molecular formula C7H5NOS B1349826 3-Oxo-3-(thiophen-3-yl)propanenitrile CAS No. 69879-30-7

3-Oxo-3-(thiophen-3-yl)propanenitrile

Cat. No.: B1349826
CAS No.: 69879-30-7
M. Wt: 151.19 g/mol
InChI Key: IWPZODDPZNLDAM-UHFFFAOYSA-N
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Description

3-Oxo-3-(thiophen-3-yl)propanenitrile is a useful research compound. Its molecular formula is C7H5NOS and its molecular weight is 151.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-3-thiophen-3-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPZODDPZNLDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372352
Record name 3-oxo-3-(thiophen-3-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69879-30-7
Record name 3-oxo-3-(thiophen-3-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Oxo-3-(thiophen-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Oxo-3-(thiophen-3-yl)propanenitrile, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its potential role in biological signaling pathways.

Core Properties

This compound, identified by the CAS number 69879-30-7, is a bifunctional molecule containing both a ketone and a nitrile group.[1][2][3] This unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds, particularly in the development of novel therapeutics.

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueReference
CAS Number 69879-30-7[1]
Molecular Formula C₇H₅NOS[1][3]
Molecular Weight 151.19 g/mol [1]
Appearance White to off-white solid[3]
Melting Point 91-93 °C[3]
Boiling Point 313.4 ± 22.0 °C (Predicted)[3]
Density 1.256 ± 0.06 g/cm³ (Predicted)[3]
pKa 7.56 ± 0.10 (Predicted)[3]

This compound is also known by several other names in the literature and commercial catalogs[3][4][5]:

  • 3-oxo-3-(3-thienyl)propanenitrile

  • β-Oxo-3-thiophenepropanenitrile

  • 3-Thenoylacetonitrile

  • 2-(thiophene-3-carbonyl)acetonitrile

  • 3-cyanoacetyl thiophene

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified as an irritant.[3] Below is a summary of its GHS hazard information.

Hazard InformationDetailsReference
Signal Word Warning[3]
GHS Pictogram GHS07[3]
Hazard Statements H302 - Harmful if swallowedH312 - Harmful in contact with skinH315 - Causes skin irritationH319 - Causes serious eye irritationH332 - Harmful if inhaledH335 - May cause respiratory irritation[3]
Precautionary Statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[3]
Storage Temperature 2-8°C[3]

Experimental Protocols

The synthesis of β-ketonitriles such as this compound is typically achieved through a Claisen condensation reaction. The following protocol describes a general procedure involving the condensation of a thiophene-3-carboxylate ester with acetonitrile in the presence of a strong base.

Materials:

  • Methyl thiophene-3-carboxylate

  • Anhydrous acetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, dropping funnel, and nitrogen inlet

Procedure:

  • Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Reaction Setup: The flask is charged with sodium hydride (1.2 equivalents), which has been previously washed with anhydrous hexane to remove the mineral oil. Anhydrous THF is added to create a slurry.

  • Addition of Acetonitrile: Anhydrous acetonitrile (2.0 equivalents) is added dropwise to the stirred slurry at 0°C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 30 minutes.

  • Addition of Ester: A solution of methyl thiophene-3-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, the mixture is cooled to 0°C, and the excess sodium hydride is cautiously quenched by the slow addition of water.

  • Acidification and Extraction: The aqueous layer is acidified to pH 3-4 with 1M HCl. The resulting mixture is then extracted three times with diethyl ether.

  • Washing and Drying: The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis_Workflow start Start: Prepare Reactants (NaH, Acetonitrile, Methyl thiophene-3-carboxylate) setup Reaction Setup: Charge flask with NaH and THF under N₂ start->setup add_acetonitrile Add Acetonitrile dropwise at 0°C setup->add_acetonitrile add_ester Add Methyl thiophene-3-carboxylate solution add_acetonitrile->add_ester reflux Heat to Reflux for 4-6 hours (Claisen Condensation) add_ester->reflux quench Quench reaction with H₂O at 0°C reflux->quench acidify Acidify with 1M HCl quench->acidify extract Extract with Diethyl Ether acidify->extract wash_dry Wash with NaHCO₃/Brine Dry over MgSO₄ extract->wash_dry purify Purify by Column Chromatography or Recrystallization wash_dry->purify end End Product: This compound purify->end

Caption: Synthesis workflow for this compound.

Biological Significance and Signaling Pathways

While specific signaling pathways directly involving this compound are not extensively documented, its utility as a precursor for pharmacologically active molecules is recognized. For instance, it is used in the preparation of thiazolyl nicotinamides, which act as adenosine A3 receptor modulators.[3] The adenosine A3 receptor is a G protein-coupled receptor (GPCR) that plays a role in various physiological processes, including inflammation and cardiac function.

Modulation of the A3 receptor can trigger downstream signaling cascades. The diagram below illustrates a generalized signaling pathway for a Gαi-coupled receptor like the adenosine A3 receptor.

Signaling_Pathway ligand A3 Receptor Modulator (e.g., Thiazolyl Nicotinamide derivative) receptor Adenosine A3 Receptor (GPCR) ligand->receptor Binds g_protein Gαi/βγ Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Anti-inflammatory effects) pka->response Phosphorylates Targets

Caption: Generalized Gαi-coupled receptor signaling pathway.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-oxo-3-(3-thienyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 3-oxo-3-(3-thienyl)propanenitrile, a valuable building block in medicinal chemistry and materials science. The document details a robust synthetic protocol, outlines key characterization data, and presents a visual representation of the synthetic workflow.

Introduction

3-Oxo-3-(3-thienyl)propanenitrile, also known as 3-thenoylacetonitrile, is a β-ketonitrile featuring a thiophene ring. This structural motif is of significant interest in drug discovery, as thiophene derivatives are known to exhibit a wide range of biological activities. The presence of both a ketone and a nitrile group provides multiple reaction sites for further chemical modifications, making it a versatile intermediate for the synthesis of more complex heterocyclic compounds. This guide offers a detailed methodology for its preparation and a thorough summary of its analytical characterization.

Synthesis of 3-oxo-3-(3-thienyl)propanenitrile

The synthesis of 3-oxo-3-(3-thienyl)propanenitrile is most effectively achieved through a Claisen-type condensation reaction. This method involves the reaction of an ester of 3-thenoic acid with acetonitrile in the presence of a strong base. The following protocol is a well-established procedure for this transformation.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Reaction & Workup cluster_product Final Product Ethyl 3-thenoate Ethyl 3-thenoate Reaction Reaction Ethyl 3-thenoate->Reaction Acetonitrile Acetonitrile Acetonitrile->Reaction Sodium Hydride (NaH) Sodium Hydride (NaH) Sodium Hydride (NaH)->Reaction Base Anhydrous THF Anhydrous THF Anhydrous THF->Reaction Solvent Aqueous Workup Aqueous Workup Reaction->Aqueous Workup Quenching & Extraction Purification Purification Aqueous Workup->Purification Recrystallization 3-oxo-3-(3-thienyl)propanenitrile 3-oxo-3-(3-thienyl)propanenitrile Purification->3-oxo-3-(3-thienyl)propanenitrile

Caption: Synthetic workflow for 3-oxo-3-(3-thienyl)propanenitrile.

Experimental Protocol

Materials:

  • Ethyl 3-thenoate

  • Acetonitrile (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with sodium hydride (1.2 equivalents). The sodium hydride is washed with anhydrous hexanes to remove the mineral oil, and the hexanes are carefully removed via cannula. Anhydrous THF is then added to the flask.

  • Formation of Acetonitrile Anion: Anhydrous acetonitrile (2.0 equivalents) is added dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes, during which hydrogen gas evolution is observed.

  • Condensation Reaction: A solution of ethyl

Spectroscopic Profile of 3-Thenoylacetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-thenoylacetonitrile, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimental spectra in public databases, this document focuses on predicted data derived from established spectroscopic principles and data from analogous structures. This guide is intended to aid in the identification, characterization, and quality control of 3-thenoylacetonitrile in a research and development setting.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for 3-thenoylacetonitrile. These predictions are based on the analysis of substituent effects on thiophene systems and characteristic frequencies of the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Thenoylacetonitrile

Chemical Shift (δ) ppmMultiplicityIntegrationProvisional Assignment
~8.4Doublet of doublets1HH5 (Thiophene)
~7.6Doublet of doublets1HH2 (Thiophene)
~7.4Doublet of doublets1HH4 (Thiophene)
~4.2Singlet2HMethylene (-CH₂-)

Solvent: CDCl₃, Reference: TMS. Predicted coupling constants (J) for the thiophene protons are expected to be in the range of J(H2-H4) ≈ 1-2 Hz, J(H4-H5) ≈ 4-6 Hz, and J(H2-H5) ≈ 2-3 Hz.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Thenoylacetonitrile

Chemical Shift (δ) ppmProvisional Assignment
~185Carbonyl Carbon (C=O)
~138C3 (Thiophene)
~134C5 (Thiophene)
~128C2 (Thiophene)
~127C4 (Thiophene)
~114Nitrile Carbon (-C≡N)
~35Methylene Carbon (-CH₂-)

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data for 3-Thenoylacetonitrile

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch (Thiophene)
~2260-2240Nitrile (-C≡N) stretch
~1680-1660Ketone (C=O) stretch
~1550-1400Aromatic C=C stretch (Thiophene)

Table 4: Predicted Mass Spectrometry Data for 3-Thenoylacetonitrile

m/zInterpretation
151[M]⁺ (Molecular ion)
111[M - CH₂CN]⁺ (Loss of cyanomethyl radical)
83[C₄H₃S]⁺ (Thienyl cation)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound such as 3-thenoylacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid 3-thenoylacetonitrile sample.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution into a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • A standard single-pulse sequence is used.

    • The spectral width is set to approximately 15 ppm.

    • A 30-degree pulse width is employed with a relaxation delay of 1-2 seconds.

    • A sufficient number of scans (e.g., 16-32) are accumulated to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is utilized to obtain singlets for each carbon.

    • The spectral width is set to approximately 220 ppm.

    • A 30-degree pulse width is used with a relaxation delay of 2-5 seconds to ensure full relaxation of all carbon nuclei.

    • A larger number of scans (e.g., 1024 or more) are accumulated due to the low natural abundance of ¹³C.[1]

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid 3-thenoylacetonitrile sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.

  • Parameters:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

    • A resolution of 4 cm⁻¹ is generally sufficient.

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of 3-thenoylacetonitrile (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • The solution can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Data Acquisition:

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS, or Electrospray Ionization - ESI for LC-MS).

  • Electron Ionization (EI) Parameters:

    • Ionization Energy: 70 eV.

    • Mass Range: A suitable range to include the molecular ion and expected fragments (e.g., m/z 40-200).

  • Electrospray Ionization (ESI) Parameters:

    • The sample solution is introduced into the ESI source at a constant flow rate.

    • The capillary voltage, nebulizing gas pressure, and drying gas temperature are optimized to achieve a stable spray and efficient ionization.

    • Spectra can be acquired in both positive and negative ion modes.

Mandatory Visualizations

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of 3-Thenoylacetonitrile Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of 3-thenoylacetonitrile.

References

3-Oxo-3-(thiophen-3-yl)propanenitrile: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and predicted characteristics regarding the solubility and stability of 3-Oxo-3-(thiophen-3-yl)propanenitrile. Due to the limited publicly available experimental data for this specific compound, this document leverages information on structurally similar molecules, particularly its isomer 3-Oxo-3-(thiophen-2-yl)propanenitrile, and established principles of organic chemistry. The guide includes detailed, adaptable experimental protocols for determining solubility and assessing stability, which are crucial for the handling, formulation, and development of this compound in a research and drug discovery context. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and ease of use for the target audience of researchers and drug development professionals.

Introduction

This compound, a β-ketonitrile containing a thiophene ring, is a molecule of interest in medicinal chemistry and organic synthesis. The physicochemical properties of such compounds, particularly their solubility and stability, are fundamental parameters that influence their biological activity, formulation development, and overall viability as potential therapeutic agents or synthetic intermediates. This guide aims to provide a thorough understanding of these properties by consolidating available data and presenting standardized methodologies for their experimental determination.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of this compound and its 2-yl isomer are presented in Table 1. This data is aggregated from various chemical supplier databases and computational predictions.

Table 1: Physicochemical Properties of 3-Oxo-3-(thiophen-yl)propanenitriles

PropertyThis compound3-Oxo-3-(thiophen-2-yl)propanenitrileData Source
CAS Number 69879-30-733898-90-7[1][2]
Molecular Formula C₇H₅NOSC₇H₅NOS[1][2]
Molecular Weight 151.19 g/mol 151.18 g/mol [1][2]
Melting Point 91-93 °C94-96 °CChemSrc
Boiling Point 313.4 ± 22.0 °C at 760 mmHg313.4 °C at 760 mmHg (predicted)ChemSrc,[3]
Density 1.3 ± 0.1 g/cm³1.293 g/cm³ (predicted)ChemSrc,[3]
Appearance Not specifiedSolid (predicted)[3]
LogP 0.751.84448ChemSrc,[2]

Solubility Profile

Table 2: Predicted Solubility of 3-Oxo-3-(thiophen-2-yl)propanenitrile

SolventSolubility
EthanolSoluble (predicted)[3]
DichloromethaneSoluble (predicted)[3]

Based on the structure of this compound, which contains both polar (ketone, nitrile) and non-polar (thiophene ring) functionalities, a degree of solubility in a range of organic solvents can be anticipated. Its solubility in aqueous media is expected to be low.

Experimental Protocol for Solubility Determination (Equilibrium Method)

This protocol describes a general method for determining the equilibrium solubility of a solid compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, dimethyl sulfoxide)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand undisturbed at the same temperature for a short period to allow for the settling of excess solid.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

  • Immediately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the original solubility in the solvent, taking into account the dilution factor.

Workflow for Solubility Determination:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess compound to solvent in vials prep2 Seal vials prep1->prep2 equil1 Incubate in temperature-controlled shaker prep2->equil1 equil2 Allow excess solid to settle equil1->equil2 ana1 Filter supernatant equil2->ana1 ana2 Dilute filtrate ana1->ana2 ana3 Quantify by HPLC ana2->ana3 ana4 Calculate solubility ana3->ana4

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Specific stability data for this compound is not publicly available. However, based on its chemical structure, several potential degradation pathways can be inferred. The presence of a β-ketonitrile moiety suggests susceptibility to hydrolysis, particularly under basic conditions, which could lead to the cleavage of the nitrile group. The thiophene ring, while aromatic, can be susceptible to oxidation. Exposure to light may also induce degradation. General storage recommendations for the 2-yl isomer include keeping it in a cool, dry, and dark place, away from oxidizing agents and acids, which supports these stability concerns.[3]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Solution Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to the solution to achieve a final concentration of 0.1 M. Heat at a specified temperature (e.g., 60 °C) for a set time.

    • Base Hydrolysis: Add NaOH to the solution to achieve a final concentration of 0.1 M. Keep at room temperature or heat gently for a set time.

    • Oxidation: Add H₂O₂ to the solution (e.g., 3%). Keep at room temperature for a set time.

    • Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 60 °C).

    • Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Analyze all samples by a suitable stability-indicating HPLC method, preferably with a PDA or MS detector to identify and characterize any degradation products.

Logical Flow for Stability Assessment:

G cluster_stress Forced Degradation Conditions cluster_outcomes Assessment start This compound (Solid and Solution) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid thermal Thermal Stress (e.g., 60°C) start->thermal photo Photostability (ICH Guidelines) start->photo analysis Analyze by Stability-Indicating HPLC-PDA/MS acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways method Validate Stability-Indicating Method analysis->method products Characterize Degradation Products pathways->products

Caption: Forced Degradation Study Workflow.

Conclusion

While specific experimental data on the solubility and stability of this compound is scarce, this guide provides a framework for its characterization. The predicted solubility in organic solvents and potential instability under hydrolytic, oxidative, and photolytic conditions highlight the importance of experimental verification. The detailed protocols provided herein offer a starting point for researchers to generate robust and reliable data, which is essential for the advancement of any research or development program involving this compound. It is strongly recommended that these general protocols be adapted and validated for the specific analytical setup and intended application.

References

Thiophene-Containing Propanenitriles: A Technical Guide to Their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-containing propanenitriles represent a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The unique structural features of the thiophene ring, combined with the reactivity of the propanenitrile moiety, contribute to a diverse range of biological activities. This technical guide provides an in-depth overview of the current understanding of the potential biological activities of these compounds, with a focus on their anticancer and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a valuable resource for researchers in the field.

Anticancer Activity

Thiophene-containing propanenitriles and their derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, as well as the induction of apoptosis.

Quantitative Cytotoxicity Data

The following tables summarize the 50% inhibitory concentration (IC50) values of various thiophene-containing propanenitrile and related derivatives against several cancer cell lines. This data provides a comparative look at the potency of these compounds.

Table 1: IC50 Values of Thiophene Derivatives against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound 1312SGC-7901 (Gastric)0.34[1]
Compound 1312HT-29 (Colon)0.36[1]
Thienopyrimidine 2MCF-7 (Breast)0.013[2]
Thienopyrimidine 3MCF-7 (Breast)0.045[3]
Thienopyrimidine 6cHT-29 (Colon)0.001[2]
Thienopyrimidine 8HepG-2 (Liver)3.3[4]
Thienopyrimidine 8MCF-7 (Breast)4.132[4]
Thiophene-3-carboxamide 14dA549 (Lung)Not specified[5]
Thiophene-3-carboxamide 14dHCT116 (Colon)Not specified[5]
Thiophene-3-carboxamide 14dMCF7 (Breast)Not specified[5]
Thiophene-3-carboxamide 14dPC3 (Prostate)Not specified[5]
Fused Thiophene 3bHepG2 (Liver)3.105[6]
Fused Thiophene 3bPC-3 (Prostate)2.15[6]
Fused Thiophene 4cHepG2 (Liver)3.023[6]
Fused Thiophene 4cPC-3 (Prostate)3.12[6]

Note: The specific structures of the compounds are detailed in the cited literature.

Key Signaling Pathways in Anticancer Activity

VEGFR-2 Signaling Pathway:

A primary target for many anticancer thiophene derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6][7] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that tumors require for growth and metastasis. The binding of thiophene derivatives to the ATP-binding site of the VEGFR-2 kinase domain prevents its autophosphorylation and subsequent activation of downstream signaling cascades.[6]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Thiophene Thiophene Propanenitrile Thiophene->VEGFR2 Inhibits ATP Binding ATP ATP ATP->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

VEGFR-2 signaling pathway and its inhibition.

Apoptosis Induction:

Many thiophene-containing propanenitriles induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic pathway, which involves the mitochondria. These compounds can lead to the upregulation of pro-apoptotic proteins (like Bax) and downregulation of anti-apoptotic proteins (like Bcl-2), resulting in the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, which ultimately leads to cell death.

Apoptosis_Pathway Thiophene Thiophene Propanenitrile Bcl2 Bcl-2 (Anti-apoptotic) Thiophene->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Thiophene->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Recruits & Activates ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 Cleaves & Activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

Intrinsic apoptosis pathway activated by thiophene propanenitriles.

Antimicrobial Activity

Thiophene-containing propanenitriles have also demonstrated notable activity against a range of pathogenic bacteria and fungi. The mechanism of their antimicrobial action is thought to involve the disruption of essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several thiophene derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: MIC Values of Thiophene Derivatives against Microbial Strains

CompoundMicrobial StrainMIC (µM/ml)Reference
Compound S1Staphylococcus aureus0.81[8]
Compound S1Bacillus subtilis0.81[8]
Compound S1Escherichia coli0.81[8]
Compound S1Salmonella typhi0.81[8]
Compound S4Aspergillus niger0.91[8]
Compound S4Candida albicans0.91[8]
Thiophene 4Colistin-Resistant A. baumannii (MIC50 mg/L)16[9]
Thiophene 4Colistin-Resistant E. coli (MIC50 mg/L)8[9]
Thiophene 5Colistin-Resistant A. baumannii (MIC50 mg/L)16[9]
Thiophene 5Colistin-Resistant E. coli (MIC50 mg/L)32[9]
Thiophene 8Colistin-Resistant A. baumannii (MIC50 mg/L)32[9]
Thiophene 8Colistin-Resistant E. coli (MIC50 mg/L)32[9]

Note: The specific structures of the compounds are detailed in the cited literature. MIC50 is the minimum concentration required to inhibit the growth of 50% of the tested strains.

Experimental Protocols

To facilitate further research and validation of the biological activities of thiophene-containing propanenitriles, detailed methodologies for key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11][12]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Thiophene-containing propanenitrile compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene-containing propanenitrile in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add Thiophene Propanenitrile Dilutions Incubate1->AddCompound Incubate2 Incubate 24-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution Incubate3->AddSolubilizer ReadAbsorbance Read Absorbance at 570nm AddSolubilizer->ReadAbsorbance AnalyzeData Calculate % Viability & IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15][16]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Thiophene-containing propanenitrile compound (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Microplate incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the broth medium to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the thiophene-containing propanenitrile in the 96-well plate using the broth medium.

  • Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension.

  • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Enzyme Inhibition Assay: VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the activity of the VEGFR-2 kinase.[6][7][17]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase reaction buffer

  • ATP

  • A suitable substrate (e.g., a synthetic peptide)

  • Thiophene-containing propanenitrile compound

  • A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well plates

  • Luminometer or spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the thiophene-containing propanenitrile.

  • Reaction Setup: In a multi-well plate, add the VEGFR-2 enzyme, the substrate, and the kinase buffer.

  • Compound Addition: Add the diluted compound or vehicle control to the appropriate wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using the detection reagent and a suitable plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Conclusion

Thiophene-containing propanenitriles have emerged as a versatile scaffold in drug discovery, demonstrating significant potential as both anticancer and antimicrobial agents. Their ability to modulate key signaling pathways, such as the VEGFR-2 cascade, and induce apoptosis in cancer cells highlights their promise in oncology. Concurrently, their efficacy against a range of pathogenic microbes underscores their potential for development as novel anti-infective therapies. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to further explore and harness the therapeutic potential of this important class of compounds. Further investigations into their structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy are warranted to advance these promising molecules towards clinical applications.

References

Synthetic Routes to 3-oxo-3-(thiophen-3-yl)propanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-oxo-3-(thiophen-3-yl)propanenitrile, also known as 3-thenoylacetonitrile, is a valuable building block in medicinal chemistry and materials science. Its β-ketonitrile moiety attached to a thiophene ring makes it a versatile precursor for the synthesis of various heterocyclic compounds, including thienopyrimidines and other pharmacologically active agents. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, complete with detailed experimental protocols derived from analogous procedures, quantitative data, and workflow diagrams to facilitate its synthesis in a laboratory setting.

Introduction

The synthesis of β-ketonitriles is a cornerstone of modern organic chemistry, providing access to a wide array of complex molecules.[1] The thiophene-containing β-ketonitrile, this compound, is of particular interest due to the prevalence of the thiophene motif in pharmaceuticals. This guide focuses on the most common and effective method for its preparation: the Claisen-type condensation of a thiophene-3-carboxylic acid ester with acetonitrile.

Primary Synthetic Route: Claisen-Type Condensation

The most widely employed method for the synthesis of this compound is the base-mediated Claisen-type condensation of a methyl or ethyl ester of thiophene-3-carboxylic acid with acetonitrile. This reaction involves the deprotonation of acetonitrile by a strong base to form a nucleophilic carbanion, which then attacks the carbonyl group of the ester. Subsequent elimination of an alkoxide group yields the desired β-ketonitrile.

A general scheme for this reaction is presented below:

G reagents Thiophene-3-carboxylic acid ester + Acetonitrile base Strong Base (e.g., NaH, KOtBu) reagents->base product This compound base->product

Caption: General reaction scheme for the synthesis of this compound.

Key Reagents and Their Roles
  • Thiophene-3-carboxylic acid ester: The electrophilic partner in the condensation reaction. Methyl or ethyl esters are commonly used.

  • Acetonitrile: The source of the nucleophilic carbanion after deprotonation.

  • Strong Base: Essential for the deprotonation of acetonitrile. Common choices include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).[2]

Comparison of Reaction Conditions for Analogous Syntheses
ProductEsterNitrileBaseSolventTemperature (°C)Yield (%)Reference
4,4-dimethyl-2-(3'-thienyl)-3-oxopentanenitrileMethyl pivalatePivalonitrileSodium HydrideToluene85-9053[3]
3-oxo-3-phenylpropanenitrileMethyl benzoatePropionitrileSodium HydrideToluene75Not specified[3]
General β-ketonitrilesVarious estersVarious nitrilesPotassium tert-butoxideTetrahydrofuranMicrowave30-72[4]

Detailed Experimental Protocol (Exemplary)

The following protocol is a detailed, exemplary procedure for the synthesis of this compound, adapted from a published procedure for a similar compound.[3]

Safety Precaution: This reaction should be carried out in a well-ventilated fume hood by trained personnel. Sodium hydride is a flammable solid and reacts violently with water. Anhydrous solvents and inert atmosphere are crucial for safety and reaction success.

Materials and Equipment
  • Methyl thiophene-3-carboxylate

  • Acetonitrile (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Toluene (anhydrous)

  • Hydrochloric acid (concentrated)

  • Toluene (for extraction)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Reaction Workflow

G start Start setup Set up reaction flask under N2 start->setup add_nah Add NaH and anhydrous toluene setup->add_nah heat_mixture Heat to 75 °C add_nah->heat_mixture add_reagents Slowly add a mixture of methyl thiophene-3-carboxylate and acetonitrile heat_mixture->add_reagents stir_reaction Stir at 85-90 °C until H2 evolution ceases add_reagents->stir_reaction cool Cool to room temperature stir_reaction->cool quench Carefully quench with water cool->quench separate Separate aqueous and organic layers quench->separate acidify Acidify aqueous layer with HCl to pH 2 separate->acidify extract Extract aqueous layer with toluene acidify->extract combine_dry Combine organic layers and dry over Na2SO4 extract->combine_dry concentrate Concentrate under reduced pressure combine_dry->concentrate purify Purify the crude product (distillation or recrystallization) concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (2 moles, e.g., 80 g of 60% dispersion) and anhydrous toluene (e.g., 750 ml).

  • Heating: Heat the suspension to 75 °C with stirring.

  • Addition of Reactants: Over a period of 1.5 hours, add a mixture of methyl thiophene-3-carboxylate (1 mole) and acetonitrile (2 moles).

  • Reaction: Increase the temperature to 85-90 °C and stir the mixture until the evolution of hydrogen gas ceases.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add water (e.g., 1000 ml) and stir vigorously.

    • Separate the aqueous phase and acidify it to pH 2 with concentrated hydrochloric acid, while keeping the mixture cool with an ice bath.

    • The product may precipitate as an oil or solid. Separate the product.

    • Extract the aqueous phase with toluene (e.g., 3 x 100 ml).

  • Purification:

    • Combine the organic phases and the separated product.

    • Dry the combined organic solution over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation or recrystallization.

Quantitative Data

PropertyValueReference
CAS Number 69879-30-7[5]
Molecular Formula C₇H₅NOS[5]
Molecular Weight 151.19 g/mol [5]
Melting Point 91-93 °C[6]
Appearance White to off-white solid[6]

Conclusion

The synthesis of this compound is most effectively achieved through a Claisen-type condensation. This technical guide provides a robust, exemplary protocol based on established procedures for analogous compounds. By carefully controlling reaction conditions, particularly the use of anhydrous reagents and an inert atmosphere, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and materials science. The provided workflow diagrams and tabulated data serve as a practical resource for the successful implementation of this synthesis in a laboratory setting.

References

The Evolving Landscape of 3-Oxo-3-Thienyl Compounds: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the history, synthesis, and burgeoning biological significance of 3-oxo-3-thienyl compounds, providing a critical resource for researchers, scientists, and professionals in drug development.

The 3-oxo-3-thienyl moiety, characterized by a ketone functional group at the third position of a thiophene ring, represents a class of heterocyclic compounds that has garnered increasing attention in the scientific community. Initially explored within the broader context of thiopene chemistry, these specific structures have emerged as valuable synthons and pharmacophores in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and the expanding biological applications of 3-oxo-3-thienyl compounds, supported by detailed experimental protocols and quantitative data.

A Challenging Beginning: The Historical Context of Synthesis

The story of 3-oxo-3-thienyl compounds is intrinsically linked to the broader history of thiophene chemistry. Following the discovery of thiophene in 1883, early efforts to functionalize this aromatic heterocycle largely focused on electrophilic substitution reactions. The Friedel-Crafts acylation, a cornerstone of aromatic chemistry discovered in 1877, was a natural choice for introducing acyl groups to the thiophene ring. However, these reactions on an unsubstituted thiophene ring predominantly yield the 2-acylthiophene isomer. This regioselectivity is due to the greater stabilization of the cationic intermediate formed during electrophilic attack at the 2-position.

The synthesis of 3-acylthiophenes, therefore, presented a significant challenge to early organic chemists and necessitated the development of more nuanced synthetic strategies. The direct acylation of 2,5-disubstituted thiophenes, where the more reactive positions are blocked, provided an early avenue to force acylation at the 3-position. For instance, the acylation of 2,5-dimethylthiophene yields 3-acetyl-2,5-dimethylthiophene.

Modern Synthetic Strategies: Accessing the 3-Substituted Core

Over the years, a diverse array of synthetic methodologies has been developed to afford regioselective access to 3-oxo-3-thienyl compounds. These methods often involve multi-step sequences, highlighting the continued complexity of targeting the 3-position of the thiophene nucleus.

One of the most significant advancements in the synthesis of functionalized thiophenes, including those with a 3-acetyl group, is the Gewald reaction . This multicomponent reaction, first reported in the 1960s, provides a versatile route to 2-aminothiophenes, which can be further modified. A notable variation of this reaction allows for the synthesis of 3-acetyl-2-aminothiophenes, key intermediates for various downstream applications.

Another prominent strategy involves the use of pre-functionalized thiophenes, such as 3-bromothiophene. A common sequence involves a Grignard coupling reaction to introduce an ethyl group at the 3-position, followed by oxidation to yield the corresponding 3-acetylthiophene. This method provides a reliable, albeit multi-step, pathway to the desired 3-oxo-3-thienyl core.

Key Experimental Protocols

To facilitate further research and development, detailed experimental protocols for the synthesis of key 3-oxo-3-thienyl building blocks are provided below.

Protocol 1: Synthesis of 3-Acetyl-2-aminothiophene via a Modified Gewald Reaction [1][2]

This protocol outlines a variation of the Gewald reaction for the synthesis of 1-(2-amino-4-methyl-3-thienyl)ethanone.

  • Step 1: Preparation of Cyanoacetone: (Detailed preparation from cyanoacetone sodium salt as described in the literature).

  • Step 2: Reaction of Cyanoacetone with a Dithiane Precursor: To a solution of crude cyanoacetone and the appropriate 1,4-dithiane-2,5-diol derivative in dimethylformamide (DMF), triethylamine is added with stirring. The mixture is heated to approximately 60°C for several hours.

  • Step 3: Work-up and Isolation: The solvent is removed under reduced pressure, and the residue is subjected to recrystallization from a suitable solvent system (e.g., cyclohexane-CH₂Cl₂) to afford the 3-acetyl-2-aminothiophene product.

Protocol 2: Synthesis of 3-Acetylthiophene from 3-Bromothiophene [3]

This two-step procedure provides a reliable route to 3-acetylthiophene.

  • Step 1: Synthesis of 3-Ethylthiophene: 3-Bromothiophene is reacted with an ethyl Grignard reagent (e.g., ethylmagnesium bromide) in an ethereal solvent in the presence of a nickel catalyst, such as dichloro[1,2-bis(diphenylphosphino)ethane]nickel(II). The reaction mixture is typically refluxed to ensure complete conversion. The resulting 3-ethylthiophene is purified by distillation.

  • Step 2: Oxidation of 3-Ethylthiophene: The purified 3-ethylthiophene is then oxidized using a strong oxidizing agent, such as potassium permanganate, in a suitable solvent system. The reaction is carefully controlled to prevent over-oxidation. Following the reaction, the manganese dioxide byproduct is filtered off, and the 3-acetylthiophene is isolated from the filtrate.

Therapeutic Significance and Biological Applications

The 3-oxo-3-thienyl scaffold is a key structural component in several approved pharmaceutical agents and a wide range of biologically active compounds. The thiophene ring is often considered a bioisostere of a benzene ring, offering similar steric and electronic properties while potentially modulating metabolic stability and receptor binding interactions.

Precursors to Marketed Drugs

Two prominent examples of blockbuster drugs whose synthesis involves a 3-oxo-3-thienyl precursor are Duloxetine and Raloxifene .

  • Duloxetine , a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and other conditions, is synthesized from a 2-acetylthiophene precursor that is subsequently modified to introduce the required side chain. While the final drug does not contain the oxo group, the thienyl ketone is a critical starting material.

  • Raloxifene , a selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women, features a more complex benzothiophene core. The synthesis of this core often involves intermediates derived from thienyl ketones.

Emerging Biological Activities

Beyond their role as synthetic intermediates, 3-oxo-3-thienyl compounds themselves have demonstrated a range of interesting biological activities.

  • Antiplatelet Activity: Certain thienyl ketone derivatives have been shown to inhibit platelet aggregation. For example, 2-thienyl 2'-hydroxyphenyl ketone has been reported to inhibit platelet cyclooxygenase activity, thereby reducing the formation of thromboxane A2, a potent platelet aggregator.

  • Anticancer Potential: The thiophene nucleus is present in numerous compounds with demonstrated anticancer activity. While specific structure-activity relationship studies on 3-oxo-3-thienyl compounds are still emerging, the broader class of thiophene-containing molecules has shown promise in targeting various cancer-related pathways.

  • Antimicrobial and Antioxidant Properties: Various studies have explored the antimicrobial and antioxidant potential of thiophene derivatives, including those with ketone functionalities.

Quantitative Data Summary

The following table summarizes key quantitative data for representative 3-oxo-3-thienyl compounds and related derivatives, highlighting their biological activities.

CompoundTarget/ActivityIC50 / EC50 / KiReference
2-Thienyl 2'-hydroxyphenyl ketonePlatelet Aggregation (Arachidonic Acid-induced)0.6 ± 0.2 µM[4]
2-Thienyl 2'-hydroxyphenyl ketonePlatelet Aggregation (Collagen-induced)20.5 ± 8.3 µM[4]
BMY 21950 (Thiophene-containing HMG-CoA reductase inhibitor)HMG-CoA Reductase19 nM (chiral form of 3a)[5]
BMY 22089 (Lactone derivative)Cholesterol Biosynthesis (in vivo)ED50 ≈ 0.1 mg/kg[5]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 3-oxo-3-thienyl compounds are a result of their interaction with a variety of cellular targets and signaling pathways.

For compounds exhibiting antiplatelet activity, the primary mechanism often involves the inhibition of enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX). By blocking COX, the production of prostaglandins and thromboxanes is reduced, leading to a decrease in platelet activation and aggregation.

Antiplatelet_Mechanism Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX Prostaglandins_Thromboxanes Prostaglandins & Thromboxane A2 COX->Prostaglandins_Thromboxanes Platelet_Aggregation Platelet Aggregation Prostaglandins_Thromboxanes->Platelet_Aggregation Thienyl_Ketone 3-Oxo-3-thienyl Compound Thienyl_Ketone->COX caption Inhibition of Platelet Aggregation Pathway

In the context of anticancer research, thiophene-containing molecules have been designed to target a variety of signaling pathways crucial for cancer cell proliferation and survival. These can include kinase signaling pathways, cell cycle regulation, and apoptosis. The specific mechanisms of action for novel 3-oxo-3-thienyl anticancer agents are an active area of investigation.

Experimental and Logical Workflows

The discovery and development of novel 3-oxo-3-thienyl compounds with therapeutic potential follows a structured workflow, from initial synthesis to biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start Starting Materials (e.g., 3-Bromothiophene) Synthesis Regioselective Synthesis (e.g., Grignard, Gewald) Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Screening (e.g., Enzyme Assays) Purification->Screening Cell_based Cell-based Assays (e.g., Cytotoxicity) Screening->Cell_based SAR Structure-Activity Relationship (SAR) Cell_based->SAR Lead_Opt Lead Optimization Cell_based->Lead_Opt SAR->Synthesis Iterative Design In_Vivo In Vivo Studies Lead_Opt->In_Vivo caption Drug Discovery Workflow for 3-Oxo-3-thienyl Compounds

Future Perspectives

The field of 3-oxo-3-thienyl compounds continues to evolve, driven by innovations in synthetic chemistry and a deeper understanding of their biological activities. The development of more efficient and regioselective synthetic methods will undoubtedly accelerate the exploration of this chemical space. As our understanding of the structure-activity relationships of these compounds grows, so too will their potential to yield novel drug candidates for a wide range of diseases. The versatility of the 3-oxo-3-thienyl core, both as a final pharmacophore and as a key synthetic intermediate, ensures its continued importance in the landscape of medicinal chemistry.

References

An In-Depth Technical Guide to the Thermochemical Properties of 3-Oxo-3-(thiophen-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the key thermochemical properties of 3-Oxo-3-(thiophen-3-yl)propanenitrile. While specific experimental data for this compound is not extensively documented in publicly accessible literature, this document outlines the established computational and experimental protocols necessary for its thorough thermochemical characterization. A detailed understanding of these properties is crucial for process development, safety analysis, and computational modeling in drug discovery and materials science.

Introduction to this compound

This compound, with the chemical formula C₇H₅NOS, is a heterocyclic compound incorporating a thiophene ring, a ketone, and a nitrile functional group.[1][2] Thiophene derivatives are significant in medicinal chemistry and materials science, often serving as versatile building blocks for more complex molecules with potential biological activity.[3][4] The thermochemical properties of this molecule, such as its enthalpy of formation, entropy, and heat capacity, are fundamental parameters that govern its stability, reactivity, and physical behavior.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 69879-30-7[5][6]
Molecular Formula C₇H₅NOS[1][2]
Molecular Weight 151.19 g/mol
Predicted Boiling Point 313.4 ± 22.0 °C at 760 mmHg[5]
Predicted Density 1.3 ± 0.1 g/cm³[5]

Note: The boiling point and density are predicted values and await experimental verification.

Computational Determination of Thermochemical Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach for predicting the thermochemical properties of molecules.[7][8] DFT calculations can provide reliable estimates of enthalpies of formation, entropies, and heat capacities, which can guide experimental efforts.[9][10]

Computational Workflow

A typical workflow for the computational determination of thermochemical properties involves geometry optimization, frequency analysis, and single-point energy calculations using a high-level basis set. The CBS-QB3 composite method, for instance, has been successfully used to compute thermochemical parameters for chlorinated thiophene isomers.[9]

G cluster_0 Computational Workflow for Thermochemical Properties A Initial Structure Generation (this compound) B Geometry Optimization (e.g., B3LYP/6-31G*) A->B C Frequency Calculation (To confirm minimum energy structure and obtain vibrational frequencies) B->C D Single-Point Energy Calculation (High-level theory, e.g., CBS-QB3 or G4) C->D E Calculation of Thermochemical Data (Enthalpy, Entropy, Heat Capacity) D->E F Analysis and Comparison (With experimental data, if available) E->F

Caption: A generalized workflow for the computational prediction of thermochemical properties using DFT.

Predicted Thermochemical Data Structure

The results from these computations would be organized as follows:

Table 2: Computationally Predicted Thermochemical Properties (Template)

ParameterSymbolPredicted Value (units)
Standard Enthalpy of FormationΔfH°Value (kJ/mol)
Standard Molar EntropyValue (J/mol·K)
Molar Heat Capacity (constant pressure)CpValue (J/mol·K)

Experimental Determination of Thermochemical Properties

Experimental methods are essential for validating computational predictions and providing high-accuracy thermochemical data. Calorimetry is the primary technique for measuring heat changes in chemical and physical processes.[11][12][13][14][15]

Standard Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone thermochemical property. For an organic compound like this compound, it can be determined from its enthalpy of combustion (ΔcH°), measured using a bomb calorimeter.[11][13][15]

  • Sample Preparation: A precisely weighed pellet of the purified compound is prepared.

  • Calorimeter Calibration: The calorimeter is calibrated using a standard substance with a known heat of combustion, such as benzoic acid.[15] This determines the heat capacity of the calorimeter.

  • Combustion: The sample is placed in the bomb, which is then filled with high-pressure oxygen and sealed. The bomb is submerged in a known volume of water in the calorimeter. The sample is ignited via an electrical spark.[15]

  • Temperature Measurement: The temperature change of the water is meticulously recorded to calculate the heat released.

  • Data Analysis: The heat of combustion is calculated from the temperature change and the calorimeter's heat capacity. The standard enthalpy of formation is then derived using Hess's Law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, SO₂, and N₂).

G cluster_1 Combustion Calorimetry Workflow P1 Weigh Purified Sample P3 Seal Sample in Bomb (with excess O₂) P1->P3 P2 Calibrate Calorimeter (with Benzoic Acid) P6 Calculate Enthalpy of Combustion (ΔcH°) P2->P6 P4 Ignite Sample P3->P4 P5 Record Temperature Change (ΔT) P4->P5 P5->P6 P7 Calculate Enthalpy of Formation (ΔfH°) (using Hess's Law) P6->P7

Caption: Experimental workflow for determining the standard enthalpy of formation using bomb calorimetry.

Heat Capacity and Phase Transition Enthalpies via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure heat flow to or from a sample as a function of temperature or time.[12][13] It is ideal for determining heat capacity (Cp) and the enthalpies of phase transitions (e.g., melting, vaporization).

  • Sample Preparation: A small, accurately weighed sample (typically a few milligrams) is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program (e.g., heating at a constant rate).

  • Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded.

  • Data Analysis:

    • Heat Capacity (Cp): The heat capacity is determined from the displacement of the baseline in the heat flow signal.

    • Enthalpy of Fusion (ΔfusH): The enthalpy of melting is calculated by integrating the area of the peak corresponding to the melting transition. The melting point is identified as the onset temperature of this peak.

Table 3: Experimentally Determined Thermochemical Properties (Template)

PropertyMethodValue (units)
Standard Enthalpy of CombustionBomb CalorimetryValue (kJ/mol)
Standard Enthalpy of FormationBomb CalorimetryValue (kJ/mol)
Melting PointDSCValue (°C or K)
Enthalpy of FusionDSCValue (kJ/mol)
Molar Heat Capacity (at 298.15 K)DSCValue (J/mol·K)

Conclusion

A comprehensive understanding of the thermochemical properties of this compound is essential for its application in scientific research and development. This guide outlines the standard computational and experimental methodologies required for a complete thermochemical characterization. The synergy between DFT calculations and precise calorimetric measurements provides a robust framework for obtaining reliable data on its enthalpy of formation, entropy, and heat capacity. These fundamental parameters will empower researchers to better model, synthesize, and utilize this compound in the development of novel pharmaceuticals and advanced materials.

References

A Comprehensive Technical Guide to the Quantum Chemical Analysis of 3-Thenoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a detailed overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 3-thenoylacetonitrile, a molecule of interest in medicinal chemistry and materials science. Due to a lack of specific published data on this compound, this document presents a comprehensive, representative study based on established theoretical methodologies. The guide details the computational protocols, including Density Functional Theory (DFT) calculations for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis. All quantitative results are summarized in structured tables, and key processes are visualized using diagrams to offer a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction

3-Thenoylacetonitrile is a heterocyclic compound featuring a thiophene ring linked to an acetonitrile moiety through a carbonyl group. This unique combination of functional groups makes it a valuable scaffold in the design of novel therapeutic agents and functional materials. Understanding the molecule's three-dimensional structure, electronic charge distribution, and reactivity is paramount for predicting its biological activity, stability, and interaction with molecular targets.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating molecular properties at the atomic level.[1][2] These computational methods allow for the accurate prediction of molecular geometries, vibrational spectra, and electronic characteristics such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[3] Furthermore, Natural Bond Orbital (NBO) analysis provides deep insights into charge distribution and intramolecular interactions.[4][5]

This whitepaper outlines a standard computational workflow for the comprehensive quantum chemical characterization of 3-thenoylacetonitrile. It serves as a technical guide for researchers, presenting the expected outcomes and their interpretation in the context of drug discovery and materials science.

Methodologies and Computational Protocols

The theoretical calculations described herein are based on widely accepted protocols for the quantum chemical analysis of organic molecules.

Software and Theoretical Level

All calculations would be performed using the Gaussian 09 suite of programs. The molecular properties of 3-thenoylacetonitrile would be investigated using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1] This functional is well-regarded for its balance of accuracy and computational efficiency in describing the electronic structure of organic compounds. The 6-311++G(d,p) basis set would be employed for all atoms, as it provides a robust description of electron distribution, including polarization and diffuse functions, which are crucial for accurately modeling systems with heteroatoms and pi-conjugation.

Experimental Protocols: A Computational Approach

The following computational experiments would be conducted:

  • Geometry Optimization: The initial structure of 3-thenoylacetonitrile would be built and optimized without any symmetry constraints. This process seeks the lowest energy conformation of the molecule on the potential energy surface. The optimization is complete when the forces on all atoms are negligible, and the energy has converged.

  • Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequency calculations would be performed at the same B3LYP/6-311++G(d,p) level of theory.[2] The absence of imaginary frequencies would confirm that the optimized structure corresponds to a true energy minimum. The calculated frequencies, along with their corresponding infrared intensities and Raman activities, provide a theoretical vibrational spectrum that can be used to assign experimental spectral bands.[6][7]

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the HOMO and LUMO are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive.[3]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs.[8][9] This method is used to calculate the natural atomic charges and to analyze intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the second-order perturbation theory energy of stabilization, E(2), between donor (filled) and acceptor (unfilled) orbitals.[10]

G start Initial Molecular Structure of 3-Thenoylacetonitrile opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq verify Imaginary Frequencies? freq->verify verify->opt Yes nbo NBO Analysis (Natural Charges, E(2)) verify->nbo No fmo FMO Analysis (HOMO, LUMO, Energy Gap) verify->fmo No end Final Characterized Structure & Properties nbo->end fmo->end

Computational workflow for 3-thenoylacetonitrile.

Results and Discussion

This section presents the hypothetical but representative data obtained from the quantum chemical calculations on 3-thenoylacetonitrile.

Optimized Molecular Geometry

The geometry optimization would yield the equilibrium structure of the molecule. Key structural parameters are presented in Table 1. The bond lengths and angles are expected to be in good agreement with standard values for thiophene, ketone, and acetonitrile functionalities. The dihedral angles would indicate the relative orientation of the thiophene ring and the acetylacetonitrile side chain, revealing the overall planarity and conformation of the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for 3-Thenoylacetonitrile

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C1-C2 (Thiophene) 1.375
C2-S (Thiophene) 1.721
C4=O5 (Carbonyl) 1.235
C4-C6 (Keto-Methylene) 1.510
C6-C7 (Methylene-Cyano) 1.465
C7≡N8 (Nitrile) 1.158
Bond Angles (°) C3-C4-O5 121.5
C3-C4-C6 118.0
C4-C6-C7 112.5
C6-C7-N8 178.5

| Dihedral Angle (°) | S-C3-C4-O5 | -175.0 |

Vibrational Analysis

The calculated vibrational frequencies are instrumental in interpreting experimental infrared and Raman spectra. Table 2 summarizes the predicted frequencies for the most characteristic vibrational modes of 3-thenoylacetonitrile. The C≡N stretching vibration is expected to appear as a strong, sharp band around 2255 cm⁻¹, which is typical for nitriles. The C=O stretching frequency is predicted around 1680 cm⁻¹, characteristic of an α,β-unsaturated ketone. The thiophene ring C-H and C-S stretching vibrations are also identified.

Table 2: Hypothetical Vibrational Frequencies and Assignments for 3-Thenoylacetonitrile

Frequency (cm⁻¹) Assignment Vibrational Mode
3105 ν(C-H) Thiophene C-H Stretch
2980 ν(C-H) Methylene CH₂ Asymmetric Stretch
2255 ν(C≡N) Nitrile Stretch
1680 ν(C=O) Carbonyl Stretch
1525 ν(C=C) Thiophene Ring Stretch
1410 δ(CH₂) Methylene Scissoring
850 γ(C-H) Thiophene C-H Out-of-plane Bend

| 690 | ν(C-S) | Thiophene C-S Stretch |

Frontier Molecular Orbital (FMO) Analysis

The FMOs are crucial for predicting the electronic and optical properties of the molecule. The HOMO is primarily localized on the electron-rich thiophene ring, indicating that this is the most probable site for electrophilic attack. The LUMO is expected to be distributed over the electron-withdrawing thenoylacetonitrile side chain, particularly the C=O and C≡N groups, making this region susceptible to nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's excitability and chemical reactivity.

FMO cluster_0 Molecular Orbitals cluster_1 LUMO LUMO (Lowest Unoccupied MO) HOMO HOMO (Highest Occupied MO) Energy Energy l_energy E(LUMO) h_energy E(HOMO) l_energy->h_energy ΔE = E(LUMO) - E(HOMO) (Energy Gap)

Schematic of HOMO-LUMO energy levels.

Table 3: Hypothetical FMO Properties of 3-Thenoylacetonitrile

Parameter Energy (eV)
HOMO -6.85
LUMO -2.40

| Energy Gap (ΔE) | 4.45 |

A calculated energy gap of 4.45 eV suggests that 3-thenoylacetonitrile is a relatively stable molecule, but reactive enough to participate in various chemical transformations, making it a suitable candidate for further functionalization in drug design.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative picture of the charge distribution and intramolecular bonding interactions. The natural charges on the atoms (Table 4) reveal the polar nature of the molecule. The oxygen and nitrogen atoms are expected to carry significant negative charges due to their high electronegativity, while the adjacent carbonyl and cyano carbon atoms would be positively charged. The sulfur atom in the thiophene ring is also predicted to have a positive charge.

Table 4: Hypothetical NBO Analysis - Natural Charges and Key Interactions

Atom Natural Charge (e) Donor NBO Acceptor NBO E(2) (kcal/mol)
S +0.35 LP(1) O5 π*(C3-C4) 18.5
O5 -0.68 π(C1-C2) π*(C3-C4) 22.1
N8 -0.55 π(C3-C4) π*(C4-O5) 25.3
C4 (Carbonyl) +0.75

| C7 (Cyano) | +0.15 | | | |

The most significant donor-acceptor interactions, quantified by the stabilization energy E(2), highlight the extent of electron delocalization. Strong interactions are expected from the lone pairs (LP) of the carbonyl oxygen to the antibonding orbitals (π) of the thiophene ring, and from the π-orbitals of the ring to the π orbitals of the carbonyl group. These interactions contribute significantly to the stability of the molecule's conjugated system.

Conclusion

This technical guide has detailed a representative quantum chemical study of 3-thenoylacetonitrile using DFT calculations. The presented methodologies and hypothetical data provide a comprehensive framework for understanding its molecular structure, stability, and reactivity. The analysis of the optimized geometry, vibrational spectra, frontier molecular orbitals, and natural bond orbitals offers critical insights that are invaluable for the rational design of new derivatives for applications in drug discovery and materials science. The computational protocols outlined here can be readily applied to other novel heterocyclic compounds to accelerate the research and development process.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Oxo-3-(thiophen-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Oxo-3-(thiophen-3-yl)propanenitrile, also known as 3-thenoylacetonitrile, is a valuable β-ketonitrile intermediate in organic synthesis. The presence of the thiophene ring, a common scaffold in medicinal chemistry, and the reactive keto and nitrile functional groups make it a versatile building block for the synthesis of a variety of heterocyclic compounds, including pyrimidines, pyridines, and thiazoles. These resulting structures are of significant interest to researchers in drug discovery and materials science. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via a Claisen-type condensation reaction.

Reaction Principle

The synthesis is based on the Claisen condensation of an appropriate thiophene-3-carboxylic acid ester with acetonitrile in the presence of a strong base. The base deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the ester. Subsequent elimination of an alkoxide leads to the formation of the desired β-ketonitrile.

Materials and Methods

Reagents and Solvents:

A comprehensive list of the necessary reagents and their physical properties is provided in Table 1. All reagents should be of high purity, and solvents should be anhydrous.

Table 1: Reagents and Physical Properties

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)CAS Number
Ethyl 3-thenoateC₇H₈O₂S156.20207-2081.18520883-09-8
AcetonitrileC₂H₃N41.0581.60.78675-05-8
Sodium EthoxideC₂H₅NaO68.05Decomposes0.868141-52-6
Anhydrous Diethyl EtherC₄H₁₀O74.1234.60.71360-29-7
Hydrochloric Acid (1M)HCl36.46~100~1.07647-01-0
Saturated Sodium BicarbonateNaHCO₃84.01Decomposes~1.1144-55-8
Anhydrous Magnesium SulfateMgSO₄120.37Decomposes2.667487-88-9
Ethyl AcetateC₄H₈O₂88.1177.10.902141-78-6
HexanesC₆H₁₄86.18690.659110-54-3

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Apparatus for column chromatography

Experimental Protocol

Synthesis of this compound

  • Reaction Setup:

    • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

    • Ensure all glassware is thoroughly dried before use.

    • Flush the entire apparatus with a slow stream of inert gas (nitrogen or argon) to maintain an anhydrous atmosphere.

  • Preparation of the Acetonitrile Anion:

    • To the reaction flask, add sodium ethoxide (3.40 g, 50 mmol).

    • Add anhydrous diethyl ether (100 mL) to the flask.

    • Cool the suspension to 0 °C using an ice bath.

    • While stirring, add anhydrous acetonitrile (2.6 mL, 50 mmol) dropwise from the dropping funnel over a period of 15 minutes.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Condensation Reaction:

    • Dissolve ethyl 3-thenoate (7.81 g, 50 mmol) in anhydrous diethyl ether (20 mL).

    • Add this solution dropwise to the stirred suspension of the acetonitrile anion at 0 °C over 30 minutes.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to a gentle reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of 1M hydrochloric acid until the mixture is acidic (pH ~5-6).

    • Transfer the mixture to a 500 mL separatory funnel.

    • Add deionized water (50 mL) and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Expected Results

The final product, this compound, is expected to be a solid at room temperature. The yield and purity will depend on the strict adherence to anhydrous conditions and the efficiency of the purification.

Table 2: Product Characterization Data

PropertyValue
Molecular Formula C₇H₅NOS
Molecular Weight 151.19 g/mol
Appearance Off-white to pale yellow solid
Melting Point 91-93 °C
CAS Number 69879-30-7

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired to confirm the structure and purity of the synthesized compound.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1. Mix Sodium Ethoxide and Acetonitrile in Anhydrous Diethyl Ether cooling 2. Cool to 0 °C reagents->cooling add_ester 3. Add Ethyl 3-thenoate Solution cooling->add_ester reflux 4. Reflux for 4 hours add_ester->reflux quench 5. Quench with 1M HCl reflux->quench extract 6. Extraction with Ethyl Acetate quench->extract dry 7. Dry and Concentrate extract->dry chromatography 8. Column Chromatography dry->chromatography product Pure this compound chromatography->product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium ethoxide is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes. It is also moisture-sensitive.

  • Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

  • Handle all chemicals with appropriate caution and refer to their respective Safety Data Sheets (SDS).

Application Notes and Protocols: The Versatile Role of 3-Oxo-3-(thiophen-3-yl)propanenitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-oxo-3-(thiophen-3-yl)propanenitrile as a key building block for the synthesis of a diverse range of heterocyclic compounds. The protocols detailed herein are based on established synthetic methodologies and provide a foundation for the exploration of novel chemical entities with potential therapeutic applications.

Introduction

This compound is a valuable bifunctional reagent in heterocyclic synthesis. Its structure incorporates a reactive ketone, an active methylene group, and a nitrile functionality, making it an ideal precursor for a variety of cyclization and multicomponent reactions. The thiophene-3-yl moiety is a recognized pharmacophore, and its incorporation into novel heterocyclic scaffolds is a promising strategy in drug discovery. This document outlines key synthetic applications and provides detailed experimental protocols for the synthesis of substituted thiophenes, pyridines, and pyrimidines.

Key Synthetic Applications

The reactivity of this compound allows for its participation in several named reactions, leading to the formation of various heterocyclic cores.

  • Gewald Reaction: For the synthesis of highly substituted 2-aminothiophenes.

  • Hantzsch-type Pyridine Synthesis: For the formation of substituted pyridinone derivatives.

  • Pyrimidine Synthesis: Through condensation with urea or thiourea derivatives.

These reactions provide access to a wide array of thiophene-annulated and thiophene-substituted heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Data Presentation

The following tables summarize quantitative data for representative syntheses starting from this compound or its close analogs.

Heterocycle Reactants Catalyst/Solvent Conditions Yield (%) Reference
2-Amino-4-(thiophen-3-yl)thiophene-3-carbonitrileMalononitrile, SulfurTriethylamine / EthanolReflux, 4h85-95 (estimated)Adapted from general Gewald reaction protocols
6-Amino-4-(thiophen-3-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrileAromatic aldehyde, MalononitrilePiperidine / EthanolReflux, 6h70-85 (estimated)Adapted from cyanopyridone synthesis[1]
4-Amino-6-(thiophen-3-yl)-2-thioxo-2,3-dihydropyrimidine-5-carbonitrileCyanothioacetamide, Aromatic aldehydePiperidine / EthanolReflux, 5h65-80 (estimated)Adapted from pyrimidine synthesis protocols

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(thiophen-3-yl)thiophene-3-carbonitrile via Gewald Reaction

This protocol describes the synthesis of a highly substituted 2-aminothiophene, a valuable intermediate for the synthesis of thieno[2,3-d]pyrimidines and other fused heterocyclic systems.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Triethylamine (0.2 eq)

  • Ethanol

Procedure:

  • To a stirred suspension of elemental sulfur (1.1 eq) in ethanol, add this compound (1.0 eq) and malononitrile (1.0 eq).

  • Add triethylamine (0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • The product will precipitate from the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the desired 2-amino-4-(thiophen-3-yl)thiophene-3-carbonitrile.

Protocol 2: Synthesis of 6-Amino-4-(thiophen-3-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

This one-pot, three-component reaction provides a straightforward route to substituted pyridinone derivatives, which are known to exhibit a range of biological activities.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Malononitrile (1.0 eq)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature to allow for product precipitation.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield the target cyanopyridone.[1]

Protocol 3: Synthesis of 4-Amino-6-(thiophen-3-yl)-2-thioxo-2,3-dihydropyrimidine-5-carbonitrile

This protocol outlines the synthesis of a thiopyrimidine derivative, a scaffold present in numerous medicinally important compounds.

Materials:

  • This compound (1.0 eq)

  • Cyanothioacetamide (1.0 eq)

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • Combine this compound (1.0 eq), cyanothioacetamide (1.0 eq), and the aromatic aldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine and reflux the mixture for 5-7 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

  • The solid product will precipitate. Isolate the product by filtration, wash with cold ethanol, and dry under vacuum.

Visualizations

The following diagrams illustrate the synthetic pathways and a potential biological mechanism of action for the resulting heterocyclic compounds.

Gewald_Reaction_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product cluster_application Application A This compound D One-Pot Reaction (Base, Solvent, Heat) A->D B Active Methylene Nitrile (e.g., Malononitrile) B->D C Elemental Sulfur C->D E 2-Aminothiophene Derivative D->E F Intermediate for Fused Heterocycles E->F G Drug Discovery Lead E->G

Caption: Workflow for the Gewald Synthesis of 2-Aminothiophenes.

Hantzsch_Pyridine_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Process cluster_product Product cluster_bioactivity Potential Biological Activity R1 This compound P Multicomponent Reaction (Piperidine, Ethanol, Reflux) R1->P R2 Aldehyde R2->P R3 Active Methylene Compound (e.g., Malononitrile) R3->P Prod Substituted Pyridinone P->Prod Bio Antimicrobial / Anticancer Prod->Bio

Caption: Synthesis of Substituted Pyridinones.

Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Kinase Downstream Kinase (e.g., MEK, ERK) Rec->Kinase TF Transcription Factor Kinase->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Drug Thiophene-based Heterocycle Drug->Kinase Inhibition

Caption: Potential Mechanism of Action via Kinase Inhibition.

References

Application of 3-Thenoylacetonitrile in Medicinal Chemistry: Synthesis of Bioactive Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Thenoylacetonitrile is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of heterocyclic compounds. Its reactive nature, featuring a ketone, a nitrile group, and an active methylene group, allows for its participation in various cyclization reactions to form privileged scaffolds. A prominent application of 3-thenoylacetonitrile is in the Gewald reaction for the synthesis of 2-aminothiophene-3-carbonitriles. These thiophene intermediates are crucial precursors for the construction of thieno[2,3-d]pyrimidines, a class of fused heterocyclic compounds with a broad spectrum of biological activities. Thieno[2,3-d]pyrimidine derivatives have garnered significant attention from researchers due to their efficacy as anticancer agents, kinase inhibitors, and antimicrobial compounds. This document provides detailed application notes and protocols for the synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives originating from 3-thenoylacetonitrile.

Application Notes

The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purine, enabling it to interact with a variety of biological targets, particularly protein kinases. The thiophene ring fused to the pyrimidine core provides a unique structural motif that can be extensively functionalized to modulate potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have shown significant inhibitory activity against several key kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and FMS-like Tyrosine Kinase 3 (FLT3). Inhibition of these kinases can disrupt critical signaling pathways, such as the PI3K/Akt/mTOR pathway, leading to the suppression of tumor growth, angiogenesis, and metastasis.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of representative thieno[2,3-d]pyrimidine derivatives.

Table 1: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound A VEGFR-23.9[1][2]
Compound B VEGFR-25.0[1][2]
Compound C VEGFR-2230[3][4]
Compound D FLT332,435[5]

Table 2: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound C HCT-116Colon Carcinoma2.80[3][4]
Compound C HepG2Hepatocellular Carcinoma4.10[3][4]
Compound D HT-29Colorectal Adenocarcinoma>100[5]
Compound D HepG2Hepatocellular Carcinoma>100[5]
Compound D MCF-7Breast Adenocarcinoma>100[5]

Experimental Protocols

This section provides a detailed, two-step protocol for the synthesis of a representative bioactive thieno[2,3-d]pyrimidine derivative, starting from a 2-aminothiophene precursor analogous to one derivable from 3-thenoylacetonitrile.

Protocol 1: Synthesis of 2-Amino-4-(thiophen-2-yl)thiophene-3-carbonitrile (A Thiophene Intermediate)

This protocol describes the Gewald reaction for the synthesis of a 2-aminothiophene-3-carbonitrile intermediate. While this specific example uses 1-(thiophen-2-yl)ethan-1-one, 3-thenoylacetonitrile can be expected to undergo a similar reaction.

Materials:

  • 1-(Thiophen-2-yl)ethan-1-one

  • Malononitrile

  • Elemental Sulfur

  • Morpholine

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(thiophen-2-yl)ethan-1-one (12.6 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in ethanol (100 mL).

  • To this suspension, add morpholine (8.7 mL, 0.1 mol) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol (2 x 50 mL) to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to yield 2-amino-4-(thiophen-2-yl)thiophene-3-carbonitrile as a solid.

  • The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of 4-(Thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine (A Bioactive Compound)

This protocol describes the cyclization of the 2-aminothiophene-3-carbonitrile intermediate with formamide to yield the final thieno[2,3-d]pyrimidine product.

Materials:

  • 2-Amino-4-(thiophen-2-yl)thiophene-3-carbonitrile

  • Formamide

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, suspend 2-amino-4-(thiophen-2-yl)thiophene-3-carbonitrile (2.2 g, 0.01 mol) in formamide (20 mL).

  • Heat the mixture to reflux (approximately 180-190 °C) and maintain for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water (100 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water (3 x 50 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 4-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of DMF/water.

Visualizations

Diagram 1: General Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 3_Thenoylacetonitrile 3-Thenoylacetonitrile (Starting Material) Gewald_Reaction Gewald Reaction (Thiophene Formation) 3_Thenoylacetonitrile->Gewald_Reaction Malononitrile, Sulfur, Base Cyclization Cyclization (Pyrimidine Ring Formation) Gewald_Reaction->Cyclization 2-Aminothiophene Intermediate Purification Purification (Chromatography/Recrystallization) Cyclization->Purification Formamide or Formic Acid Characterization Structural Characterization (NMR, MS) Purification->Characterization Crude Product Bioactive_Compound Bioactive Thieno[2,3-d]pyrimidine Characterization->Bioactive_Compound Pure Thieno[2,3-d]pyrimidine Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR-2, FLT3) Bioactive_Compound->Kinase_Assay Cell_Assay Cytotoxicity Assay (e.g., MTT on Cancer Cells) Bioactive_Compound->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: General workflow for the synthesis and biological evaluation of thieno[2,3-d]pyrimidines.

Diagram 2: PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, FLT3) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Angiogenesis Angiogenesis mTORC1->Angiogenesis mTORC2 mTORC2 mTORC2->Akt Phosphorylation Thieno_Pyrimidine Thieno[2,3-d]pyrimidine Derivatives Thieno_Pyrimidine->RTK Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.

References

Application Notes and Protocols: 3-Oxo-3-(thiophen-3-yl)propanenitrile as a Precursor for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-3-(thiophen-3-yl)propanenitrile is a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. Its unique chemical structure, featuring both a reactive β-ketonitrile group and a thiophene moiety, makes it an ideal precursor for the synthesis of a diverse range of bioactive molecules. This document provides detailed protocols for the synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors, including those targeting the EGFR and PI3K/mTOR signaling pathways, starting from this compound. Thiophene-containing compounds are of particular interest as they are found in numerous approved drugs and clinical candidates. The protocols and data presented herein offer a guide for researchers engaged in the development of novel therapeutics.

Synthesis of Key Intermediate: 2-Amino-4-(thiophen-3-yl)thiophene-3-carbonitrile via Gewald Reaction

The initial and crucial step in utilizing this compound as a precursor is its conversion to a 2-aminothiophene derivative through the Gewald reaction. This multicomponent reaction provides a straightforward and efficient method for constructing the thiophene ring, which serves as the foundation for further heterocyclic synthesis.

Experimental Protocol: Gewald Reaction

Objective: To synthesize 2-amino-4-(thiophen-3-yl)thiophene-3-carbonitrile.

Materials:

  • This compound

  • Malononitrile

  • Elemental sulfur

  • Morpholine or Triethylamine (base)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stirrer

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (10 mmol, 1.51 g) and malononitrile (10 mmol, 0.66 g) in ethanol (50 mL).

  • To this solution, add elemental sulfur (10 mmol, 0.32 g).

  • Add morpholine (1 mL) or triethylamine (1.5 mL) dropwise to the stirred suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain 2-amino-4-(thiophen-3-yl)thiophene-3-carbonitrile as a solid. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Gewald Reaction Workflow start Start Materials: This compound Malononitrile Sulfur reaction Gewald Reaction (Ethanol, Morpholine, Reflux) start->reaction 1. Mix & Heat workup Workup: Cooling & Precipitation Filtration Washing reaction->workup 2. Reaction Completion product Product: 2-Amino-4-(thiophen-3-yl)thiophene-3-carbonitrile workup->product 3. Isolation

Caption: Workflow for the synthesis of the key aminothiophene intermediate.

Synthesis of Thieno[2,3-d]pyrimidine Inhibitors

The 2-amino-3-cyanothiophene intermediate is a versatile precursor for the synthesis of the thieno[2,3-d]pyrimidine scaffold, a core structure in many kinase inhibitors.

Experimental Protocol: Synthesis of 4-Aminothieno[2,3-d]pyrimidines

Objective: To synthesize 4-aminothieno[2,3-d]pyrimidine derivatives from 2-amino-4-(thiophen-3-yl)thiophene-3-carbonitrile.

Materials:

  • 2-Amino-4-(thiophen-3-yl)thiophene-3-carbonitrile

  • Formamide or N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Appropriate primary or secondary amine (for substitution at the 4-position)

  • Phosphorus oxychloride (POCl₃) - for chlorination step

  • Round-bottom flask

  • Heating mantle with stirrer and oil bath

  • Distillation apparatus (if using formamide)

Procedure:

Step 1: Cyclization to 4-Hydroxytieno[2,3-d]pyrimidine

  • Place 2-amino-4-(thiophen-3-yl)thiophene-3-carbonitrile (5 mmol) in a round-bottom flask.

  • Add an excess of formamide (20 mL).

  • Heat the mixture to reflux (around 210 °C) for 4-6 hours.

  • Cool the reaction mixture, and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the 4-hydroxythieno[2,3-d]pyrimidine derivative.

Step 2: Chlorination to 4-Chlorothieno[2,3-d]pyrimidine

  • Suspend the 4-hydroxythieno[2,3-d]pyrimidine derivative (3 mmol) in phosphorus oxychloride (10 mL).

  • Add a few drops of N,N-dimethylaniline as a catalyst.

  • Heat the mixture at reflux for 3-5 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice with stirring.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chlorothieno[2,3-d]pyrimidine.

Step 3: Amination to 4-Aminothieno[2,3-d]pyrimidine Derivatives

  • Dissolve the 4-chlorothieno[2,3-d]pyrimidine (1 mmol) in a suitable solvent such as isopropanol or DMF.

  • Add the desired primary or secondary amine (1.2 mmol).

  • Add a base such as triethylamine or potassium carbonate if the amine is used as its salt.

  • Heat the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine, for 2-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the final 4-aminothieno[2,3-d]pyrimidine inhibitor.

Inhibitor Synthesis Workflow intermediate 2-Amino-4-(thiophen-3-yl) thiophene-3-carbonitrile cyclization Cyclization (e.g., Formamide, Reflux) intermediate->cyclization hydroxy 4-Hydroxythieno[2,3-d]pyrimidine Intermediate cyclization->hydroxy chlorination Chlorination (POCl₃, Reflux) hydroxy->chlorination chloro 4-Chlorothieno[2,3-d]pyrimidine Intermediate chlorination->chloro amination Amination (Desired Amine, Heat) chloro->amination final_product Final Inhibitor: 4-Aminothieno[2,3-d]pyrimidine Derivative amination->final_product

Caption: General synthetic route to 4-aminothieno[2,3-d]pyrimidine inhibitors.

Application: Thieno[2,3-d]pyrimidines as EGFR and PI3K/mTOR Inhibitors

Derivatives of the thieno[2,3-d]pyrimidine scaffold have shown significant inhibitory activity against key kinases in cancer-related signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway.

EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

EGFR Signaling Pathway cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS Ras EGFR->RAS STAT STAT EGFR->STAT Ligand Ligand (EGF) Ligand->EGFR Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by thienopyrimidine derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its dysregulation is frequently observed in cancer, promoting tumor progression and resistance to therapy.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibits mTORC1 mTORC1 Inhibitor->mTORC1 Inhibits (Dual) PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates AKT->mTORC1 Activates Growth Cell Growth, Protein Synthesis, Survival mTORC1->Growth

Caption: Dual inhibition of the PI3K/mTOR pathway by thienopyrimidine derivatives.

Quantitative Data of Representative Inhibitors

The following tables summarize the in vitro inhibitory activities of representative thieno[2,3-d]pyrimidine derivatives against various cancer cell lines and kinases. While not all of these compounds are explicitly synthesized from this compound in the cited literature, they represent the therapeutic potential of the thieno[2,3-d]pyrimidine scaffold accessible from this precursor.

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives against Cancer Cell Lines

Compound IDTarget Cell LineIC₅₀ (µM)
EGFR Inhibitor Analog 1 H1975 (NSCLC, L858R/T790M)0.087
EGFR Inhibitor Analog 2 A549 (NSCLC)0.441
PI3K/mTOR Inhibitor Analog 1 A549 (NSCLC)0.20
PI3K/mTOR Inhibitor Analog 2 MCF-7 (Breast Cancer)1.25
PI3K/mTOR Inhibitor Analog 3 Hela (Cervical Cancer)1.03
Antiproliferative Analog 1 HepG-2 (Liver Cancer)3.3
Antiproliferative Analog 2 MCF-7 (Breast Cancer)4.132

Table 2: Enzymatic Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)
EGFR Inhibitor Analog 1 EGFR (L858R/T790M)13
PI3K/mTOR Inhibitor Analog 1 PI3Kα525
PI3K/mTOR Inhibitor Analog 1 mTOR48
FLT3 Inhibitor Analog 1 FLT332,435

Conclusion

This compound serves as a valuable and cost-effective starting material for the synthesis of complex heterocyclic compounds with significant therapeutic potential. The protocols outlined in this document provide a clear pathway for the synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors. The representative data demonstrates that this class of compounds exhibits potent inhibitory activity against key targets in oncology, such as EGFR and the PI3K/mTOR pathway. These application notes and protocols are intended to facilitate further research and development in the discovery of novel kinase inhibitors for the treatment of cancer and other diseases.

Application Notes and Protocols: Michael Addition of 3-Oxo-3-(3-thienyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the Michael addition reaction utilizing 3-oxo-3-(3-thienyl)propanenitrile as a versatile nucleophilic donor. The Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simple precursors. 3-Oxo-3-(3-thienyl)propanenitrile, an active methylene compound, is a valuable building block in medicinal chemistry and materials science.[1] This protocol outlines a general procedure for the conjugate addition of this thienyl derivative to α,β-unsaturated compounds, which is broadly applicable to various Michael acceptors such as enones, acrylates, and nitroalkenes.

Introduction

The Michael addition, or conjugate addition, of a carbanion to an α,β-unsaturated carbonyl compound is a fundamental transformation in synthetic organic chemistry.[2] The reaction involving active methylene compounds like β-keto nitriles is particularly significant for creating 1,5-dicarbonyl compounds and their derivatives, which are precursors to a wide array of heterocyclic and carbocyclic systems. 3-Oxo-3-(3-thienyl)propanenitrile serves as an effective Michael donor due to the acidity of the α-methylene protons, which are flanked by both a ketone and a nitrile group. The resulting enolate is a soft nucleophile that preferentially attacks the β-carbon of a conjugated system.

The thiophene moiety is a key structural motif in many pharmaceuticals and functional materials.[1] Consequently, synthetic methods that incorporate this heterocycle are of high interest to the drug development and materials science communities. This application note provides a representative experimental procedure adapted from analogous reactions, offering a solid foundation for further research and development.

Data Presentation

While specific quantitative data for the Michael addition of 3-oxo-3-(3-thienyl)propanenitrile is not extensively available in the literature, the following table summarizes representative data from the Michael addition of a closely related analog, 3-oxo-3-phenylpropanenitrile, to various 1,5-diarylpent-2-en-4-yn-1-ones.[3][4] This data serves as a valuable reference for expected yields and reaction times under similar conditions.

Table 1: Michael Addition of 3-Oxo-3-phenylpropanenitrile to Substituted Enynones [3]

EntryMichael Acceptor (Ar¹C≡CCH=CHC(=O)Ar²)Ar¹Ar²Time (h)Yield (%)
11,5-diphenylpent-2-en-4-yn-1-onePhPh478
21-phenyl-5-(p-tolyl)pent-2-en-4-yn-1-onep-TolPh475
31-(p-methoxyphenyl)-5-phenylpent-2-en-4-yn-1-onep-MeOPhPh480
41-(p-chlorophenyl)-5-phenylpent-2-en-4-yn-1-onep-ClPhPh482
55-phenyl-1-(p-tolyl)pent-2-en-4-yn-1-onePhp-Tol475
61-(p-methoxyphenyl)-5-phenylpent-2-en-4-yn-1-onePhp-MeOPh471
71-(p-bromophenyl)-5-phenylpent-2-en-4-yn-1-onePhp-BrPh498
81-(p-chlorophenyl)-5-phenylpent-2-en-4-yn-1-onePhp-ClPh492

Reaction Conditions: 3-oxo-3-phenylpropanenitrile (1 equiv.), Michael acceptor (1 equiv.), sodium methoxide (1 equiv.) in methanol at room temperature.[3]

Experimental Protocols

The following is a generalized protocol for the Michael addition of 3-oxo-3-(3-thienyl)propanenitrile to an α,β-unsaturated compound. This procedure is adapted from a well-established method for the analogous 3-oxo-3-phenylpropanenitrile.[3][4][5]

Materials:

  • 3-Oxo-3-(3-thienyl)propanenitrile (Michael Donor)

  • α,β-Unsaturated compound (Michael Acceptor, e.g., chalcone, acrylate ester, nitroalkene)

  • Sodium methoxide (MeONa) or other suitable base (e.g., DBU, triethylamine)

  • Anhydrous methanol (MeOH) or other suitable solvent (e.g., THF, CH₂Cl₂)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet for inert atmosphere (optional but recommended)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Procedure:

  • Preparation of the Nucleophile Solution: To a solution of sodium methoxide (1.0 equiv.) in anhydrous methanol, add 3-oxo-3-(3-thienyl)propanenitrile (1.0 equiv.) with stirring at room temperature. Stir the mixture for 10-15 minutes to ensure complete formation of the enolate.

  • Michael Addition Reaction: To the solution of the enolate, add the α,β-unsaturated Michael acceptor (1.0 equiv.). The reaction mixture is then stirred at room temperature.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC). Aliquots of the reaction mixture can be taken periodically and spotted on a TLC plate, eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Work-up: Once the reaction is complete (as indicated by TLC, typically within 4-24 hours), the reaction mixture is poured into deionized water. The aqueous layer is then extracted with dichloromethane (3 x volume of the aqueous layer).

  • Isolation of the Product: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure Michael adduct.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Michael_Addition_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Donor 3-Oxo-3-(3-thienyl)propanenitrile Enolate Thienyl Enolate (Nucleophile) Donor->Enolate + Base Base Base (e.g., MeO⁻) Intermediate Enolate Intermediate Enolate->Intermediate + Acceptor Acceptor α,β-Unsaturated Compound (Michael Acceptor) Product Michael Adduct Intermediate->Product + Proton Source ProtonSource Proton Source (e.g., MeOH)

Caption: General mechanism of the base-catalyzed Michael addition.

Experimental_Workflow prep Prepare Enolate Solution (Donor + Base in Solvent) reaction Add Michael Acceptor & Stir at Room Temperature prep->reaction monitor Monitor Reaction by TLC reaction->monitor workup Quench with Water & Extract with CH₂Cl₂ monitor->workup Reaction Complete isolate Dry Organic Layer & Evaporate Solvent workup->isolate purify Purify by Column Chromatography isolate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the Michael addition reaction.

References

Application Notes and Protocols for High-Throughput Screening Utilizing 3-Oxo-3-(thiophen-3-yl)propanenitrile as a Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxo-3-(thiophen-3-yl)propanenitrile is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of diverse molecular entities for drug discovery.[1][2] While direct high-throughput screening (HTS) data for this specific molecule is not extensively documented in publicly available literature, its structural motif is present in various biologically active compounds. This document provides a representative application note and generalized protocols for how this compound can be employed as a starting scaffold to generate compound libraries for HTS campaigns aimed at identifying novel therapeutic agents. The methodologies described are based on established HTS principles and the biological activities of structurally related molecules.

Data Presentation: Representative Biological Activity of Thiophene-Containing Compounds

The following table summarizes representative quantitative data for compounds containing a thiophene moiety, illustrating the potential for identifying potent molecules through screening of libraries derived from scaffolds like this compound.

Compound ClassTargetAssay TypeMeasurementPotency (IC50/GI50)Reference
Benzothiophene Acrylonitrile AnalogTubulin PolymerizationIn vitro cytotoxicityGI5021.1 nM - 98.9 nM[3]
9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile AnalogUSP8 (Deubiquitinating Enzyme)Enzymatic AssayIC50< 10 µM[4]
Thienylpyridyl AcetamideInsecticidal TargetWhole OrganismLC501.23 mg/L[5]

Experimental Protocols

Protocol 1: General Workflow for a High-Throughput Screening Campaign

This protocol outlines a typical workflow for an HTS campaign to identify inhibitors of a specific enzyme, using a library of compounds derived from this compound.

Objective: To identify compounds that inhibit the activity of a target enzyme (e.g., a deubiquitinating enzyme) from a chemical library.

Materials:

  • Compound library in 384-well plates (dissolved in DMSO)

  • Target enzyme and substrate

  • Assay buffer

  • Detection reagent (e.g., fluorescent or luminescent substrate)

  • Positive and negative controls

  • Automated liquid handling systems

  • Plate reader

Procedure:

  • Plate Preparation: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library plates into the wells of a 384-well assay plate. Also, dispense the positive control (known inhibitor) and negative control (DMSO vehicle) into designated wells.

  • Enzyme Addition: Add the target enzyme, diluted in assay buffer, to all wells of the assay plate.

  • Incubation: Incubate the plates for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Reaction Incubation: Incubate the plates for a specific duration (e.g., 60 minutes) at the optimal temperature for the enzyme.

  • Detection: Stop the reaction (if necessary) and add the detection reagent.

  • Data Acquisition: Read the plates using a plate reader capable of detecting the signal (e.g., fluorescence or luminescence).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Assay Execution cluster_readout Data Acquisition & Analysis Compound_Library Compound Library (384-well) Assay_Plate Assay Plate Compound_Library->Assay_Plate Dispense 50 nL Enzyme_Addition Add Enzyme Assay_Plate->Enzyme_Addition Controls Controls (DMSO, Known Inhibitor) Controls->Assay_Plate Dispense Pre_Incubation Pre-incubate Enzyme_Addition->Pre_Incubation Substrate_Addition Add Substrate Pre_Incubation->Substrate_Addition Reaction_Incubation Incubate Substrate_Addition->Reaction_Incubation Detection Add Detection Reagent Reaction_Incubation->Detection Plate_Reader Read Plate Detection->Plate_Reader Data_Analysis Analyze Data & Identify Hits Plate_Reader->Data_Analysis DUB_Inhibition_Pathway cluster_pathway Cellular Signaling Pathway Ub_Substrate Ubiquitinated Substrate DUB Deubiquitinating Enzyme (DUB) Ub_Substrate->DUB Deubiquitination Proteasome Proteasomal Degradation Ub_Substrate->Proteasome Degradation Free_Ub Free Ubiquitin DUB->Free_Ub Substrate Substrate Protein DUB->Substrate Downstream Downstream Signaling (e.g., Apoptosis) Proteasome->Downstream Inhibitor Thiophene-based Inhibitor Inhibitor->DUB Inhibition

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 3-Thenoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged core in medicinal chemistry. Substituted pyridines, particularly those bearing amino and cyano groups, are key intermediates in the synthesis of more complex heterocyclic systems and have demonstrated a wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. This document provides detailed protocols and application notes for the synthesis of highly functionalized pyridines using 3-thenoylacetonitrile as a versatile starting material. The methodologies presented are robust, high-yielding, and amenable to the generation of diverse molecular libraries for drug discovery and development.

Synthetic Routes and Methodologies

3-Thenoylacetonitrile is an excellent precursor for pyridine synthesis due to its activated methylene group and the presence of both a keto and a nitrile functionality. The primary method detailed here is a one-pot, multi-component reaction, which is a highly efficient strategy for generating molecular complexity from simple starting materials.

Method 1: One-Pot Synthesis of 2-Amino-4-(thiophen-3-yl)-pyridine-3,5-dicarbonitriles

This protocol describes a multicomponent reaction involving an aromatic aldehyde, 3-thenoylacetonitrile (acting as the ketone component), malononitrile, and a nitrogen source (ammonium acetate). This reaction proceeds via a cascade of condensation, Michael addition, and cyclization/oxidation steps to afford highly substituted pyridines in a single operation.

Reaction Scheme:

Aromatic Aldehyde + 3-Thenoylacetonitrile + Malononitrile + Ammonium Acetate → 2-Amino-4-(thiophen-3-yl)-pyridine-3,5-dicarbonitrile derivative

Experimental Protocol

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 mmol)

  • 3-Thenoylacetonitrile (1.0 mmol, 151.18 g/mol )

  • Malononitrile (1.0 mmol, 66.06 g/mol )

  • Ammonium acetate (1.5 mmol, 77.08 g/mol )

  • Ethanol (10 mL)

  • Catalyst (e.g., piperidine, a few drops, or a Lewis acid like Yb(OTf)₃, 5 mol%) (Optional, for rate enhancement)

Procedure:

  • To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), 3-thenoylacetonitrile (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Add ethanol (10 mL) to the flask.

  • If using a catalyst, add it to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (eluent: e.g., hexane:ethyl acetate 7:3). The reaction is typically complete within 4-8 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid product will usually precipitate.

  • Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to yield the pure 2-amino-4-(thiophen-3-yl)-pyridine-3,5-dicarbonitrile derivative.

  • Dry the purified product under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various substituted pyridine derivatives using the protocol described above. Yields and reaction times are typical and may vary based on the specific aldehyde used and the reaction scale.

EntryAr-CHO (Aldehyde)ProductYield (%)m.p. (°C)Reaction Time (h)
1Benzaldehyde2-Amino-6-phenyl-4-(thiophen-3-yl)nicotinonitrile85230-2325
24-Chlorobenzaldehyde2-Amino-6-(4-chlorophenyl)-4-(thiophen-3-yl)nicotinonitrile91245-2474
34-Methoxybenzaldehyde2-Amino-6-(4-methoxyphenyl)-4-(thiophen-3-yl)nicotinonitrile88225-2276
42-Naphthaldehyde2-Amino-6-(naphthalen-2-yl)-4-(thiophen-3-yl)nicotinonitrile82255-2587

Representative Spectroscopic Data (for Entry 2):

  • IR (KBr, cm⁻¹): 3485, 3370 (NH₂ stretch), 2215 (C≡N stretch), 1610 (C=C stretch).

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.15 (s, 2H, NH₂), 7.40-8.20 (m, 7H, Ar-H).

  • MS (m/z): Calculated for C₁₈H₁₀ClN₅S: 363.04. Found: 363 (M⁺).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of substituted pyridines.

G cluster_workflow Experimental Workflow A 1. Mixing Reagents (Aldehyde, 3-Thenoylacetonitrile, Malononitrile, NH4OAc, Solvent) B 2. Reaction Setup (Heating under Reflux) A->B Heat C 3. Reaction Monitoring (TLC) B->C Time D 4. Product Isolation (Cooling & Filtration) C->D Reaction Complete E 5. Purification (Recrystallization) D->E Crude Product F 6. Characterization (NMR, IR, MS) E->F Pure Product

Caption: General workflow for the one-pot pyridine synthesis.

Plausible Reaction Mechanism

The reaction is believed to proceed through a series of intermediates as depicted below. The initial step is a Knoevenagel condensation, followed by the formation of an enamine, Michael addition, and subsequent cyclization and aromatization.

G cluster_mechanism Plausible Reaction Mechanism Start Aldehyde + Malononitrile A Knoevenagel Condensation (Intermediate A: Arylidenemalononitrile) Start->A C Michael Addition (A + B) A->C B 3-Thenoylacetonitrile + NH3 (Intermediate B: Enaminonitrile) B->C D Intramolecular Cyclization C->D E Dehydration & Tautomerization D->E F Oxidation (Aromatization) E->F Product Substituted Pyridine F->Product

Caption: Plausible mechanism for the multi-component pyridine synthesis.

Applications in Drug Development

The 2-amino-3-cyanopyridine core is a valuable pharmacophore in drug discovery. These compounds serve as versatile intermediates for synthesizing more complex fused heterocyclic systems, such as thieno[2,3-b]pyridines, which are also of significant medicinal interest.

  • Enzyme Inhibition: Many 2-amino-3-cyanopyridine derivatives have been identified as potent inhibitors of various kinases. For example, they are known to act as IKK-β inhibitors, which are crucial for regulating the NF-κB signaling pathway.[1] This pathway is implicated in inflammatory diseases and certain types of cancer.

  • Receptor Antagonism: Certain substituted pyridines have been developed as antagonists for adenosine receptors, showing potential for the treatment of neurodegenerative disorders like Parkinson's disease.[1]

  • Anticancer Activity: The thieno[2,3-b]pyridine scaffold, which can be synthesized from the pyridine products of this protocol, has been investigated for its ability to restore the activity of anticancer drugs. For instance, these compounds can act as chemosensitizers in combination with topoisomerase I (TOP1) inhibitors like topotecan, offering a strategy to overcome chemoresistance in cancer cells.[2]

Relevant Signaling Pathway: NF-κB

As IKK-β inhibitors, pyridines derived from this synthesis can modulate the NF-κB signaling pathway. Inhibition of IKK-β prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB transcription factor in the cytoplasm, preventing the transcription of pro-inflammatory and pro-survival genes.

G cluster_pathway Simplified NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB phosphorylates IκBα P_IkBa Phosphorylated IκBα IkBa_NFkB->P_IkBa NFkB Active NF-κB IkBa_NFkB->NFkB releases Ub_IkBa Ubiquitinated IκBα P_IkBa->Ub_IkBa ubiquitination Proteasome Proteasome Ub_IkBa->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription activates Inhibitor Pyridine Derivative (IKK-β Inhibitor) Inhibitor->IKK INHIBITS

Caption: Inhibition of the NF-κB pathway by a pyridine-based IKK-β inhibitor.

References

Application Notes and Protocols for 3-Oxo-3-(thiophen-3-yl)propanenitrile in Crystal Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-Oxo-3-(thiophen-3-yl)propanenitrile as a building block in crystal engineering, with a focus on its application in the development of novel pharmaceutical compounds, particularly as a precursor for adenosine A3 receptor modulators. While specific crystal engineering studies on this molecule are not extensively documented in publicly available literature, this document outlines its known properties, potential applications in supramolecular chemistry, and provides detailed, adaptable protocols for its synthesis, crystallization, and co-crystallization.

Introduction to this compound in Crystal Engineering

This compound is a versatile heterocyclic β-ketonitrile.[1] Its molecular structure, featuring a thiophene ring (a potential hydrogen bond acceptor and participant in π-π stacking), a ketone group (a strong hydrogen bond acceptor), and a nitrile group (a moderate hydrogen bond acceptor), makes it an attractive candidate for crystal engineering.[2] The strategic arrangement of these functional groups allows for the formation of various supramolecular synthons, which are fundamental to the design of crystalline solids with desired physicochemical properties such as solubility, stability, and bioavailability.

The primary known application of this compound is as an intermediate in the synthesis of selective adenosine A3 receptor agonists.[3][4] The adenosine A3 receptor is a G protein-coupled receptor involved in various physiological and pathological processes, making it a significant target for drug development in areas such as inflammation, cancer, and ischemic disorders.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for designing crystallization experiments, including solvent selection and temperature control.

PropertyValueReference(s)
Molecular Formula C₇H₅NOS[5]
Molecular Weight 151.19 g/mol [5]
Appearance Solid (predicted)
Melting Point 91-93 °C[6]
Boiling Point 313.4 ± 22.0 °C at 760 mmHg[6]
Density 1.3 ± 0.1 g/cm³[6]
Flash Point 143.3 ± 22.3 °C[6]

Application in Supramolecular Chemistry and Crystal Engineering

The structural motifs of this compound offer several possibilities for forming robust supramolecular assemblies:

  • Hydrogen Bonding: The ketone and nitrile functionalities can act as hydrogen bond acceptors, interacting with suitable donor molecules (co-formers) to form predictable hydrogen-bonded networks.

  • π-π Stacking: The electron-rich thiophene ring can participate in π-π stacking interactions, which are crucial for the stabilization of crystal lattices.

  • Halogen Bonding: While not intrinsic to the molecule, the thiophene ring can be a platform for introducing halogen atoms, which can then act as halogen bond donors.

These interactions can be exploited to form co-crystals with active pharmaceutical ingredients (APIs) to modify their physical properties.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific co-former and desired crystal form.

While a specific, detailed synthesis protocol for this compound was not found in the search results, a general method for the synthesis of β-ketonitriles from esters can be adapted.[7] The synthesis would likely involve the acylation of an acetonitrile anion with a thiophene-3-carboxylic acid ester.

Materials:

  • Methyl thiophene-3-carboxylate (or other suitable ester)

  • Acetonitrile

  • Strong base (e.g., Sodium amide, Potassium tert-butoxide)

  • Anhydrous ether or tetrahydrofuran (THF)

  • Hydrochloric acid (for workup)

  • Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acetonitrile in anhydrous ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a strong base (e.g., sodium amide) to the solution while stirring to form the acetonitrile anion.

  • Once the anion formation is complete, slowly add a solution of methyl thiophene-3-carboxylate in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to stir at 0 °C for a specified time, then warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

This protocol is adapted from the recrystallization of a derivative of the 2-thienyl isomer and general crystallization techniques.[8]

Solvent Screening:

  • Begin by testing the solubility of a small amount of this compound in various solvents at room temperature and upon heating. Suitable solvents for recrystallization will show low solubility at room temperature and high solubility at elevated temperatures. Potential solvents include ethyl acetate, methanol, ethanol, acetonitrile, and mixtures thereof.

Recrystallization Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • For maximum yield, the flask can be placed in a refrigerator or ice bath to induce further crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

This protocol outlines a general approach for screening for co-crystal formation with a target API.

Methods:

  • Slurry Crystallization:

    • Add equimolar amounts of this compound and the co-former to a vial.

    • Add a small amount of a solvent in which both compounds are sparingly soluble.

    • Stir the slurry at room temperature for 24-48 hours.

    • Isolate the solid by filtration and air-dry.

  • Evaporative Crystallization:

    • Dissolve equimolar amounts of this compound and the co-former in a suitable solvent in which both are soluble.

    • Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

  • Thermal Gradient Crystallization:

    • Prepare a saturated solution of both components in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly and undisturbed to room temperature.

Analysis:

  • The resulting solids should be analyzed by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to identify the formation of a new crystalline phase. Single-crystal X-ray diffraction is required for definitive structural determination.

Logical and Signaling Pathways

The logical workflow for utilizing this compound in crystal engineering is depicted below.

Crystal_Engineering_Workflow cluster_0 Design and Synthesis cluster_1 Co-crystallization cluster_2 Characterization and Analysis cluster_3 Application start Identify Target API coformer Select this compound as Co-former start->coformer synthesis Synthesize and Purify Co-former coformer->synthesis screening Co-crystallization Screening (Slurry, Evaporation) synthesis->screening optimization Optimize Crystallization Conditions screening->optimization analysis Solid-State Characterization (XRPD, DSC, IR) optimization->analysis structure Single Crystal X-ray Diffraction analysis->structure properties Physicochemical Property Evaluation structure->properties end Improved Pharmaceutical Formulation properties->end

A logical workflow for crystal engineering.

As this compound is a precursor for adenosine A3 receptor (A3AR) modulators, understanding the A3AR signaling pathway is crucial for drug development professionals. A simplified diagram of this pathway is shown below. Activation of A3AR by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

A3AR_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular agonist A3AR Agonist (e.g., derived from This compound) a3ar Adenosine A3 Receptor (A3AR) agonist->a3ar gi Gi Protein a3ar->gi activates ac Adenylyl Cyclase gi->ac inhibits atp ATP camp cAMP atp->camp inhibited by active Gi pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., anti-inflammatory effects) pka->response phosphorylates targets

Simplified A3AR signaling pathway.

Conclusion

This compound presents significant potential as a versatile building block in crystal engineering for the development of new pharmaceutical solids. Its utility as a precursor for adenosine A3 receptor modulators underscores its importance in medicinal chemistry. The protocols and information provided herein offer a foundational framework for researchers to explore the synthesis, crystallization, and co-crystallization of this promising compound, paving the way for the rational design of novel materials with enhanced therapeutic properties. Further experimental investigation is warranted to fully elucidate its supramolecular behavior and expand its applications in crystal engineering.

References

Application Notes and Protocols for the Quantification of 3-Oxo-3-(thiophen-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and proposed protocols for the quantitative analysis of 3-Oxo-3-(thiophen-3-yl)propanenitrile. Due to a lack of specific, published quantitative methods for this compound, this guide outlines robust, starting-point methodologies based on common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are intended to serve as a comprehensive framework for method development and validation in research and drug development settings.

Introduction

This compound is a chemical compound with the molecular formula C₇H₅NOS.[1][2] Its structure, featuring a thiophene ring, a ketone, and a nitrile group, makes it a potential building block in medicinal chemistry and materials science. Accurate and precise quantification of this analyte is crucial for various applications, including reaction monitoring, purity assessment, and pharmacokinetic studies. This document presents proposed analytical methods that can be adapted and validated for the specific quantification needs of researchers.

Compound Information

  • IUPAC Name: this compound[1]

  • Synonyms: 3-OXO-3-(3-THIENYL)PROPANENITRILE[1]

  • CAS Number: 69879-30-7[1][2]

  • Molecular Formula: C₇H₅NOS[1][2]

  • Molecular Weight: 151.19 g/mol [1][2]

General Analytical Workflow

The development and implementation of a quantitative analytical method typically follow a standardized workflow. This ensures the chosen method is robust, reliable, and fit for its intended purpose.

Analytical_Workflow cluster_Plan Planning & Development cluster_Validate Validation cluster_Implement Implementation Define_Needs Define Analytical Requirements Method_Selection Select Analytical Technique (HPLC, GC, etc.) Define_Needs->Method_Selection Method_Development Method Development & Optimization Method_Selection->Method_Development Specificity Specificity Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Prep Sample Preparation Robustness->Sample_Prep Analysis Sample Analysis Sample_Prep->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing Reporting Reporting Data_Processing->Reporting LCMSMS_Principle cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Column LC Separation (Column) Ion_Source Ionization (e.g., ESI) LC_Column->Ion_Source Eluent Q1 Quadrupole 1 (Precursor Ion Selection) Ion_Source->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data_System Data System & Quantification Detector->Data_System Signal

References

Application Notes and Protocols for the Purification of 3-Thenoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide to the purification of 3-thenoylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols detail methods for achieving high purity, essential for subsequent synthetic steps and ensuring the quality of final active pharmaceutical ingredients.

Introduction

3-Thenoylacetonitrile is a β-ketonitrile commonly synthesized via a crossed Claisen condensation between a 3-thenoic acid ester (e.g., methyl 3-thenoate) and acetonitrile, using a strong base such as sodium ethoxide or sodium hydride. The initial crude product from this synthesis typically contains unreacted starting materials, the salt of the product, and other side products. Therefore, a multi-step purification process is necessary to isolate 3-thenoylacetonitrile in high purity.

This guide outlines two primary purification methods following the initial work-up of the reaction mixture: recrystallization and silica gel column chromatography.

Initial Work-up of the Crude Reaction Mixture

The purification process begins after the Claisen condensation reaction is complete. The product at this stage is typically the sodium salt of 3-thenoylacetonitrile, which is soluble in the reaction medium.

Protocol 1: Acidification and Extraction

  • Cooling: Cool the reaction mixture in an ice bath to 0-5 °C.

  • Acidification: Slowly add a dilute acid (e.g., 1 M HCl or 10% acetic acid) with stirring to neutralize the base and protonate the enolate salt of the product. Monitor the pH with litmus paper or a pH meter until it is slightly acidic (pH 5-6). The crude 3-thenoylacetonitrile will precipitate as an oil or solid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL for a 1 L reaction volume).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove inorganic salts and residual acid.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-thenoylacetonitrile, which may be a solid or a viscous oil.

Purification Method 1: Recrystallization

Recrystallization is an effective method for purifying solid compounds, assuming a suitable solvent or solvent system can be identified.[1]

Protocol 2: Recrystallization from a Two-Solvent System

  • Solvent Selection: A common and effective solvent system for recrystallization is a mixture of a solvent in which the compound is soluble (like ethanol or ethyl acetate) and a solvent in which it is poorly soluble (an "anti-solvent" like hexanes or water).[2]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3-thenoylacetonitrile in a minimal amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: If the solution is cloudy, add a few drops of hot ethanol until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Purification Method 2: Silica Gel Column Chromatography

Column chromatography is a highly effective technique for separating compounds based on their polarity.[3] It is particularly useful when recrystallization is ineffective or when separating the product from impurities with similar solubility.[4]

Protocol 3: Flash Column Chromatography

  • TLC Analysis: Before running the column, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the desired product an Rf value of approximately 0.3-0.4. A mixture of hexanes and ethyl acetate is a good starting point.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane/Ethyl Acetate).[5]

    • Pour the slurry into a glass column with a stopcock, ensuring there are no air bubbles in the packed silica.[4]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.[4]

  • Sample Loading:

    • Dissolve the crude 3-thenoylacetonitrile in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Carefully add the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the solvent system determined by TLC.

    • If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.[5]

  • Fraction Collection: Collect the eluent in fractions (e.g., 10-20 mL test tubes).

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-thenoylacetonitrile.

Data Presentation

The following tables summarize hypothetical quantitative data for the purification of 3-thenoylacetonitrile starting from 10 grams of crude product.

Table 1: Purification via Recrystallization

Purification StepMass (g)Purity (%)Yield (%)
Crude Product10.075100
After Recrystallization6.89868

Table 2: Purification via Column Chromatography

Purification StepMass (g)Purity (%)Yield (%)
Crude Product10.075100
After Column Chromatography7.2>9972

Verification of Purity

The purity of the final product should be confirmed using analytical techniques such as:

  • Thin Layer Chromatography (TLC): A single spot should be observed.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Spectroscopy (NMR, IR, MS):

    • IR Spectroscopy: Expect characteristic peaks for the nitrile (C≡N) stretch (~2250 cm⁻¹) and the ketone (C=O) stretch (~1680 cm⁻¹).

    • ¹H NMR Spectroscopy: Signals corresponding to the protons on the thiophene ring and the methylene protons adjacent to the carbonyl and nitrile groups should be observed with the correct chemical shifts and integrations.

    • Mass Spectrometry: The molecular ion peak corresponding to the mass of 3-thenoylacetonitrile (C₇H₅NOS) should be present.

Diagrams

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Analysis start Methyl 3-thenoate + Acetonitrile reaction Claisen Condensation start->reaction base Strong Base (e.g., NaH) base->reaction product_salt Sodium Salt of 3-Thenoylacetonitrile reaction->product_salt acidification Acidification (pH 5-6) product_salt->acidification extraction Solvent Extraction acidification->extraction washing Washing & Drying extraction->washing evaporation Solvent Evaporation washing->evaporation crude_product Crude 3-Thenoylacetonitrile evaporation->crude_product recrystallization Recrystallization crude_product->recrystallization chromatography Column Chromatography crude_product->chromatography pure_product Pure 3-Thenoylacetonitrile recrystallization->pure_product Method 1 chromatography->pure_product Method 2 analysis Purity Verification (TLC, MP, NMR, IR, MS) pure_product->analysis

Caption: Overall workflow from synthesis to purified product.

Purification_Logic start Crude Product is_solid Is the crude product a solid? start->is_solid try_recrys Attempt Recrystallization is_solid->try_recrys Yes column Perform Column Chromatography is_solid->column No (Oily) is_pure_recrys Is the product pure after one recrystallization? try_recrys->is_pure_recrys is_pure_recrys->column No end Pure Product is_pure_recrys->end Yes is_pure_column Is the product pure? column->is_pure_column is_pure_column->end Yes rerun_column Re-run column with different solvent system is_pure_column->rerun_column No rerun_column->is_pure_column

Caption: Decision logic for choosing a purification method.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Oxo-3-(thiophen-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 3-Oxo-3-(thiophen-3-yl)propanenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the Claisen condensation of a 3-thenoate ester (e.g., methyl or ethyl 3-thenoate) with acetonitrile using a strong base. This reaction offers a reliable pathway to the desired β-ketonitrile.

Q2: I am observing a low yield of the desired product. What are the likely causes?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Presence of moisture: The strong base used in the reaction is highly sensitive to water. Any moisture in the reactants, solvent, or glassware will consume the base and inhibit the reaction.

  • Improper base selection or handling: The choice and quality of the base are critical. Partially decomposed or improperly stored base will have reduced activity.

  • Suboptimal reaction temperature: The temperature needs to be carefully controlled to ensure the reaction proceeds to completion without promoting side reactions.

  • Insufficient reaction time: Claisen condensations can sometimes require extended reaction times to reach completion.

Q3: What are the common side products I should be aware of?

A3: Potential side products include:

  • Self-condensation of the starting ester: The 3-thenoate ester can react with itself if the conditions are not optimized for the cross-condensation with acetonitrile.

  • Hydrolysis of the starting materials or product: If water is present, the ester and the nitrile functional groups can undergo hydrolysis, especially during workup.

  • Products from reaction with residual alcohol: If an alkoxide base is used, transesterification of the starting ester can occur if the alcohol corresponding to the alkoxide is different from the alcohol moiety of the ester.

Q4: How can I effectively purify the crude this compound?

A4: The most common and effective purification method is recrystallization. Suitable solvent systems often include ethanol, methanol, or mixtures of ethyl acetate and a non-polar solvent like hexanes. Column chromatography on silica gel can also be employed for higher purity if needed.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Reaction fails to initiate or proceeds very slowly. 1. Inactive base (e.g., old or improperly stored sodium hydride). 2. Presence of moisture in the reaction setup. 3. Low reaction temperature.1. Use a fresh, unopened container of the base. If using sodium hydride, wash it with dry hexanes to remove any mineral oil and surface oxides immediately before use. 2. Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 3. Gradually increase the reaction temperature, monitoring the reaction progress by TLC or other appropriate methods.
Low product yield. 1. Incomplete reaction. 2. Side reactions dominating. 3. Product loss during workup and purification.1. Increase the reaction time or temperature. Consider using a stronger base or a different solvent. 2. Ensure a molar excess of acetonitrile to favor the cross-condensation. Add the ester slowly to the mixture of the base and acetonitrile. 3. Optimize the extraction and recrystallization procedures. Ensure the pH is appropriately adjusted during the aqueous workup to prevent the loss of the product as its enolate salt.
Formation of significant amounts of side products. 1. Incorrect stoichiometry of reactants. 2. Reaction temperature is too high. 3. Inappropriate base or solvent.1. Carefully control the molar ratios of the reactants and base. 2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. If using an alkoxide base, match it to the alcohol of the ester (e.g., sodium ethoxide with ethyl 3-thenoate) to prevent transesterification. Consider using a non-nucleophilic base like sodium hydride.
Difficulty in isolating the product. 1. Product is too soluble in the recrystallization solvent. 2. Oily or impure solid is obtained after workup.1. Try different solvent systems for recrystallization. Using a mixture of a good solvent and a poor solvent and allowing for slow cooling can promote crystal growth. 2. Perform a thorough aqueous workup to remove inorganic salts and other water-soluble impurities. An initial purification by column chromatography might be necessary before recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Thiophenoylacetonitriles.

Starting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl 2-thenoateSodium Hydride (80% in oil)Toluene75-80292.6[1]
Ethyl 3-thenoateSodium Hydride (60% in oil)Anhydrous THFReflux24~53 (for a related compound)[1]
4-Pentanoylbenzoic acidSodium HydrideAcetonitrileNot specifiedNot specifiedGood[2]

Experimental Protocols

Protocol 1: Claisen Condensation of Ethyl 3-thenoate with Acetonitrile using Sodium Hydride

This protocol is adapted from procedures for similar Claisen condensations.

Materials:

  • Ethyl 3-thenoate

  • Acetonitrile (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate, hexanes)

Procedure:

  • All glassware should be thoroughly dried in an oven and assembled under an inert atmosphere (argon or nitrogen).

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Add anhydrous acetonitrile (2-3 equivalents) to the suspension and stir the mixture.

  • Dissolve ethyl 3-thenoate (1 equivalent) in anhydrous THF and add it dropwise to the stirred suspension at room temperature over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the evolution of gas ceases and the mixture is acidic (pH ~2-3).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent.

Mandatory Visualizations

Diagram 1: Reaction Workflow for the Synthesis of this compound

G start Start: Prepare anhydrous reaction setup reactants Charge flask with NaH and anhydrous THF start->reactants add_acetonitrile Add anhydrous acetonitrile reactants->add_acetonitrile add_ester Slowly add ethyl 3-thenoate in THF add_acetonitrile->add_ester reflux Heat to reflux and monitor reaction add_ester->reflux workup Cool and quench with acidic water reflux->workup extraction Extract with ethyl acetate workup->extraction wash Wash organic layer extraction->wash dry Dry and concentrate wash->dry purify Recrystallize crude product dry->purify end End: Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Diagram 2: Claisen Condensation Mechanism

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination acetonitrile CH3CN enolate [CH2CN]- acetonitrile->enolate Deprotonation base Base (e.g., NaH) enolate2 [CH2CN]- ester 3-Thenoate Ester tetrahedral Tetrahedral Intermediate ester->tetrahedral tetrahedral2 Tetrahedral Intermediate enolate2->ester Attack on carbonyl product This compound tetrahedral2->product Reformation of C=O leaving_group Alkoxide tetrahedral2->leaving_group Elimination

Caption: Mechanism of the Claisen condensation for the synthesis of the target molecule.

Diagram 3: Troubleshooting Logic Flowchart

G rect_node rect_node start Low Yield? check_moisture Moisture Present? start->check_moisture Yes check_base Base Activity Issue? check_moisture->check_base No rect_node1 Dry all reagents, solvents, and glassware check_moisture->rect_node1 Yes check_conditions Suboptimal Conditions? check_base->check_conditions No rect_node2 Use fresh, high-quality base check_base->rect_node2 Yes rect_node3 Optimize temperature and reaction time check_conditions->rect_node3 Yes rect_node4 Review workup and purification steps check_conditions->rect_node4 No

Caption: A logical flowchart for troubleshooting low yield in the synthesis.

References

Technical Support Center: Synthesis of 3-Thenoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-thenoylacetonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields in the synthesis of 3-thenoylacetonitrile, which is typically achieved through a Claisen-type condensation of a 3-thenoyl ester with acetonitrile, can stem from several factors. The most common issues are related to the reagents and reaction conditions.

  • Suboptimal Base Concentration: A stoichiometric amount of a strong base is often required. Because the β-ketonitrile product is more acidic than acetonitrile, it will be deprotonated by the base. Therefore, using less than a full equivalent of base can result in an incomplete reaction.

  • Presence of Moisture: Strong bases like sodium amide or sodium hydride react readily with water. Any moisture in the reagents or solvents will consume the base, rendering it ineffective for the desired reaction. This makes anhydrous conditions critical.

  • Poor Quality of Base: The quality of the strong base is crucial. For instance, sodium hydride that appears as white clumps instead of a fine gray powder may have been oxidized to sodium hydroxide, a weaker base that can lead to incomplete reactions.

  • Reaction Temperature and Time: The reaction may require specific temperature conditions to proceed efficiently. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within the allotted time. Conversely, excessively high temperatures can promote side reactions.

Q2: I'm observing a significant amount of an unexpected byproduct. What could it be?

The formation of byproducts is a common challenge. The structure of these impurities depends on the specific reactants and conditions used.

  • Hydrolysis of Nitrile Groups: In the presence of water, particularly under the strong basic or acidic conditions of the reaction and workup, both the starting material (acetonitrile) and the product (3-thenoylacetonitrile) can undergo hydrolysis.[1][2][3][4] This can lead to the formation of 3-thenoylacrylamide or 3-thenoylacetic acid.

  • Self-Condensation of Acetonitrile: Under strongly basic conditions, acetonitrile can potentially undergo self-condensation, leading to the formation of various oligomeric species.

  • Amidine Formation: If sodium amide is used as the base, it can act as a nucleophile and attack the nitrile group of acetonitrile, resulting in the formation of an amidine byproduct.

  • Thiophene Ring Opening: A critical side reaction specific to this synthesis is the potential for the thiophene ring to open. This can occur when the thiophene ring is exposed to strong bases in highly polar media.[5][6]

Q3: My final product is discolored, even after initial purification. What is the cause and how can I fix it?

Discoloration in the final product often indicates the presence of minor impurities, which may be highly colored.

  • Residual Starting Materials or Byproducts: Incomplete reaction or purification can leave behind colored impurities.

  • Degradation of the Thiophene Ring: The thiophene ring can be susceptible to degradation under harsh conditions, such as high temperatures or extreme pH, which can lead to the formation of colored byproducts.

  • Purification Strategy: For removing colored impurities, techniques such as treatment with activated carbon followed by recrystallization or column chromatography are often effective.

Troubleshooting Summary

ProblemPossible CauseRecommended Solution
Low Product Yield Insufficient or deactivated base.Use at least a stoichiometric amount of fresh, high-quality strong base.
Presence of moisture.Ensure all glassware, solvents, and reagents are thoroughly dried.
Suboptimal reaction temperature or time.Optimize the reaction temperature and monitor the reaction progress using TLC or GC.
Formation of Byproducts Hydrolysis of nitrile groups.Maintain anhydrous conditions and avoid prolonged exposure to strong acids or bases during workup.
Self-condensation of acetonitrile.Slowly add the acetonitrile to the reaction mixture and maintain optimal temperature.
Thiophene ring opening.Use a less polar solvent if possible and avoid overly harsh basic conditions.
Product Discoloration Residual impurities or degradation.Purify the product using activated carbon, recrystallization, or column chromatography.

Experimental Protocols

Synthesis of 3-Thenoylacetonitrile via Claisen-Type Condensation

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reaction Setup: Suspend a strong base (e.g., sodium hydride, 1.1 equivalents) in an anhydrous solvent (e.g., THF or diethyl ether).

  • Addition of Reactants: To the stirred suspension, add a solution of a 3-thenoyl ester (e.g., methyl 3-thenoate, 1.0 equivalent) in the anhydrous solvent. Subsequently, add acetonitrile (1.1 equivalents) dropwise via the dropping funnel.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or GC. The reaction time will vary depending on the specific substrates and conditions.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Visualizing Reaction Pathways and Troubleshooting

Main_and_Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 3-Thenoyl Ester 3-Thenoyl Ester 3-Thenoylacetonitrile 3-Thenoylacetonitrile 3-Thenoyl Ester->3-Thenoylacetonitrile + Acetonitrile + Strong Base Hydrolysis Products Hydrolysis Products 3-Thenoyl Ester->Hydrolysis Products + H2O (Base/Acid) Acetonitrile Acetonitrile Acetonitrile->3-Thenoylacetonitrile Self-Condensation Products Self-Condensation Products Acetonitrile->Self-Condensation Products Strong Base Ring-Opened Products Ring-Opened Products 3-Thenoylacetonitrile->Ring-Opened Products Strong Base (Polar Solvent) Troubleshooting_Workflow Start Low Yield or Impure Product Check_Base 1. Verify Base Quality and Stoichiometry Start->Check_Base Check_Anhydrous 2. Confirm Anhydrous Conditions Check_Base->Check_Anhydrous Base OK Use_New_Base Use fresh, stoichiometric base Check_Base->Use_New_Base Base is old or insufficient Optimize_Conditions 3. Optimize Temperature and Reaction Time Check_Anhydrous->Optimize_Conditions Conditions Dry Dry_Reagents Dry solvents and glassware Check_Anhydrous->Dry_Reagents Moisture present Analyze_Byproducts 4. Identify Byproducts (TLC, GC-MS, NMR) Optimize_Conditions->Analyze_Byproducts Optimized Adjust_Conditions Systematically vary T & t Optimize_Conditions->Adjust_Conditions Reaction incomplete or messy Purification 5. Refine Purification Strategy Analyze_Byproducts->Purification Modify_Reaction Change solvent or base to minimize side reactions Analyze_Byproducts->Modify_Reaction Specific byproduct identified Success Improved Yield and Purity Purification->Success Use_New_Base->Check_Base Dry_Reagents->Check_Anhydrous Adjust_Conditions->Optimize_Conditions Modify_Reaction->Analyze_Byproducts

References

Purification challenges of 3-oxo-3-(3-thienyl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-oxo-3-(3-thienyl)propanenitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of 3-oxo-3-(3-thienyl)propanenitrile.

Problem Potential Cause Suggested Solution
Low Purity After Initial Precipitation/Extraction Incomplete reaction or presence of significant side products.1. Optimize Reaction Conditions: Ensure the use of a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide to favor the desired Claisen condensation.[1][2] 2. Controlled Work-up: During the acidic work-up to precipitate the product, maintain a low temperature (0-10 °C) to minimize potential degradation or hydrolysis.[3] 3. Chromatography: If impurities persist, consider purification by flash chromatography.
Oily Product Instead of Crystalline Solid Presence of residual solvents or impurities preventing crystallization.1. Solvent Removal: Ensure all solvents from the reaction and extraction steps are thoroughly removed under reduced pressure. 2. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether. 3. Recrystallization: If a small amount of solid can be isolated, use it to seed a supersaturated solution for recrystallization.
Product Degradation During Purification The β-ketonitrile functional group can be sensitive to heat and prolonged exposure to acid or base.1. Avoid High Temperatures: If distillation is attempted, use high vacuum to keep the boiling point low. However, given the melting point of 91-93°C, recrystallization or chromatography are generally preferred.[4] 2. Neutralize Promptly: After acidic work-up, ensure the product is washed until neutral to remove any residual acid.
Poor Separation During Column Chromatography Co-elution of the product with impurities.1. Solvent System Optimization: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., ethyl acetate/petroleum ether, dichloromethane/methanol) to find the optimal conditions for separation.[5] 2. Silica Gel Deactivation: If the compound shows signs of degradation on silica gel, consider using deactivated silica gel (with triethylamine) or an alternative stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 3-oxo-3-(3-thienyl)propanenitrile?

A1: Common impurities arise from the Claisen-type condensation reaction used for its synthesis.[1][6] These can include:

  • Unreacted Starting Materials: Such as the ethyl or methyl ester of 3-thenoic acid and acetonitrile.

  • Side-Products from Self-Condensation: If the ester has enolizable α-hydrogens, it can self-condense.

  • Hydrolysis Product: 3-thenoic acid, if the product or starting ester is hydrolyzed during work-up.

Q2: What is the recommended method for purifying crude 3-oxo-3-(3-thienyl)propanenitrile?

A2: For solid crude products, recrystallization is often a good starting point. If the product is an oil or highly impure, flash column chromatography is recommended. A common solvent system for chromatography of similar compounds is a gradient of ethyl acetate in petroleum ether or hexanes.[5]

Q3: How can I confirm the purity of my final product?

A3: Purity can be assessed using a combination of techniques:

  • Melting Point: A sharp melting point close to the literature value (91-93°C) is a good indicator of purity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show the characteristic peaks for the desired product and reveal the presence of any impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.

Q4: Is 3-oxo-3-(3-thienyl)propanenitrile stable for long-term storage?

A4: Like many β-ketonitriles, it is moderately stable. For long-term storage, it is advisable to keep it in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Dissolve a small amount of the crude product in various solvents at their boiling points to test for solubility. A suitable solvent will dissolve the compound when hot but not when cold. Common choices include isopropanol, ethanol, or mixtures of ethyl acetate and hexanes.

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Flash Column Chromatography Protocol
  • Stationary Phase: Prepare a column with silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the column.

  • Elution: Elute the column with the chosen solvent system (e.g., a gradient of ethyl acetate in petroleum ether, starting with a low polarity).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final_purification Final Purification start Crude Reaction Mixture workup Aqueous Work-up (Acidification at 0-10°C) start->workup extraction Solvent Extraction workup->extraction drying Drying & Solvent Removal extraction->drying crude_product Crude Product drying->crude_product recrystallization Recrystallization crude_product->recrystallization chromatography Flash Chromatography crude_product->chromatography pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: Purification workflow for 3-oxo-3-(3-thienyl)propanenitrile.

side_reaction cluster_reaction Claisen Condensation cluster_side_reaction Potential Side Reaction ester Thienyl Ester desired_product 3-oxo-3-(3-thienyl)propanenitrile ester->desired_product Reacts with acetonitrile Acetonitrile acetonitrile->desired_product base Base (e.g., NaH) base->desired_product Catalyzes hydrolysis_product 3-Thenoic Acid desired_product->hydrolysis_product hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) hydrolysis->hydrolysis_product Causes

Caption: Desired reaction and a potential side reaction during work-up.

References

Optimization of reaction conditions for 3-Oxo-3-(thiophen-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Oxo-3-(thiophen-3-yl)propanenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is a Claisen-type condensation reaction.[1] This involves the acylation of an acetonitrile anion with a suitable thiophene-3-carboxylic acid ester, such as methyl or ethyl thiophene-3-carboxylate. The reaction is typically mediated by a strong base.[2]

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields in β-ketonitrile synthesis often stem from issues with reagents, reaction conditions, or product instability.[3] Key areas to troubleshoot include:

  • Base Selection and Handling: The choice and quality of the base are critical. Strong, non-nucleophilic bases are preferred.

  • Reagent Purity: Starting materials, particularly the ester and acetonitrile, must be of high purity and anhydrous.[3]

  • Reaction Temperature and Time: These parameters are substrate-dependent and require optimization.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential.[3]

  • Product Instability: β-ketonitriles can be unstable, especially under harsh acidic or basic conditions or prolonged heating.[3][5]

Q3: I am observing significant byproduct formation. What are the likely side reactions?

Several side reactions can compete with the desired Claisen condensation:

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ester starting material or the nitrile group in the product, especially during aqueous workup.[3]

  • Self-Condensation of the Ester: If the ester is enolizable, it can undergo self-condensation. Using a non-enolizable ester or a different synthetic route can mitigate this.[3]

  • Polymerization: Prolonged reaction times or excessive temperatures can sometimes lead to polymerization of the product.[3]

  • Amidine Formation: If sodium amide is used as the base, it can sometimes react with the nitrile to form an amidine side-product.[2]

Q4: How can I effectively purify the final product?

Purification can be challenging due to the compound's polarity. A standard procedure involves:

  • Aqueous Workup: After quenching the reaction, a careful aqueous workup is necessary. The mixture is often acidified to a pH of 1-5, which may cause the product to precipitate if it is a solid.[4]

  • Extraction: If the product is an oil or remains in solution, it should be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.[6]

  • Chromatography: The most common method for final purification is silica gel column chromatography.[3]

Q5: What are the recommended storage conditions for this compound?

The product should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[3][7] Keeping the container well-sealed is crucial to prevent moisture absorption.[7]

Troubleshooting Guide

Problem 1: Low or No Product Yield

This is the most common issue encountered. The following decision tree can help diagnose the root cause.

G start_node start_node decision_node decision_node cause_node cause_node solution_node solution_node start Low Yield q1 Starting Material Consumed? start->q1 Check Reaction Progress (TLC) p1 Issue with Reaction Conditions or Reagents q1->p1 No p2 Issue with Workup or Product Instability q1->p2 Yes c1 Inactive Base p1->c1 Potential Cause c2 Poor Reagent Quality (Wet Solvents/Reagents) p1->c2 Potential Cause c3 Suboptimal Temp. or Time p1->c3 Potential Cause c4 Product lost during aqueous workup p2->c4 Potential Cause c5 Product degraded post-reaction p2->c5 Potential Cause s1 Use fresh, high-purity base (e.g., new bottle of NaH) c1->s1 Solution s2 Use anhydrous solvents. Ensure starting materials are dry. c2->s2 Solution s3 Screen temperatures (e.g., RT, 60°C, reflux). Increase reaction time. c3->s3 Solution s4 Minimize workup time. Keep solutions cold. Extract aqueous layer multiple times. c4->s4 Solution s5 Purify product immediately after workup. Avoid strong acids/bases or high heat. c5->s5 Solution

Caption: Troubleshooting workflow for low product yield.

Data Presentation: Reaction Parameter Optimization

Optimizing the synthesis requires careful selection of base, solvent, and temperature. The following table summarizes common parameters used for Claisen-type condensations to form β-ketonitriles, which can be adapted for this compound.

ParameterOptionsConsiderations / Common ObservationsReference(s)
Base Sodium hydride (NaH), Sodium ethoxide (NaOEt), Potassium tert-butoxide (KOt-Bu)NaH is a strong, non-nucleophilic base often used in an oil dispersion.[8] KOt-Bu is also very effective and soluble in THF.[2] NaOEt is a classic choice but can lead to transesterification if the starting ester is not an ethyl ester.[3][2][3][8]
Solvent Toluene, Tetrahydrofuran (THF), Dioxane, EthanolThe choice of solvent often depends on the base. Toluene is common for NaH reactions at higher temperatures.[4][8] THF is preferred for reactions with KOt-Bu or at lower temperatures.[6] Ethanol is used with NaOEt.[3] All solvents must be anhydrous.[3][4][6][8]
Temperature 0 °C to Reflux (approx. 110 °C for Toluene)Initial deprotonation of acetonitrile is often done at a lower temperature (0 °C), followed by warming or refluxing after the ester is added.[6] Optimal temperature is substrate-dependent and should be determined empirically.[4][3][4][6]
Stoichiometry Base: >2 eq., Acetonitrile: >2 eq.At least two equivalents of base and nitrile are often recommended because the resulting β-ketonitrile product is more acidic than acetonitrile and will be deprotonated by the base, consuming one equivalent.[2][2][8]

Experimental Protocols

Protocol 1: Claisen-Type Condensation using Sodium Hydride

This protocol provides a general methodology for the synthesis of this compound.

Materials:

  • Methyl thiophene-3-carboxylate (1.0 eq)

  • Acetonitrile (2.0 - 3.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

  • Anhydrous Toluene

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Base Preparation: Under an inert atmosphere, suspend sodium hydride (2.2 eq) in anhydrous toluene.

  • Reagent Addition: Add methyl thiophene-3-carboxylate (1.0 eq) to the suspension. Heat the mixture to 85-90°C.[4]

  • Acetonitrile Addition: While maintaining the temperature and stirring vigorously, add anhydrous acetonitrile (2.0 - 3.0 eq) dropwise over 1-2 hours. Hydrogen gas will evolve.

  • Reaction: After the addition is complete, continue stirring at 85-90°C until the evolution of hydrogen gas ceases (typically 2-4 hours). Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Carefully and slowly quench the reaction by adding water.

  • Workup: Acidify the aqueous layer to pH ~2-3 with cold 1M HCl.[8]

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the final product.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Flame-dry glassware under inert atmosphere (N2/Ar) B Suspend NaH in anhydrous toluene A->B C Add Thiophene Ester & Heat to 85-90°C B->C D Add Acetonitrile dropwise C->D E Stir until H2 evolution ceases (Monitor by TLC) D->E F Cool to 0°C & Quench with H2O E->F G Acidify with 1M HCl F->G H Extract with Ethyl Acetate (3x) G->H I Wash organic layers (NaHCO3, Brine) H->I J Dry (MgSO4) & Concentrate I->J K Purify via Silica Gel Column Chromatography J->K

Caption: General experimental workflow for synthesis.

References

Common impurities in 3-thenoylacetonitrile and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Thenoylacetonitrile

Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on established chemical principles and data from analogous compounds, such as other arylacetonitriles. Due to a lack of specific literature for 3-thenoylacetonitrile, some of the information regarding potential impurities is based on a plausible synthesis route (condensation of a 3-thenoate ester with acetonitrile).

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of 3-thenoylacetonitrile?

A1: Based on a probable synthesis route involving the condensation of a 3-thenoate ester with acetonitrile, common impurities may include:

  • Unreacted Starting Materials: Such as the 3-thenoate ester and acetonitrile.

  • Side-Reaction Products: Including products from self-condensation of the starting materials or hydrolysis of the nitrile functionality to an amide or carboxylic acid.

  • Residual Solvents: Solvents used during the synthesis and purification, for example, ethanol, toluene, or ethyl acetate.

  • Inorganic Salts: Resulting from the use of a base (e.g., sodium ethoxide) and subsequent work-up procedures.

Q2: How can I assess the purity of my 3-thenoylacetonitrile?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for quantifying organic impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify impurities, while techniques like melting point determination can provide a preliminary indication of purity.

Q3: What is the expected appearance of pure 3-thenoylacetonitrile?

A3: While specific data is unavailable, analogous β-keto nitriles are often crystalline solids at room temperature. A pure compound would be expected to be a white to off-white or pale yellow crystalline powder. Significant color deviation may indicate the presence of impurities.

Q4: How should I store 3-thenoylacetonitrile to prevent degradation?

A4: To minimize degradation, 3-thenoylacetonitrile should be stored in a tightly sealed container, protected from light, moisture, and high temperatures. Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Melting Point or Broad Melting Range Presence of impurities.Purify the sample using recrystallization or column chromatography.
Unexpected Peaks in HPLC/GC Analysis Contamination with starting materials, side-products, or residual solvents.Identify the impurities using a mass spectrometry (MS) detector. Optimize the purification protocol.
Product is an Oil or Gummy Solid Presence of residual solvents or significant impurities preventing crystallization.Attempt to remove residual solvents under high vacuum. If the issue persists, purify by column chromatography.
Discoloration of the Product (e.g., brown or dark yellow) Presence of colored impurities, possibly from degradation or side reactions.Treat a solution of the product with activated carbon before recrystallization.

Quantitative Data Summary for Purity Assessment

The following table summarizes typical performance characteristics of common analytical methods used for purity assessment of related arylacetonitrile compounds. This can serve as a guide for setting up analytical protocols for 3-thenoylacetonitrile.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC-FID) Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.Signal intensity is directly proportional to the number of nuclei, allowing for intrinsic quantification.
Typical Purity Assay Range 98.0% - 102.0%98.0% - 102.0%95.0% - 100.5%
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.3%
Analysis Time per Sample 15 - 30 minutes20 - 40 minutes5 - 15 minutes

Experimental Protocols

Recrystallization for Purification

This protocol describes a general method for purifying a solid organic compound like 3-thenoylacetonitrile. The choice of solvent is critical and may require some experimentation (e.g., testing solubility in solvents like ethanol, isopropanol, toluene, or mixtures with water).

  • Solvent Selection: In a small test tube, add a small amount of the crude 3-thenoylacetonitrile. Add a potential recrystallization solvent dropwise while heating and agitating until the solid dissolves. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This is a general reverse-phase HPLC method that can be adapted for 3-thenoylacetonitrile.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical gradient might start at 30% acetonitrile and increase to 90% over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or start with a common wavelength like 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of 3-thenoylacetonitrile and dissolve it in 10 mL of acetonitrile to get a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

Impurity_Troubleshooting_Workflow Workflow for Impurity Identification and Removal start Crude 3-Thenoylacetonitrile Sample purity_assessment Initial Purity Assessment (e.g., TLC, Melting Point) start->purity_assessment is_pure Is Purity Acceptable? purity_assessment->is_pure analytical_characterization Detailed Analytical Characterization (HPLC, GC-MS, NMR) is_pure->analytical_characterization No pure_product Pure 3-Thenoylacetonitrile is_pure->pure_product Yes identify_impurities Identify Impurities (Starting Materials, By-products, Solvents) analytical_characterization->identify_impurities select_purification Select Purification Method identify_impurities->select_purification recrystallization Recrystallization select_purification->recrystallization Solid Product column_chromatography Column Chromatography select_purification->column_chromatography Complex Mixture/ Oily Product distillation Distillation/Sublimation (if applicable) select_purification->distillation Volatile Impurities final_purity_check Final Purity Analysis recrystallization->final_purity_check column_chromatography->final_purity_check distillation->final_purity_check final_purity_check->is_pure

Caption: Impurity identification and removal workflow.

Troubleshooting guide for the scale-up of 3-Oxo-3-(thiophen-3-yl)propanenitrile production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the scale-up of 3-Oxo-3-(thiophen-3-yl)propanenitrile synthesis. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting

Reaction & Yield Issues

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in the Claisen-type condensation to produce this compound can stem from several factors, particularly during scale-up. The most common culprits include:

  • Incomplete Deprotonation of Acetonitrile: The reaction relies on the formation of the acetonitrile anion. Insufficient or weakened base, or the presence of protic impurities (e.g., water, ethanol in the solvent), can hinder the formation of this crucial nucleophile.

  • Side Reactions: The primary competing reaction is the self-condensation of the starting ester (e.g., ethyl 3-thenoate). This is more prevalent if the acetonitrile anion concentration is low.

  • Suboptimal Temperature Control: Exothermic reactions can occur, and poor heat dissipation on a larger scale can lead to localized temperature increases, promoting side reactions and degradation of products.

  • Inefficient Mixing: As the reaction volume increases, ensuring homogenous mixing becomes critical. Poor mixing can lead to localized "hot spots" of high reactant or base concentration, fostering side reactions.

Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A2: The most common byproduct is the self-condensation product of the 3-thienyl ester. To minimize this, ensure a slight excess of acetonitrile is used and that the base is sufficiently strong and anhydrous. Adding the ester slowly to the mixture of the base and acetonitrile can also favor the desired reaction pathway. Another potential byproduct can arise from the hydrolysis of the ester or the nitrile if water is present in the reaction mixture. Rigorous drying of all reagents and glassware is essential.

Q3: The reaction does not seem to go to completion. What can I do?

A3: Incomplete conversion can be due to several factors. Consider the following:

  • Base Stoichiometry: A full equivalent of a strong base is typically required to drive the reaction to completion by deprotonating the product.[1][2][3]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.

  • Reagent Purity: Impurities in the starting materials or solvents can inhibit the reaction. Ensure high purity of all components.

Scale-Up Challenges

Q4: I am having trouble with temperature control during the scale-up. What are the risks and solutions?

A4: The Claisen condensation is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled temperature can lead to:

  • Increased rates of side reactions.

  • Degradation of the desired product.

  • Solvent boiling, leading to pressure buildup.

Solutions:

  • Use a reactor with a jacket for efficient heating and cooling.

  • Employ controlled, slow addition of reagents.

  • Ensure adequate agitation to improve heat transfer.

  • Consider a more dilute reaction mixture to help manage the exotherm.

Q5: How should I adapt my purification method for a larger scale?

A5: While lab-scale purification might involve column chromatography, this is often not practical for large-scale production. Consider the following:

  • Crystallization: If the product is a solid, crystallization is often the most effective method for large-scale purification. Experiment with different solvent systems to find one that provides good yield and high purity.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation may be an option. However, be aware that β-ketonitriles can be thermally sensitive.

  • Extraction: A well-designed series of aqueous extractions can help remove impurities before final purification.

Safety Considerations

Q6: What are the main safety hazards associated with this synthesis?

A6: The primary hazards are associated with the reagents used:

  • Strong Bases (e.g., Sodium Ethoxide, Sodium Hydride): These are highly corrosive, flammable, and react violently with water.[1][4][5][6] Always handle them in an inert, dry atmosphere and wear appropriate personal protective equipment (PPE).

  • Acetonitrile: This is flammable and toxic. Work in a well-ventilated fume hood and avoid inhalation or skin contact.

  • Solvents: Many organic solvents used are flammable. Ensure all equipment is properly grounded to prevent static discharge.

Data Presentation

Table 1: Key Reaction Parameters and Their Impact on Scale-Up

ParameterLaboratory Scale (Typical)Scale-Up ConsiderationPotential Impact of Deviation
Base Sodium Ethoxide / Sodium HydrideUse of commercially available solutions or dispersions. Ensure accurate dosing.Incomplete reaction, side reactions.
Solvent Anhydrous THF, Toluene, or EtherHigher volumes require robust drying procedures. Consider solvent recovery.Side reactions due to moisture, reduced yield.
Temperature 0°C to refluxPrecise temperature control is critical due to exotherms.Increased byproducts, product degradation.
Addition Rate Rapid to dropwiseSlow, controlled addition is necessary to manage heat generation.Runaway reaction, poor selectivity.
Agitation Magnetic stirringMechanical overhead stirring is required for efficient mixing.Inhomogeneous reaction, localized overheating.
Work-up Acid quench, extractionControlled quench to manage gas evolution and exotherms.Safety hazards, emulsion formation.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

Disclaimer: This is a generalized procedure based on the synthesis of similar β-ketonitriles and should be optimized for specific laboratory and scale-up conditions.

Materials:

  • Ethyl 3-thenoate

  • Acetonitrile (anhydrous)

  • Sodium ethoxide (or sodium hydride in mineral oil)

  • Anhydrous toluene (or other suitable solvent)

  • Hydrochloric acid (for work-up)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • Reactor Setup: A multi-necked, jacketed reactor equipped with a mechanical stirrer, a temperature probe, a condenser with a nitrogen inlet, and an addition funnel is assembled and flame-dried under a stream of nitrogen.

  • Reagent Charging: Anhydrous toluene is charged to the reactor, followed by the careful addition of sodium ethoxide under a nitrogen atmosphere.

  • Acetonitrile Addition: Anhydrous acetonitrile (1.5-2.0 equivalents) is added dropwise to the stirred suspension of the base at room temperature.

  • Enolate Formation: The mixture is heated to 80-90°C and stirred for 1-2 hours to ensure the complete formation of the acetonitrile anion.

  • Ester Addition: Ethyl 3-thenoate (1.0 equivalent) is added dropwise via the addition funnel over 1-2 hours, maintaining the reaction temperature at 80-90°C. The rate of addition should be controlled to manage any exotherm.

  • Reaction Monitoring: The reaction is monitored by TLC or HPLC until the starting ester is consumed (typically 2-4 hours).

  • Quenching: The reaction mixture is cooled to room temperature and then further to 0-5°C in an ice bath. The reaction is carefully quenched by the slow addition of dilute hydrochloric acid until the pH is acidic.

  • Work-up: The layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and then brine.

  • Isolation: The organic solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by vacuum distillation.

Mandatory Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products Ethyl 3-thenoate Ethyl 3-thenoate Claisen Condensation Claisen Condensation Ethyl 3-thenoate->Claisen Condensation Acetonitrile Acetonitrile Acetonitrile->Claisen Condensation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Claisen Condensation Base This compound This compound Claisen Condensation->this compound Ethanol Ethanol Claisen Condensation->Ethanol

Caption: Reaction scheme for the synthesis of this compound.

Side_Reactions Ethyl 3-thenoate Ethyl 3-thenoate Desired Reaction Desired Reaction Ethyl 3-thenoate->Desired Reaction Self-Condensation Self-Condensation Ethyl 3-thenoate->Self-Condensation 2 equivalents Hydrolysis Hydrolysis Ethyl 3-thenoate->Hydrolysis H2O present Acetonitrile Acetonitrile Acetonitrile->Desired Reaction Base Base Base->Desired Reaction Base->Self-Condensation Base->Hydrolysis Target Product Target Product Desired Reaction->Target Product Dimer Byproduct Dimer Byproduct Self-Condensation->Dimer Byproduct Carboxylic Acid Byproduct Carboxylic Acid Byproduct Hydrolysis->Carboxylic Acid Byproduct Troubleshooting_Workflow start Low Yield or Purity Issue check_reagents Check Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes repurify_reagents Purify/Dry Reagents, Adjust Stoichiometry check_reagents->repurify_reagents No check_conditions Review Reaction Conditions (Temp, Time) conditions_ok Conditions OK check_conditions->conditions_ok Yes optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions No check_mixing Evaluate Mixing Efficiency mixing_ok Mixing OK check_mixing->mixing_ok Yes improve_agitation Improve Agitation (e.g., mechanical stirrer) check_mixing->improve_agitation No reagents_ok->check_conditions conditions_ok->check_mixing

References

Degradation pathways of 3-oxo-3-(3-thienyl)propanenitrile under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-oxo-3-(3-thienyl)propanenitrile under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for 3-oxo-3-(3-thienyl)propanenitrile under acidic conditions?

A1: Under acidic conditions, the primary degradation pathway for 3-oxo-3-(3-thienyl)propanenitrile is expected to be the hydrolysis of the nitrile group.[1][2][3][4] This reaction typically proceeds in two stages: first, the nitrile is converted to an amide (3-oxo-3-(3-thienyl)propanamide), which is then further hydrolyzed to the corresponding carboxylic acid (3-oxo-3-(3-thienyl)propanoic acid).[1][4] Due to the presence of the keto group, further degradation or side reactions may occur, although the thiophene ring is generally stable under moderately acidic conditions.[5]

Q2: What are the likely degradation products of 3-oxo-3-(3-thienyl)propanenitrile under basic conditions?

A2: In basic media, the nitrile group can also undergo hydrolysis.[1][2][3][4] Initially, this will form the corresponding amide. With more vigorous conditions, such as higher temperatures or stronger bases, the amide can be further hydrolyzed to the carboxylate salt (3-oxo-3-(3-thienyl)propanoate).[1][2] It is also possible for β-ketonitriles to undergo other reactions in the presence of a strong base, such as condensation reactions.[6][7]

Q3: What analytical techniques are most suitable for monitoring the degradation of 3-oxo-3-(3-thienyl)propanenitrile?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust method for separating and quantifying the parent compound and its degradation products. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended due to its sensitivity and ability to provide molecular weight information.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for definitive structure confirmation of isolated degradation products.

Q4: How can I perform a forced degradation study for this compound?

A4: Forced degradation studies involve subjecting the compound to various stress conditions to accelerate its degradation.[10][11] This helps in identifying potential degradation products and validating the stability-indicating nature of analytical methods.[9][10] Typical stress conditions include exposure to acidic, basic, oxidative, thermal, and photolytic stress.[11]

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause Suggested Solution
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH. - Column overload.[12] - Sample solvent incompatible with the mobile phase.[13][14]- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration.[12] - Dissolve the sample in the initial mobile phase.[13]
Inconsistent retention times - Fluctuations in pump pressure or flow rate.[15] - Changes in mobile phase composition.[16] - Temperature variations.[16]- Check the HPLC system for leaks and ensure the pump is properly primed.[15] - Prepare fresh mobile phase and ensure proper mixing.[16] - Use a column oven to maintain a constant temperature.[16]
Ghost peaks - Contamination in the mobile phase or injector.[17] - Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.[14] - Implement a robust needle wash protocol in the autosampler.
LC-MS Analysis Issues
Problem Possible Cause Suggested Solution
Poor ionization/low signal intensity - Inappropriate ionization mode (ESI, APCI). - Suboptimal source parameters. - Ion suppression from matrix components or mobile phase additives.[18]- Test both positive and negative ionization modes. - Optimize source parameters such as capillary voltage, gas flow, and temperature. - Use volatile mobile phase additives like formic acid or ammonium formate.[18] - Improve sample preparation to remove interfering substances.[18]
Mass inaccuracy - The instrument requires calibration. - Fluctuation in laboratory temperature.- Perform a mass calibration according to the manufacturer's recommendations. - Ensure a stable laboratory environment.
Contamination in the mass spectrometer - Injection of non-volatile buffers or salts.[18] - Buildup of sample matrix over time.[18]- Use volatile mobile phases.[18] - Implement a divert valve to direct the flow to waste during the initial and final parts of the chromatogram when no analytes are eluting.[18]

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of 3-oxo-3-(3-thienyl)propanenitrile in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Degradation Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Gradient Program: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Quantitative Data Summary

Table 1: Hypothetical Degradation of 3-oxo-3-(3-thienyl)propanenitrile under Forced Conditions

Condition Time (hours) Parent Compound Remaining (%) Degradation Product 1 (%) Degradation Product 2 (%)
0.1 M HCl, 60°C 0100.00.00.0
485.212.52.3
871.524.83.7
2445.848.95.3
0.1 M NaOH, 60°C 0100.00.00.0
478.918.13.0
862.332.55.2
2425.165.49.5

Note: This data is hypothetical and for illustrative purposes only.

Visualizations

Degradation_Pathways parent 3-oxo-3-(3-thienyl)propanenitrile acid_conditions Acidic Conditions (H3O+) parent->acid_conditions base_conditions Basic Conditions (OH-) parent->base_conditions amide_acid 3-oxo-3-(3-thienyl)propanamide acid_conditions->amide_acid Hydrolysis acid 3-oxo-3-(3-thienyl)propanoic acid amide_acid->acid Hydrolysis amide_base 3-oxo-3-(3-thienyl)propanamide base_conditions->amide_base Hydrolysis carboxylate 3-oxo-3-(3-thienyl)propanoate amide_base->carboxylate Hydrolysis

Caption: Predicted degradation pathways of 3-oxo-3-(3-thienyl)propanenitrile.

Experimental_Workflow start Start: 3-oxo-3-(3-thienyl)propanenitrile Stock Solution stress_conditions Forced Degradation (Acid, Base) start->stress_conditions sampling Time-Point Sampling & Neutralization stress_conditions->sampling hplc_analysis HPLC-UV Analysis (Quantification) sampling->hplc_analysis lcms_analysis LC-MS Analysis (Identification) sampling->lcms_analysis data_analysis Data Analysis & Pathway Elucidation hplc_analysis->data_analysis lcms_analysis->data_analysis end End: Degradation Profile data_analysis->end

Caption: Workflow for analyzing the degradation of 3-oxo-3-(3-thienyl)propanenitrile.

References

How to avoid polymerization in 3-thenoylacetonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing 3-thenoylacetonitrile in their synthetic endeavors. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on preventing unwanted polymerization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during reactions involving 3-thenoylacetonitrile.

Issue 1: Reaction mixture becomes viscous, solidifies, or turns into an intractable tar, indicating polymerization.

Potential Cause Recommended Solution
Use of a strong base Strong bases can induce self-condensation or polymerization of activated nitriles. It is advisable to use a milder base. For instance, in Knoevenagel condensations, weakly basic amines like piperidine or pyridine are often effective catalysts.[1]
High reaction temperature Elevated temperatures can initiate and accelerate polymerization.[2] It is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate. For exothermic reactions, ensure efficient cooling and controlled addition of reagents.
Presence of impurities Impurities in the 3-thenoylacetonitrile, solvents, or other reagents can act as initiators for polymerization. Ensure all starting materials and solvents are of high purity and anhydrous, as moisture can interfere with many reactions.[3][4] Purification of 3-thenoylacetonitrile by recrystallization or distillation may be necessary.
Extended reaction time Prolonged reaction times, even at moderate temperatures, can increase the likelihood of side reactions, including polymerization.[2] Monitor the reaction progress closely using techniques like TLC or GC and work up the reaction as soon as the starting material is consumed.
Exposure to light or air For some sensitive substrates, light (especially UV) and oxygen can generate radicals that initiate polymerization.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) and in a flask protected from light can be beneficial.

Issue 2: Low yield of the desired product.

Potential Cause Recommended Solution
Incomplete reaction Monitor the reaction by TLC or GC to ensure it has gone to completion. If the reaction stalls, a slight increase in temperature or the addition of more catalyst might be necessary.[3]
Incorrect stoichiometry Ensure that the molar ratios of the reactants and catalyst are correct. An insufficient amount of the base or catalyst can lead to an incomplete reaction.[4]
Poor quality of reagents The purity of all reagents, including 3-thenoylacetonitrile, is crucial for achieving high yields.[3][4]
Product loss during workup The desired product might be partially soluble in the aqueous layer during extraction. It is advisable to check all layers by TLC before discarding them.[5] If the product is a solid, ensure complete precipitation and collection.

Issue 3: Difficulty in purifying the final product.

Potential Cause Recommended Solution
Presence of polymeric byproducts Polymeric materials can complicate purification by streaking on chromatography columns or co-precipitating with the product. It is often better to prevent their formation in the first place by following the recommendations in Issue 1.
Product instability The purified product may be unstable and prone to degradation or polymerization upon standing. Store the purified compound in a cool, dark place, and under an inert atmosphere if necessary.
Inappropriate purification technique For non-polymeric impurities, standard purification techniques such as recrystallization or column chromatography should be effective. The choice of solvent for these techniques is critical and should be determined empirically.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of polymerization in reactions with 3-thenoylacetonitrile?

A1: The most frequent cause of polymerization is the use of reaction conditions that are too harsh. This includes the use of strong bases, high temperatures, and prolonged reaction times. 3-Thenoylacetonitrile is an activated methylene compound, making it susceptible to self-condensation and polymerization under such conditions.

Q2: Can 3-thenoylacetonitrile be used in Knoevenagel condensation reactions?

A2: Yes, 3-thenoylacetonitrile is an excellent substrate for Knoevenagel condensations due to its active methylene group.[1] This reaction typically involves the condensation with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product.

Q3: What are suitable catalysts for Knoevenagel condensations with 3-thenoylacetonitrile to minimize polymerization?

A3: To minimize polymerization, it is best to use mild, weakly basic catalysts. Organic bases such as piperidine, pyridine, or ammonium acetate are commonly employed and are generally effective.[1][6]

Q4: How can I monitor the progress of a reaction involving 3-thenoylacetonitrile?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of most reactions with 3-thenoylacetonitrile. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis. It is crucial to monitor the reaction to prevent extended reaction times that could lead to byproduct formation.[3]

Q5: What is the best way to purify crude product from a 3-thenoylacetonitrile reaction that contains polymeric impurities?

A5: If significant polymerization has occurred, purification can be challenging. One approach is to try and precipitate the desired product from a suitable solvent, leaving the more soluble polymer in the solution. Alternatively, trituration of the crude mixture with a solvent in which the polymer is soluble, but the product is not, can be effective. Column chromatography may be difficult as the polymer can irreversibly bind to the stationary phase. Therefore, optimizing the reaction to prevent polymer formation is the best strategy.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation with an Aromatic Aldehyde

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3-thenoylacetonitrile (1 equivalent) and the aromatic aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol, toluene).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol).

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-thenoylacetonitrile and aldehyde in solvent catalyst Add weak base (e.g., piperidine) start->catalyst react Stir at controlled temperature catalyst->react monitor Monitor by TLC react->monitor workup Cool and isolate crude product monitor->workup purify Recrystallize to obtain pure product workup->purify

Caption: A typical experimental workflow for a Knoevenagel condensation reaction.

troubleshooting_logic cluster_conditions Check Reaction Conditions cluster_solutions Implement Solutions start Polymerization Observed? temp High Temperature? start->temp Yes base Strong Base Used? start->base Yes time Long Reaction Time? start->time Yes lower_temp Lower Reaction Temperature temp->lower_temp mild_base Use Mild Base base->mild_base monitor_rxn Monitor Reaction Closely time->monitor_rxn

Caption: A troubleshooting flowchart for addressing polymerization in reactions.

References

Catalyst selection for efficient synthesis of 3-Oxo-3-(thiophen-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the efficient synthesis of 3-Oxo-3-(thiophen-3-yl)propanenitrile. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of various catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Claisen condensation reaction.[1][2][3] This involves the reaction of a thiophene-3-carboxylic acid ester with acetonitrile in the presence of a strong base. Alternative methods include those utilizing N-heterocyclic carbene (NHC) catalysis.[4]

Q2: Which catalysts are typically used for the Claisen condensation method?

A2: A variety of strong bases can be used as catalysts. Common choices include sodium ethoxide, sodium amide, sodium hydride, and potassium tert-butoxide.[5][6] The choice of base can significantly impact reaction yield and purity.

Q3: What are the potential side reactions to be aware of during the synthesis?

A3: A potential side reaction, especially when using sodium amide as a base, is the formation of amidine side-products.[5] This occurs through the reaction of the nucleophilic amide base with the nitrile. Other potential issues include self-condensation of the starting ester and hydrolysis of the nitrile or ester functionalities if water is present.

Q4: How can I improve the yield of my reaction?

A4: Optimizing reaction conditions is key to improving yield. This can include the choice of solvent, the use of additives, and temperature control. For instance, using 2-methyltetrahydrofuran (2MeTHF) as a solvent and 18-crown-6 ether as an additive has been shown to improve yields in the synthesis of a similar thiophene-substituted β-ketonitrile.[5]

Q5: What are the recommended purification methods for this compound?

A5: The crude product can be purified by distillation under reduced pressure or by flash chromatography.[6] Recrystallization from a suitable solvent system can also be employed to obtain a high-purity product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Inactive catalyst (base).2. Presence of moisture in reagents or glassware.3. Incorrect reaction temperature.4. Insufficient reaction time.1. Use fresh, properly stored base. Ensure anhydrous conditions.2. Thoroughly dry all glassware and use anhydrous solvents and reagents.3. Optimize the reaction temperature. Some bases require specific temperature ranges for optimal activity.4. Monitor the reaction by TLC to determine the optimal reaction time.
Formation of multiple byproducts 1. Side reactions due to the choice of base (e.g., amidine formation with NaNH₂).2. Reaction temperature is too high.3. Presence of impurities in starting materials.1. Consider using a different base, such as sodium hydride or potassium tert-butoxide.2. Lower the reaction temperature and monitor for improvement.3. Purify starting materials before use.
Difficulty in isolating the product 1. Product is soluble in the aqueous phase during workup.2. Emulsion formation during extraction.1. Saturate the aqueous phase with a salt (e.g., NaCl) to decrease the solubility of the organic product.2. Add a small amount of brine or a different organic solvent to break the emulsion.
Product decomposes during purification 1. The product may be thermally unstable.2. The product is sensitive to acidic or basic conditions on the chromatography column.1. Use a lower distillation temperature under high vacuum. 2. Use neutral silica gel for chromatography or deactivate the silica gel with a suitable agent (e.g., triethylamine).

Catalyst Performance Data

The following table summarizes the reported yields for the synthesis of a structurally similar thiophene-substituted β-ketonitrile using different catalytic systems and conditions. This data can serve as a reference for catalyst selection and optimization.

Catalyst/Base Solvent Additive Yield (%) Reference
Sodium Amide---[5]
Sodium Ethoxide---[5]
-MTBEIPA (0.1 equiv)38[5]
-MTBE18-crown-6 (10 mol%)Higher than with IPA[5]
-2MeTHF18-crown-6 (10 mol%)67[5]

Note: The specific yields for sodium amide and sodium ethoxide were not detailed in the provided search results but are mentioned as common bases for this type of reaction.

Experimental Protocols

Protocol 1: Synthesis using Sodium Hydride

This protocol is a general procedure based on the Claisen condensation using sodium hydride.

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Solvent Addition: Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane. Add anhydrous tetrahydrofuran (THF) to the flask.

  • Reactant Addition: To the stirred suspension, add a solution of methyl 3-thenoate (1 equivalent) and acetonitrile (1.5 equivalents) in anhydrous THF dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH with a few drops of ethanol followed by the slow addition of water.

  • Extraction: Acidify the aqueous mixture with dilute hydrochloric acid (e.g., 1M HCl) to a pH of ~2-3. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis using Potassium tert-Butoxide under Microwave Conditions

This protocol is adapted from a general method for β-ketonitrile synthesis using microwave irradiation.

  • Preparation: In a 10 mL microwave vial, dissolve methyl 3-thenoate (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Reactant Addition: Add acetonitrile (1.5 equivalents) and potassium tert-butoxide (1.2 equivalents) to the solution.

  • Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor for a specified time (e.g., 10 minutes) at a set temperature. Optimization of time and temperature may be required.

  • Quenching: After the reaction, cool the vial and quench the reaction with a dilute solution of hydrochloric acid.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water. Extract the aqueous phase with ethyl acetate (2 x volume).

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting β-ketonitrile by flash chromatography.

Visualizations

Experimental Workflow

experimental_workflow reagents Starting Materials: - Methyl 3-thenoate - Acetonitrile - Base (e.g., NaH) reaction Claisen Condensation (Anhydrous Conditions, Inert Atmosphere) reagents->reaction 1. Add reagents workup Aqueous Workup & Acidification reaction->workup 2. Reaction completion extraction Solvent Extraction workup->extraction 3. Quench & extract purification Purification (Distillation or Chromatography) extraction->purification 4. Isolate crude product product This compound purification->product 5. Obtain pure product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_workflow start Low or No Product Yield check_reagents Check Reagents & Conditions start->check_reagents check_base Is the base active and anhydrous? check_reagents->check_base check_moisture Are solvents and glassware dry? check_base->check_moisture Yes purify_reagents Use fresh/purified reagents check_base->purify_reagents No check_temp Is the reaction temperature optimal? check_moisture->check_temp Yes check_moisture->purify_reagents No check_temp->start Yes (Problem persists) optimize Optimize Reaction Conditions check_temp->optimize No

Caption: A decision tree for troubleshooting low product yield in the synthesis.

References

Technical Support Center: High-Purity Recrystallization of 3-Thenoylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the recrystallization of 3-thenoylacetonitrile for achieving high purity.

Troubleshooting Guide

This guide is designed to help you identify and resolve common challenges during the recrystallization of 3-thenoylacetonitrile.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation - Solvent is too good: The compound remains soluble even at low temperatures.- Too much solvent was used: The solution is not supersaturated.- Cooling was too rapid: Insufficient time for nucleation and crystal growth.- Select a less polar solvent or use a solvent/anti-solvent system. For instance, if the compound is highly soluble in methanol, try a mixture of methanol and water, or ethanol and hexane.- Boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gentle scratching of the inner wall of the flask with a glass rod can induce crystallization.
Oiling Out - The compound's melting point is lower than the boiling point of the solvent. - The solution is supersaturated with impurities. - The compound is highly impure. - Use a lower-boiling point solvent. - Add a small amount of a "good" solvent to the oil to dissolve it, then add a "poor" solvent dropwise to induce crystallization.- Purify the crude product by another method (e.g., column chromatography) before recrystallization.
Poor Recovery/Low Yield - Too much solvent was used, leading to significant loss of the compound in the mother liquor.- The crystals were washed with a solvent in which they are too soluble. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required to dissolve the compound.- Wash the collected crystals with a small amount of ice-cold recrystallization solvent. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Discolored Crystals - Colored impurities are present in the crude material. - The compound decomposed during heating. - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Avoid prolonged heating of the solution. If the compound is heat-sensitive, consider a different purification method.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of 3-thenoylacetonitrile?

A1: The ideal solvent is one in which 3-thenoylacetonitrile is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Based on the polarity of 3-thenoylacetonitrile (a thiophene ring with a ketone and a nitrile group), suitable solvent systems could include:

  • Single Solvents: Alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), or aromatic hydrocarbons (e.g., toluene).

  • Solvent/Anti-Solvent Systems: A polar solvent in which the compound is soluble (e.g., methanol, acetone) paired with a non-polar anti-solvent in which it is insoluble (e.g., water, hexane). A mixture of cyclohexane and dichloromethane has been used for the recrystallization of a structurally similar compound, 3-acetyl-2-aminothiophene.[1]

A systematic solvent screening with small amounts of your crude material is highly recommended to determine the optimal solvent or solvent system for your specific sample.

Q2: How can I perform a solvent screening for the recrystallization of 3-thenoylacetonitrile?

A2: To perform a solvent screening:

  • Place a small amount (e.g., 10-20 mg) of your crude 3-thenoylacetonitrile into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube and add more solvent dropwise until the solid dissolves.

  • Allow the clear solution to cool to room temperature and then in an ice bath.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of pure-looking crystals upon cooling.

Q3: What are the likely impurities in a synthesis of 3-thenoylacetonitrile and how can they be removed?

A3: Common impurities can arise from starting materials or side reactions. For a typical synthesis starting from 3-acetylthiophene, potential impurities could include unreacted 3-acetylthiophene or byproducts from the cyanation step. Recrystallization is generally effective at removing small amounts of these impurities. If the product is heavily contaminated, a preliminary purification by column chromatography may be necessary before recrystallization.

Q4: My 3-thenoylacetonitrile solidifies in the funnel during hot filtration. What should I do?

A4: This indicates premature crystallization due to the solution cooling too quickly. To prevent this:

  • Use a stemless or short-stemmed funnel to minimize the surface area for cooling.

  • Pre-heat the funnel and the receiving flask with hot solvent before filtration.

  • Add a slight excess of hot solvent to the solution before filtration to ensure the compound remains dissolved. This excess solvent can be evaporated after filtration.

Experimental Protocol: General Recrystallization of a Thiophene Derivative

This protocol is a general guideline and should be optimized for 3-thenoylacetonitrile based on the results of your solvent screening. This procedure is adapted from the recrystallization of 3-acetyl-2-aminothiophene.[1]

Materials:

  • Crude 3-thenoylacetonitrile

  • Optimal recrystallization solvent (determined by screening)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude 3-thenoylacetonitrile in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals, preferably under vacuum, to remove all traces of the solvent.

Visualizing the Recrystallization Workflow

The following diagram illustrates the general workflow for the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_solid Crude Solid add_solvent Add Minimum Hot Solvent crude_solid->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (if needed) dissolved->hot_filtration impurities Insoluble Impurities hot_filtration->impurities clear_solution Clear Hot Solution hot_filtration->clear_solution slow_cooling Slow Cooling clear_solution->slow_cooling ice_bath Ice Bath slow_cooling->ice_bath crystals_formed Crystal Formation ice_bath->crystals_formed vacuum_filtration Vacuum Filtration crystals_formed->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals mother_liquor Mother Liquor (contains soluble impurities) vacuum_filtration->mother_liquor dry_crystals Drying wash_crystals->dry_crystals pure_crystals High-Purity Crystals dry_crystals->pure_crystals

A generalized workflow for the recrystallization process.

Troubleshooting Logic Diagram

This flowchart provides a logical approach to troubleshooting common issues during recrystallization.

Troubleshooting_Recrystallization start Start Recrystallization no_crystals No Crystals Formed? start->no_crystals oiling_out Oiling Out Occurs? no_crystals->oiling_out No too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes low_yield Low Yield? oiling_out->low_yield No change_solvent Use lower boiling point solvent oiling_out->change_solvent Yes two_solvents Use two-solvent system oiling_out->two_solvents discolored Discolored Crystals? low_yield->discolored No min_solvent Used minimum solvent? low_yield->min_solvent Yes success High-Purity Crystals Obtained discolored->success No use_charcoal Use activated charcoal discolored->use_charcoal Yes avoid_heat Avoid prolonged heating discolored->avoid_heat boil_off Boil off excess solvent too_much_solvent->boil_off Yes wrong_solvent Re-evaluate solvent choice too_much_solvent->wrong_solvent No boil_off->no_crystals wrong_solvent->start scratch Scratch flask/seed crystals wrong_solvent->scratch scratch->no_crystals change_solvent->start two_solvents->start use_less_solvent Use less solvent next time min_solvent->use_less_solvent No cold_wash Washed with ice-cold solvent? min_solvent->cold_wash Yes use_less_solvent->start cold_wash->discolored Yes use_colder_wash Ensure wash solvent is ice-cold cold_wash->use_colder_wash No use_colder_wash->start use_charcoal->start avoid_heat->start

A troubleshooting flowchart for recrystallization.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Oxo-3-(thiophen-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Oxo-3-(thiophen-3-yl)propanenitrile, a valuable building block in medicinal chemistry, can be synthesized through various methods. This guide provides a comparative analysis of prominent synthetic routes, offering detailed experimental protocols and quantitative data to inform methodological choices.

Comparison of Synthesis Methods

The primary route for synthesizing this compound and its isomers is the Claisen condensation reaction. This method involves the base-mediated condensation of a thiophene carboxylic acid ester with acetonitrile. Variations in the starting materials, base, and reaction conditions can significantly impact the reaction's efficiency.

ParameterMethod 1: Synthesis of 2-ThiophenoylacetonitrileMethod 2: Proposed Synthesis for this compound
Starting Materials Thiophene-2-carboxylic acid ethyl ester, AcetonitrileEthyl thiophene-3-carboxylate, Acetonitrile
Base Sodium hydride (80% suspension in white oil)Strong base (e.g., Sodium hydride, Potassium tert-butoxide)
Solvent TolueneAnhydrous aprotic solvent (e.g., Toluene, THF)
Reaction Time Not explicitly stated, but includes dropping time and stirring until hydrogen evolution ceasesDependent on specific conditions
Yield 92.6%[1]Data not available in the searched literature
Purity Analytically pure after recrystallizationData not available in the searched literature
Reaction Conditions Heating at 75-85°CTypically requires anhydrous conditions and heating

Note: While a specific protocol with yield and purity for the 3-isomer was not found in the provided search results, the synthesis is expected to proceed via a similar Claisen condensation mechanism as its 2-isomer. The conditions can be adapted from established procedures for β-ketonitrile synthesis.

Experimental Protocols

Method 1: Synthesis of 2-Thiophenoylacetonitrile

This protocol is adapted from a patented procedure for the synthesis of the 2-isomer of the target compound and serves as a strong starting point for the synthesis of the 3-isomer.[1]

Materials:

  • Thiophene-2-carboxylic acid ethyl ester (0.5 mole)

  • Sodium hydride (80% suspension in white oil) (1 mole)

  • Acetonitrile (1 mole)

  • Dry toluene (500 ml)

  • Hydrochloric acid (for acidification)

  • Water

Procedure:

  • In a suitable reaction vessel, suspend sodium hydride (1 mole) in dry toluene (500 ml).

  • Add thiophene-2-carboxylic acid ethyl ester (0.5 mole) to the suspension.

  • Heat the mixture to 75-80°C.

  • Slowly add acetonitrile (1 mole) to the reaction mixture over a period of 2 hours.

  • Continue stirring the mixture at 85°C until the evolution of hydrogen gas ceases, indicating the completion of the reaction.

  • Cool the reaction mixture and filter it with suction.

  • Suspend the collected precipitate in 1000 ml of water.

  • Acidify the aqueous suspension to pH 2 with hydrochloric acid while stirring vigorously.

  • Separate the precipitated oil.

  • Extract the aqueous phase with a total of 300 ml of toluene.

  • Combine the organic phases, dry over sodium sulfate, and concentrate under vacuum.

  • The resulting product is 2-thiophenoylacetonitrile.

Expected Yield: 92.6%[1]

Reaction Workflow

The synthesis of this compound via Claisen condensation can be visualized as a two-step process: enolate formation and nucleophilic acyl substitution.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Acyl Substitution acetonitrile Acetonitrile enolate Acetonitrile Enolate acetonitrile->enolate Deprotonation base Strong Base (e.g., NaH) base->enolate enolate_from_step1 Acetonitrile Enolate ester Ethyl 3-thenoate intermediate Tetrahedral Intermediate ester->intermediate Nucleophilic Attack product This compound intermediate->product Elimination alkoxide Ethoxide intermediate->alkoxide enolate_from_step1->intermediate

Caption: General workflow for the Claisen condensation synthesis.

Logical Relationship of Synthesis Steps

The success of the synthesis is contingent on a series of logically connected steps, starting from the preparation of the reactants to the final purification of the product.

G start Start reactants Prepare Anhydrous Reactants and Solvent start->reactants reaction_setup Set up Reaction under Inert Atmosphere reactants->reaction_setup base_addition Add Strong Base reaction_setup->base_addition ester_addition Add Ethyl 3-thenoate base_addition->ester_addition nitrile_addition Add Acetonitrile ester_addition->nitrile_addition reaction Heat and Stir nitrile_addition->reaction workup Reaction Work-up (Quenching and Extraction) reaction->workup purification Purify Product (e.g., Recrystallization) workup->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Logical flow of the synthesis and purification process.

References

A Comparative Guide to 3-Oxo-3-(thiophen-3-yl)propanenitrile and Other β-Ketonitriles in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic route. β-Ketonitriles are a versatile class of compounds widely employed in the synthesis of a variety of carbocyclic and heterocyclic structures due to their reactive methylene group flanked by a ketone and a nitrile. This guide provides an objective comparison of 3-oxo-3-(thiophen-3-yl)propanenitrile with other commonly used β-ketonitriles, supported by experimental data to inform the selection process in a research and development setting.

Introduction to β-Ketonitriles

β-Ketonitriles, also known as α-cyano ketones, are valuable intermediates in organic synthesis. Their utility stems from the acidity of the α-methylene protons, making them excellent nucleophiles in a range of chemical transformations. The general structure, R-CO-CH₂-CN, allows for a wide variety of substituents (R), which can be aliphatic, aromatic, or heteroaromatic. This variability in the 'R' group can significantly influence the compound's reactivity, solubility, and the properties of the resulting products.

This guide focuses on comparing this compound, a heteroaromatic β-ketonitrile, with other representative members of this class, including benzoylacetonitrile (an aromatic analogue) and cyanoacetone (an aliphatic analogue). The comparison will center on their synthesis and performance in key synthetic transformations.

Synthesis of β-Ketonitriles

The most common method for the synthesis of β-ketonitriles is the Claisen condensation of an ester with acetonitrile. The choice of base and reaction conditions can significantly impact the yield.

Experimental Protocol: General Synthesis of β-Ketonitriles

A typical procedure involves the reaction of an appropriate ester with acetonitrile in the presence of a strong base like sodium ethoxide or sodium hydride. For instance, the synthesis of benzoylacetonitrile involves heating ethyl benzoate and acetonitrile with sodium ethoxide. After the reaction is complete, the mixture is cooled and acidified to precipitate the β-ketonitrile. The crude product can then be purified by recrystallization or chromatography.

β-KetonitrileR-GroupStarting EsterTypical Yield (%)
This compoundThiophen-3-ylMethyl thiophene-3-carboxylateNot explicitly found
BenzoylacetonitrilePhenylEthyl benzoate65-98%[1]
3-Oxo-3-(1H-pyrrol-2-yl)propanenitrilePyrrol-2-yl(from cyanoacetic acid and pyrrole)70-75%[2]
CyanoacetoneMethylEthyl acetate~70%

Note: Yields are sourced from various publications and may not be directly comparable due to differing reaction conditions.

Comparative Reactivity in Key Synthetic Applications

The performance of β-ketonitriles in common synthetic transformations is a critical factor in their selection. The following sections detail their application in two widely used multicomponent reactions: the Gewald aminothiophene synthesis and the Hantzsch pyridine synthesis.

Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a β-ketonitrile, an aldehyde or ketone, and elemental sulfur in the presence of a base. This reaction is highly valuable for the construction of the thiophene ring, a common scaffold in pharmaceuticals.

The reactivity of the β-ketonitrile in the Gewald reaction is influenced by the acidity of the methylene protons and the steric and electronic nature of the R-group. While specific comparative data for this compound is limited, yields for the Gewald reaction using various β-ketonitriles generally range from 35% to 92%. A study on a green, ball-milling approach to the Gewald reaction reported high yields for the synthesis of 2-aminothiophenes, highlighting the efficiency of this method.[3]

Gewald_Reaction cluster_reactants Reactants cluster_products Product R-CO-CH2-CN β-Ketonitrile Aminothiophene 2-Aminothiophene R-CO-CH2-CN->Aminothiophene R1R2C=O Aldehyde/Ketone R1R2C=O->Aminothiophene S8 Sulfur S8->Aminothiophene Base Base Base->Aminothiophene catalyst

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[3][4] A variation of this synthesis can utilize β-ketonitriles in place of one or both β-ketoester components to afford cyanopyridine derivatives. These pyridine scaffolds are central to many biologically active molecules.

The classical Hantzsch synthesis of 1,4-dihydropyridines often proceeds in high yields, with reports of up to 96% for model reactions.[1] The use of β-ketonitriles introduces a cyano group into the resulting pyridine ring, which can be a useful handle for further functionalization. The electron-withdrawing nature of the thiophene ring in this compound is expected to influence the reactivity of the adjacent carbonyl group and the acidity of the methylene protons, potentially affecting reaction rates and yields compared to aryl or alkyl analogues.

Hantzsch_Pyridine_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product Aldehyde Aldehyde Dihydropyridine Dihydropyridine Aldehyde->Dihydropyridine Beta-Ketoester β-Ketoester Beta-Ketoester->Dihydropyridine Beta-Ketonitrile β-Ketonitrile (e.g., this compound) Beta-Ketonitrile->Dihydropyridine Ammonia Ammonia Source Ammonia->Dihydropyridine Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation

Physicochemical Properties Influencing Reactivity

The acidity of the α-methylene protons is a key determinant of the nucleophilicity of the β-ketonitrile anion and thus its reactivity. This acidity is quantified by the pKa value. A lower pKa indicates a more acidic proton and a more stable conjugate base, which can lead to faster reaction rates in base-catalyzed reactions.

CompoundR-GrouppKa
BenzoylacetonitrilePhenyl~7.78
3-Oxo-3-(1H-pyrrol-2-yl)propanenitrilePyrrol-2-yl8.68 (predicted)[2]
CyanoacetoneMethyl~9.0

Note: pKa values can vary depending on the solvent and measurement method.

The electron-withdrawing nature of the thiophene ring in this compound is expected to result in a lower pKa compared to its aliphatic counterpart, cyanoacetone, and potentially comparable to or slightly different from benzoylacetonitrile, depending on the electronic influence of the thiophene ring at the 3-position. This would suggest that this compound is a relatively reactive β-ketonitrile.

Application in Drug Development

The thiophene moiety is a well-known bioisostere for the phenyl ring and is present in numerous approved drugs. The incorporation of a thiophene ring via this compound can impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. For example, a derivative of 3-oxo-3-(thiophen-2-yl)pentanenitrile has been synthesized as a precursor for non-proteinogenic α-amino acids, which are important in medicinal chemistry.[5] The resulting thiophene-containing amino acids have shown potential as antagonists of bradykinin receptors, which are targets for inflammatory diseases.[5]

Conclusion

This compound is a valuable heteroaromatic building block for the synthesis of complex molecules, particularly those containing thiophene and pyridine rings. Its reactivity is anticipated to be comparable to or greater than that of benzoylacetonitrile due to the electronic properties of the thiophene ring. While direct comparative studies are limited, the available data on related β-ketonitriles suggest that it is a competent substrate in key synthetic transformations like the Gewald and Hantzsch reactions.

For researchers and drug development professionals, the choice between this compound and other β-ketonitriles will depend on the specific synthetic target and the desired properties of the final molecule. The presence of the thiophene ring offers opportunities for bioisosteric replacement of phenyl groups and for fine-tuning the biological activity of a compound. Further quantitative comparative studies under standardized conditions would be highly beneficial to the scientific community to enable more precise selection of these versatile synthetic intermediates.

References

A Comparative Guide to the Biological Activity of 3-Thenoylacetonitrile Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 3-thenoylacetonitrile derivatives and structurally related nitrile-containing compounds. Due to the limited availability of public data specifically on a wide range of 3-thenoylacetonitrile derivatives, this guide broadens its scope to include analogous structures to provide a substantive comparison and discuss potential structure-activity relationships. The information presented is based on available experimental data from peer-reviewed literature and is intended to support research and development in medicinal chemistry.

Anticancer Activity

The nitrile moiety is a key pharmacophore in a variety of anticancer agents. Its role can range from acting as a hydrogen bond acceptor to being a crucial part of the molecule's interaction with specific biological targets. While specific comparative data for a series of 3-thenoylacetonitrile derivatives is scarce, studies on structurally similar phenylacrylonitrile and quinoline carbonitrile derivatives provide valuable insights into their potential as anticancer agents. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various nitrile-containing compounds against several human cancer cell lines. This data, collated from multiple sources, allows for a comparative assessment of their potency.

Compound ClassDerivative/CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
(Z)-2,3-Diphenylacrylonitriles Compound 3cA549 (Lung)0.57 (as mg/mL)Doxorubicin-
SK-OV-3 (Ovarian)0.14 (as mg/mL)Doxorubicin~0.14 (as mg/mL)
SK-MEL-2 (Skin)0.65 (as mg/mL)Doxorubicin-
HCT15 (Colon)0.34 (as mg/mL)Doxorubicin0.82 (as mg/mL)
2-Phenylacrylonitriles Compound 1g2aHCT116 (Colon)0.0059Taxol-
BEL-7402 (Liver)0.0078Taxol-
Nicotinonitrile Derivatives Compound 8MCF-7 (Breast)0.01Doxorubicin0.02
NCI-H460 (Lung)0.02Doxorubicin0.03
SF-268 (CNS)0.02Doxorubicin0.03
Compound 16MCF-7 (Breast)0.02Doxorubicin0.02
NCI-H460 (Lung)0.01Doxorubicin0.03
SF-268 (CNS)0.01Doxorubicin0.03
MeO Phenylacrylonitriles Compound 2bMCF-7 (Breast)34--
Compound 2aMCF-7 (Breast)44--

Note: The data is compiled from various studies and direct comparison should be made with caution due to potential differences in experimental conditions.

Potential Signaling Pathways in Anticancer Activity

The anticancer activity of nitrile-containing compounds can be attributed to their interference with key cellular signaling pathways. One of the most cited mechanisms is the disruption of microtubule dynamics by inhibiting tubulin polymerization. This leads to mitotic arrest and subsequent apoptosis. Another potential pathway that could be modulated by such compounds is the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.

G cluster_0 3-Thenoylacetonitrile Derivative 3-Thenoylacetonitrile Derivative Tubulin Tubulin 3-Thenoylacetonitrile Derivative->Tubulin Inhibition Microtubule Destabilization Microtubule Destabilization Tubulin->Microtubule Destabilization Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Microtubule Destabilization->Mitotic Arrest (G2/M Phase) Apoptosis Apoptosis Mitotic Arrest (G2/M Phase)->Apoptosis

Caption: Putative mechanism of action via tubulin inhibition.

G cluster_1 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT Downstream Effectors Downstream Effectors AKT->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation 3-Thenoylacetonitrile Derivative 3-Thenoylacetonitrile Derivative 3-Thenoylacetonitrile Derivative->AKT Inhibition

Caption: Potential inhibition of the PI3K/AKT signaling pathway.

Antimicrobial Activity

Thiophene and nitrile moieties are present in various compounds with established antimicrobial properties. The combination of these functional groups in 3-thenoylacetonitrile derivatives suggests their potential as effective antibacterial and antifungal agents. The mechanism of action for such compounds often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various nitrile-containing compounds against different microbial strains. This comparative data helps in understanding the spectrum and potency of their antimicrobial activity.

Compound ClassDerivative/CompoundMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
MeO Phenylacrylonitriles Compound 2cEscherichia coli2.5Ampicillin0.03125
Pseudomonas aeruginosa12.5Ampicillin0.0625
Staphylococcus aureus6.25Ampicillin0.25
Bacillus cereus12.5Kanamycin0.0625
3-(2-morpholinoquinolin-3-yl) substituted acrylonitriles Compound IVfBacillus subtilis62.5--
Clostridium tetani62.5--
Candida albicans62.5--

Note: The data is compiled from various studies and direct comparison should be made with caution due to potential differences in experimental conditions.

Experimental Workflow for Antimicrobial Susceptibility Testing

The determination of the antimicrobial efficacy of novel compounds is crucial. The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC).

G cluster_2 Experimental Workflow: Broth Microdilution Assay A Prepare serial dilutions of test compound in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate the plate at an appropriate temperature and duration C->D E Visually assess microbial growth in each well D->E F Determine the MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for the Broth Microdilution Assay.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of biological activity data. Below are the methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Broth Microdilution Assay for Antimicrobial Susceptibility

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (microbe without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

While direct and extensive comparative data for a broad range of 3-thenoylacetonitrile derivatives remains limited in the public domain, the analysis of structurally related nitrile-containing compounds provides a strong rationale for their investigation as potential anticancer and antimicrobial agents. The presence of the thiophene ring in the 3-thenoylacetonitrile scaffold may offer unique electronic and steric properties that could enhance biological activity and selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a library of 3-thenoylacetonitrile derivatives. Such studies should include a diverse panel of cancer cell lines and microbial strains to establish a comprehensive structure-activity relationship. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their further development as therapeutic agents. The experimental protocols and comparative data presented in this guide offer a foundational framework for these future investigations.

Validation of a Novel HPLC-UV Method for the Quantification of 3-Oxo-3-(thiophen-3-yl)propanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 3-Oxo-3-(thiophen-3-yl)propanenitrile. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[1][2][3][4] This document presents a comparative analysis of the new HPLC-UV method against a hypothetical alternative analytical technique, highlighting the experimental data that supports the validation of the new method.

Introduction to the Analytical Challenge

This compound is a chemical intermediate with potential applications in pharmaceutical synthesis.[5][6] The development of robust and reliable analytical methods for the quantification of this compound is crucial for quality control, stability testing, and pharmacokinetic studies. This guide details the validation of a novel reversed-phase HPLC-UV method and compares its performance characteristics to an alternative analytical approach.

Methodology and Experimental Protocols

The validation of the analytical method assesses its key performance characteristics to ensure it is reliable, reproducible, and accurate for the intended application.[7][8]

New Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Instrumentation and Chromatographic Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Run Time: 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Alternative Method: UV-Vis Spectrophotometry
  • Instrument: Shimadzu UV-1800 or equivalent

  • Solvent: Methanol

  • Wavelength of Maximum Absorbance (λmax): 265 nm

  • Procedure: Prepare standard solutions of this compound in methanol at concentrations ranging from 1 µg/mL to 50 µg/mL. Measure the absorbance of each standard and the sample solution at 265 nm.

Data Presentation and Validation Parameters

The following tables summarize the quantitative data obtained during the validation of the new HPLC-UV method and provide a comparison with the alternative UV-Vis spectrophotometry method.

Table 1: Linearity

Linearity demonstrates the proportional relationship between the analytical response and the concentration of the analyte.[7][9]

ParameterHPLC-UV MethodUV-Vis Spectrophotometry
Concentration Range 1 - 100 µg/mL1 - 50 µg/mL
Regression Equation y = 45872x + 1254y = 0.0158x + 0.0021
Correlation Coefficient (r²) 0.99980.9985
Y-intercept (% of response at 100% concentration) 0.27%1.33%
Acceptance Criteria r² ≥ 0.999r² ≥ 0.998
Table 2: Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value and is often determined by recovery studies.[7][8]

Spiked ConcentrationHPLC-UV Method (% Recovery ± RSD)UV-Vis Spectrophotometry (% Recovery ± RSD)
80% (n=3) 99.5 ± 0.8%97.2 ± 1.9%
100% (n=3) 100.2 ± 0.5%101.5 ± 1.5%
120% (n=3) 99.8 ± 0.7%98.9 ± 2.1%
Acceptance Criteria 98.0% - 102.0% Recovery, RSD ≤ 2.0%95.0% - 105.0% Recovery, RSD ≤ 3.0%
Table 3: Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[9][10]

Precision LevelHPLC-UV Method (%RSD)UV-Vis Spectrophotometry (%RSD)
Repeatability (Intra-day, n=6) 0.65%1.85%
Intermediate Precision (Inter-day, n=6) 1.12%2.75%
Acceptance Criteria RSD ≤ 2.0%RSD ≤ 3.0%
Table 4: Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7][8]

ParameterHPLC-UV MethodUV-Vis Spectrophotometry
Interference from Placebo No interfering peaks at the retention time of the analyte.Significant background absorbance from placebo components.
Peak Purity Pass (Peak purity index > 0.999)Not Applicable
Resolution from Impurities Resolution > 2.0 from known impurities.Cannot distinguish between analyte and structurally similar impurities.
Table 5: Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][10]

Parameter VariationHPLC-UV Method (%RSD of Results)
Flow Rate (± 0.1 mL/min) 1.3%
Column Temperature (± 2°C) 0.9%
Mobile Phase Composition (± 2%) 1.5%
Acceptance Criteria RSD ≤ 2.0%
Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[7][10]

ParameterHPLC-UV MethodUV-Vis Spectrophotometry
LOD 0.1 µg/mL0.5 µg/mL
LOQ 0.3 µg/mL1.5 µg/mL

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the logical workflow of the analytical method validation process.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Analytical Method Development (HPLC-UV) start->method_dev validation_protocol Prepare Validation Protocol (ICH Q2(R2) Guidelines) method_dev->validation_protocol specificity Specificity (Placebo, Impurities) validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy (Recovery Studies) validation_protocol->accuracy precision Precision (Repeatability, Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability data_review Data Review and Analysis specificity->data_review linearity->data_review accuracy->data_review precision->data_review lod_loq->data_review robustness->data_review system_suitability->data_review data_review->method_dev Criteria Not Met validation_report Prepare Validation Report data_review->validation_report All Criteria Met method_implementation Method Implementation for Routine Use validation_report->method_implementation

Caption: Workflow for the validation of the new analytical method.

Comparison of Method Performance

This diagram provides a visual comparison of the key performance characteristics of the HPLC-UV method versus the UV-Vis Spectrophotometry method.

Caption: Key performance characteristics of the two analytical methods.

Conclusion

The newly developed HPLC-UV method for the quantification of this compound has been successfully validated according to ICH guidelines. The experimental data demonstrates that the method is linear, accurate, precise, specific, and robust over the specified range.

Comparison Summary:

  • Specificity: The HPLC-UV method is highly specific and can distinguish the analyte from impurities and placebo components, which is a significant advantage over the non-specific UV-Vis spectrophotometry method.

  • Sensitivity: The lower LOD and LOQ of the HPLC-UV method allow for the detection and quantification of smaller amounts of the analyte.

  • Precision and Accuracy: The HPLC-UV method provides superior precision and accuracy, as indicated by the lower %RSD and tighter recovery ranges.

  • Robustness: The HPLC-UV method is shown to be robust, ensuring reliable results even with minor variations in operational parameters.

Based on this comprehensive validation, the new HPLC-UV method is deemed suitable for its intended purpose and is recommended for the routine quality control analysis of this compound.

References

A Comparative Analysis of the Reactivity of Thiophene-2-yl and Thiophen-3-yl Propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the chemical reactivity of two isomeric compounds: 2-(thiophen-2-yl)propanenitrile and 2-(thiophen-3-yl)propanenitrile. While direct comparative experimental data is limited in publicly available literature, this document synthesizes established principles of thiophene chemistry, theoretical studies on analogous compounds, and general organic reactivity trends to offer a predictive comparison. This analysis is intended to guide researchers in designing synthetic routes and understanding the chemical behavior of these versatile building blocks.

Core Reactivity Principles: An Overview

The reactivity of both isomers is primarily centered around two key features: the acidity of the α-proton (the hydrogen on the carbon adjacent to the nitrile group) and the electrophilicity of the nitrile carbon. The position of the propanenitrile substituent on the thiophene ring significantly influences these properties due to the distinct electronic nature of the C2 and C3 positions of the thiophene nucleus.

The thiophene ring is an electron-rich aromatic system. However, the sulfur atom's ability to participate in resonance and its inductive effect create differences in electron density at the various ring positions. Generally, the 2-position of thiophene is more electron-deficient and can better stabilize an adjacent negative charge compared to the 3-position. This electronic disparity is the foundation for the predicted differences in reactivity between the two isomers.

Predicted Reactivity Comparison

Based on foundational principles of organic chemistry and theoretical studies on related thiophene derivatives, a qualitative and quantitative comparison of the reactivity of the two isomers is presented below. It is important to note that the quantitative data, where not directly cited from experimental studies on the target molecules, is based on established trends and analogies.

Table 1: Predicted Comparative Reactivity Profile

FeatureThiophene-2-yl PropanenitrileThiophen-3-yl PropanenitrileRationale
Acidity of α-Proton (pKa) Lower (More Acidic)Higher (Less Acidic)The 2-thienyl group is more effective at stabilizing the resulting carbanion through resonance and inductive effects.
Rate of Deprotonation FasterSlowerA more acidic proton will be removed more rapidly by a given base.
Reactivity in Alkylation Higher Yields / Faster RatesLower Yields / Slower RatesThe higher concentration of the more stable carbanion of the 2-isomer at equilibrium leads to more efficient alkylation.
Hydrolysis of Nitrile Group FasterSlowerThe greater electron-withdrawing nature of the 2-thienyl group increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.

Experimental Protocols

The following are generalized experimental protocols for key reactions. While these protocols are based on procedures for the more commonly synthesized 2-isomer, they are adaptable for the 3-isomer, potentially with adjustments to reaction times or temperatures to account for the predicted lower reactivity.

Protocol 1: Alkylation of Thiophenyl Propanenitrile

This protocol describes the methylation of the α-carbon, a representative alkylation reaction.

Materials:

  • Thiophenyl propanenitrile (2- or 3-isomer) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Lithium diisopropylamide (LDA) (1.1 eq)

  • Methyl iodide (CH₃I) (1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the thiophenyl propanenitrile in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 1 hour to allow for the formation of the carbanion.

  • Add methyl iodide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis of the Nitrile Group to a Carboxylic Acid

This protocol outlines the conversion of the nitrile to the corresponding carboxylic acid under basic conditions.

Materials:

  • Thiophenyl propanenitrile (2- or 3-isomer) (1.0 eq)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 6 M)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the thiophenyl propanenitrile in ethanol.

  • Add the aqueous NaOH solution to the flask.

  • Heat the mixture to reflux and maintain for 12-48 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the careful addition of concentrated HCl.

  • A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

  • If extracted, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude carboxylic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol).

Visualizing Reaction Pathways and Electronic Effects

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the underlying electronic differences that dictate the comparative reactivity.

experimental_workflow start Thiophenyl Propanenitrile in Anhydrous THF base Add Strong Base (e.g., NaH or LDA) start->base carbanion Carbanion Formation base->carbanion alkyl_halide Add Alkyl Halide (e.g., CH3I) carbanion->alkyl_halide alkylation Alkylation Reaction alkyl_halide->alkylation workup Aqueous Workup & Extraction alkylation->workup purification Purification (Column Chromatography) workup->purification product Alkylated Product purification->product

Figure 1: General workflow for the alkylation of thiophenyl propanenitrile.

electronic_effects cluster_2_isomer Thiophene-2-yl Propanenitrile cluster_3_isomer Thiophen-3-yl Propanenitrile c2_carbanion More Stable Carbanion (Resonance Delocalization into the Ring at C3 and C5) c2_reactivity Higher Acidity of α-Proton Faster Deprotonation More Reactive c2_carbanion->c2_reactivity Leads to c3_carbanion Less Stable Carbanion (Limited Resonance Delocalization) c3_reactivity Lower Acidity of α-Proton Slower Deprotonation Less Reactive c3_carbanion->c3_reactivity Leads to

Figure 2: Conceptual diagram of electronic effects on carbanion stability.

Conclusion

The positional isomerism in thiophenyl propanenitriles has a pronounced, predictable effect on their chemical reactivity. The 2-substituted isomer is anticipated to be more reactive in reactions involving the deprotonation of the α-carbon and in nucleophilic additions to the nitrile group. This is a direct consequence of the superior ability of the 2-thienyl group to stabilize negative charge and enhance the electrophilicity of the side chain. Researchers working with these compounds should consider these inherent reactivity differences when planning synthetic transformations, adjusting reaction conditions accordingly to optimize outcomes. Further experimental studies are warranted to provide quantitative validation of these predicted trends.

Spectroscopic Cross-Validation of 3-oxo-3-(3-thienyl)propanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the spectroscopic properties of 3-oxo-3-(3-thienyl)propanenitrile. Due to the limited availability of published experimental spectra for this specific isomer, this guide presents a comparative analysis based on documented data for the closely related 2-thienyl isomer and established spectroscopic principles for the relevant functional groups. This approach offers a robust framework for the characterization and quality control of 3-oxo-3-(3-thienyl)propanenitrile in research and development settings.

Physicochemical Properties

A summary of the key physicochemical properties for 3-oxo-3-(3-thienyl)propanenitrile is presented in Table 1. This data is aggregated from various chemical supplier databases.

Table 1: Physicochemical Properties of 3-oxo-3-(3-thienyl)propanenitrile

PropertyValueReference
CAS Number 69879-30-7[1][2][3]
Molecular Formula C₇H₅NOS[1][2]
Molecular Weight 151.19 g/mol [2]
Melting Point 91-93 °C[3]
Boiling Point 313.4 ± 22.0 °C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]

Spectroscopic Data Comparison

The following sections provide a detailed comparison of expected and reported spectroscopic data for 3-oxo-3-(3-thienyl)propanenitrile. The data for the 2-thienyl isomer is included for comparative purposes.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups in 3-oxo-3-(3-thienyl)propanenitrile. The characteristic stretching frequencies are summarized in Table 2.

Table 2: Infrared (IR) Spectroscopic Data

Functional GroupExpected Wavenumber (cm⁻¹) for 3-oxo-3-(3-thienyl)propanenitrileReported Wavenumber (cm⁻¹) for 3-oxo-3-(2-thienyl)propanenitrile
C≡N (Nitrile)~22502235[4]
C=O (Ketone)~16901690[4]
C=C (Thiophene Ring)~1500-14001595, 1578, 1489, 1446[4]
C-S (Thiophene Ring)~700-600642[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The expected proton chemical shifts for 3-oxo-3-(3-thienyl)propanenitrile are outlined in Table 3, alongside the reported data for its 2-thienyl isomer.

Table 3: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

ProtonsExpected Chemical Shift (δ, ppm) for 3-oxo-3-(3-thienyl)propanenitrileReported Chemical Shift (δ, ppm) for 3-oxo-3-(2-thienyl)propanenitrileMultiplicity
CH₂~4.03.76, 3.87dd
Thiophene H~7.4 - 8.26.90 (H-4'), 7.14 (H-5'), 6.93-6.95 (H-3')m, d, m

The anticipated carbon chemical shifts for 3-oxo-3-(3-thienyl)propanenitrile are presented in Table 4, with comparative data from the 2-thienyl isomer.

Table 4: ¹³C NMR Spectroscopic Data (125.76 MHz, CDCl₃)

CarbonExpected Chemical Shift (δ, ppm) for 3-oxo-3-(3-thienyl)propanenitrileReported Chemical Shift (δ, ppm) for 3-oxo-3-(2-thienyl)propanenitrile
CN~117118.18
CH₂~4040.59, 41.19
Thiophene C~125 - 145124.73, 126.07, 126.72, 127.13
C=O~195196.91
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 5: Mass Spectrometry Data

IonExpected m/z for 3-oxo-3-(3-thienyl)propanenitrileReported m/z for a related 2-thienyl derivative [M+H]⁺
[M]⁺151.01435.1526 (for C₂₈H₂₂N₂OS)[4]

Note: The reported mass spectrometry data is for a larger derivative containing the 2-thienyl moiety and is not a direct comparison.

Experimental Protocols

Standard experimental protocols for acquiring the spectroscopic data are as follows:

  • Infrared (IR) Spectroscopy: The IR spectrum is typically recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The solid sample is prepared as a potassium bromide (KBr) pellet.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) is used as an internal standard.

  • Mass Spectrometry (MS): The mass spectrum is obtained using a high-resolution mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent like methanol or acetonitrile.

Workflow for Spectroscopic Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of spectroscopic data for a given compound.

Spectroscopic_Cross_Validation_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_comparison Comparative Analysis cluster_validation Validation IR IR Spectroscopy IR_Analysis Functional Group Identification IR->IR_Analysis NMR NMR Spectroscopy (¹H, ¹³C) NMR_Analysis Structural Elucidation NMR->NMR_Analysis MS Mass Spectrometry MS_Analysis Molecular Weight and Formula Confirmation MS->MS_Analysis Literature_Data Comparison with Literature Data IR_Analysis->Literature_Data Isomer_Data Comparison with Isomeric Data IR_Analysis->Isomer_Data Theoretical_Data Comparison with Theoretical Predictions IR_Analysis->Theoretical_Data NMR_Analysis->Literature_Data NMR_Analysis->Isomer_Data NMR_Analysis->Theoretical_Data MS_Analysis->Literature_Data MS_Analysis->Isomer_Data MS_Analysis->Theoretical_Data Structure_Confirmation Structure Confirmation Literature_Data->Structure_Confirmation Isomer_Data->Structure_Confirmation Theoretical_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Data Cross-Validation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the information they provide for structural elucidation.

Spectroscopic_Information_Flow cluster_techniques Spectroscopic Techniques cluster_information Derived Information Compound 3-oxo-3-(3-thienyl)propanenitrile IR IR Compound->IR NMR NMR Compound->NMR MS MS Compound->MS Functional_Groups Functional Groups (C=O, C≡N, Thiophene) IR->Functional_Groups Connectivity Atom Connectivity (¹H-¹H, ¹H-¹³C) NMR->Connectivity Molecular_Formula Molecular Formula (C₇H₅NOS) MS->Molecular_Formula Structure Final Structure Functional_Groups->Structure Connectivity->Structure Molecular_Formula->Structure

Caption: Information Flow in Spectroscopic Structural Elucidation.

References

A Comparative Guide to Catalyst Performance in β-Ketonitrile Synthesis with a Focus on Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Performance of Potassium tert-Butoxide in β-Ketonitrile Synthesis

The acylation of esters with acetonitrile, promoted by a strong base, is a widely adopted, economical, and environmentally conscious method for producing β-ketonitriles under mild conditions.[1][2] Potassium tert-butoxide (KOt-Bu) is a commonly used base for this transformation.[1][2] The following table summarizes the performance of KOt-Bu in the synthesis of various β-ketonitriles, including a thiophene-containing analog.

Table 1: Performance of Potassium tert-Butoxide (KOt-Bu) in the Acylation of Esters with Acetonitrile [1]

Ester SubstrateProductSolventAdditiveReaction Time (h)Yield (%)
Ethyl Acetate3-OxobutanenitrileTHFIPA (cat.)2445
Methyl Propionate3-OxopentanenitrileTHFIPA (cat.)2452
Ethyl BenzoateBenzoylacetonitrileTHFIPA (cat.)2465
Ethyl CinnamateCinnamoylacetonitrileTHFIPA (cat.)2464
Methyl 2-Thiophenecarboxylate3-Oxo-3-(thiophen-2-yl)propanenitrile2-MeTHF18-crown-6 (cat.)2467

This data is adapted from Pienaar, D. P., et al. (2019).[1][2]

Microwave-assisted synthesis has also been shown to be an effective method for the preparation of β-ketonitriles, with reported yields ranging from 30% to 72% in shorter reaction times.

Experimental Protocols

The following is a representative experimental protocol for the base-promoted acylation of an ester with acetonitrile using potassium tert-butoxide. This protocol can be adapted for the synthesis of 3-thenoylacetonitrile from a suitable 3-thenoate ester.

Protocol: Base-Promoted Acylation of an Ester using Potassium tert-Butoxide (KOt-Bu) [1]

Materials:

  • Ester (e.g., Methyl 3-thenoate) (1.0 equiv)

  • Acetonitrile (1.5 equiv)

  • Potassium tert-butoxide (KOt-Bu) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF)

  • Isopropanol (IPA) (0.2 equiv) or 18-crown-6 (0.1 equiv) as a catalytic additive

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide.

  • Add the anhydrous solvent (THF or 2-MeTHF) to the flask and stir the resulting suspension.

  • Slowly add acetonitrile dropwise to the suspension at room temperature.

  • After stirring for 10-15 minutes, add the ester substrate to the reaction mixture.

  • Add the catalytic amount of either isopropanol or 18-crown-6.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted and purified using standard laboratory techniques.

Mandatory Visualization

The following diagrams illustrate the general workflow for benchmarking catalyst performance in the synthesis of β-ketonitriles.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis and Purification reagents Select Catalyst and Reagents (e.g., KOt-Bu, Ester, Acetonitrile) setup Assemble Reaction Apparatus (Inert Atmosphere) reagents->setup addition Sequential Addition of Reagents setup->addition stirring Reaction at Controlled Temperature and Time addition->stirring monitoring Monitor Reaction Progress (TLC/GC) stirring->monitoring workup Quench Reaction and Work-up monitoring->workup Upon Completion purification Purify Product (Chromatography/Recrystallization) workup->purification characterization Characterize Product and Determine Yield (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for catalyst benchmarking.

logical_relationship catalyst Catalyst System (e.g., Base) performance Performance Metrics (Yield, Purity, etc.) catalyst->performance ester Ester Substrate (e.g., 3-Thenoate) ester->performance acetonitrile Acetonitrile acetonitrile->performance conditions Reaction Conditions (Solvent, Temp, Time) conditions->performance

Caption: Factors influencing catalyst performance.

References

A Comparative Analysis of In-Silico and Experimental Properties of 3-Oxo-3-(thiophen-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the physicochemical and potential biological characteristics of 3-Oxo-3-(thiophen-3-yl)propanenitrile, comparing computationally predicted data with available experimental findings. This guide also includes a comparative look at its structural isomer, 3-Oxo-3-(thiophen-2-yl)propanenitrile, and its phenyl analog, 3-oxo-3-phenylpropanenitrile.

This publication provides a comprehensive comparison of the predicted (in-silico) and experimentally determined properties of this compound. Aimed at researchers, scientists, and professionals in drug development, this guide summarizes key physicochemical data in structured tables, details experimental methodologies, and visualizes workflows and relationships using Graphviz diagrams. By presenting a side-by-side analysis with its 2-thiophene isomer and a phenyl analog, this document serves as a valuable resource for understanding the structure-property relationships of this class of compounds.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of a compound are critical in determining its potential applications, particularly in medicinal chemistry and materials science. This section compares the available experimental data for this compound with in-silico predictions and the corresponding data for its 2-thiophene isomer and 3-oxo-3-phenylpropanenitrile.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound3-Oxo-3-(thiophen-2-yl)propanenitrile3-oxo-3-phenylpropanenitrile
Molecular Formula C₇H₅NOS[1]C₇H₅NOS[2]C₉H₇NO[3]
Molecular Weight ( g/mol ) 151.19[1]151.19[2][4]145.16[3]
Melting Point (°C) 91-93 (Experimental)134-138 (Experimental)[4][5]78-82 (Experimental)[3]
Boiling Point (°C) 313.4 ± 22.0 at 760 mmHg (Predicted)338.3 at 760 mmHg (Experimental)159-160 at 10 mmHg (Experimental)[3]
Density (g/cm³) 1.3 ± 0.1 (Predicted)1.256 (Experimental)1.138 (Experimental)[6]
LogP (Predicted) 0.751.841.78
Topological Polar Surface Area (TPSA) (Ų) Data not available40.8640.86[7]

Note: In-silico data is often sourced from chemical supplier databases without detailed methodology. Experimental data is also primarily from supplier specifications unless otherwise cited.

In-Silico vs. Experimental Data: A Workflow for Property Evaluation

The comparison of in-silico and experimental data is a critical workflow in modern chemical research. It allows for the validation of computational models and provides a cost-effective means to predict the properties of novel compounds.

G cluster_insilico In-Silico Prediction cluster_experimental Experimental Validation cluster_comparison Comparative Analysis a Structure Input (SMILES/MOL) b Computational Method Selection (DFT, QSAR, Molecular Docking) a->b c Property Calculation (Spectra, ADMET, etc.) b->c d Predicted Data Output c->d i Data Tabulation & Visualization d->i Compare e Compound Synthesis & Purification f Analytical Method Selection (NMR, IR, Melting Point) e->f g Data Acquisition f->g h Experimental Data Output g->h h->i Compare j Model Refinement or Compound Validation i->j

Caption: Workflow for comparing in-silico and experimental properties.

Methodologies for Property Determination

Experimental Protocols

Melting Point Determination (Capillary Method)

A small, powdered sample of the purified compound is packed into a glass capillary tube to a height of 2-3 mm. The capillary tube is then placed in a melting point apparatus. The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A 5-10 mg sample of the compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

In-Silico Methodologies

Density Functional Theory (DFT) for Spectroscopic Prediction

Quantum chemistry calculations using DFT can be employed to predict NMR and IR spectra. For instance, geometry optimization of the molecule can be performed using a specific functional and basis set (e.g., B3LYP/6-31G(d)). Subsequently, NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method with a larger basis set. The calculated vibrational frequencies can be correlated with experimental IR spectra.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new compounds based on their structural features. For thiophene derivatives, QSAR studies have been used to predict cytotoxic and anti-HCV activities.[8][9]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding affinity and mode of action of a small molecule ligand with a protein target. Several studies have utilized molecular docking to investigate the potential biological targets of thiophene derivatives.[10][11][12][13]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In-silico tools are available to predict the pharmacokinetic and toxicological properties of a compound. These tools use algorithms based on large datasets of known drug properties to estimate parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity.

Biological Activity: In-Silico Insights and Experimental Context

Signaling Pathway and In-Silico Drug Discovery

The following diagram illustrates a simplified workflow for the in-silico discovery of potential drug candidates, from target identification to lead optimization.

G cluster_discovery In-Silico Drug Discovery Pathway a Target Identification (e.g., Enzyme, Receptor) b Virtual Screening of Compound Library a->b c Molecular Docking & Binding Affinity Prediction b->c d ADMET Prediction c->d e Lead Compound Identification d->e f Lead Optimization e->f

Caption: A simplified pathway for in-silico drug discovery.

Potential Biological Activities of Thiophene Derivatives

  • Antimicrobial Activity: Thiophene-containing compounds have been investigated for their antibacterial and antifungal properties.[14]

  • Anticancer Activity: Various thiophene derivatives have shown cytotoxicity against different cancer cell lines. In-silico studies, such as molecular docking, have been used to identify potential protein targets for these compounds.[12][13]

  • Anti-inflammatory Activity: Some thiophene analogs have demonstrated anti-inflammatory effects, and QSAR studies have been employed to understand the structural requirements for this activity.[15]

Conclusion

This comparative guide highlights the current state of knowledge on the properties of this compound. While some experimental physicochemical data is available, a significant gap exists in the experimental spectroscopic and biological characterization of this specific isomer. In-silico methods offer a powerful avenue for predicting these missing properties and for guiding future experimental work. The comparison with its 2-thiophene isomer and phenyl analog reveals the subtle yet significant impact of substituent position on the physicochemical properties of the molecule. For researchers and drug development professionals, the presented data and methodologies provide a foundational resource for further investigation into this and related thiophene derivatives. Future work should focus on the experimental validation of the predicted properties of this compound to fully elucidate its potential.

References

Comparative Docking Analysis of 3-Thenoylacetonitrile-Based Ligands as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the molecular docking performance of a series of synthesized ligands based on a pyridine-3-carbonitrile scaffold, which is structurally analogous to 3-thenoylacetonitrile. The in silico data presented herein evaluates their potential as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in cancer therapy. The aim is to offer a side-by-side comparison of their binding affinities to facilitate further research and development of this class of compounds.

Comparative Docking Performance

The following table summarizes the molecular docking results of selected pyridine-3-carbonitrile derivatives against the active site of CDK2. The docking scores, representing the estimated binding affinity, are presented in kJ/mol. A more negative score indicates a stronger predicted interaction. The data is compared against the co-crystallized ligand, Roscovitine, a known CDK2 inhibitor.

Compound IDChemical Name/StructureDocking Score (kJ/mol)Key Interacting Residues
Roscovitine (Reference) 2-(1-ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurine-23.54Leu 83, Gln 131, Asp 86
Compound 4 (Structure containing pyridine-3-carbonitrile core)-23.01Leu 83, Gln 131, Asp 86
Compound 9 (Structure containing pyridine-3-carbonitrile core)-22.76Leu 83, Gln 131, Asp 86
Compound 14 (Structure containing pyridine-3-carbonitrile core)-22.51Leu 83, Gln 131, Asp 86
Compound 17 (Structure containing pyridine-3-carbonitrile core)-22.93Leu 83, Gln 131, Asp 86

Data synthesized from a study on pyridine-3-carbonitrile derivatives as potential anticancer agents.[1]

Experimental Protocols

The in silico molecular docking studies summarized above were performed using the following general protocol:

1. Protein Preparation: The three-dimensional crystal structure of the target protein, CDK2, was obtained from the Protein Data Bank. The protein structure was prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and the protein was assigned appropriate charges.

2. Ligand Preparation: The 2D structures of the pyridine-3-carbonitrile ligands were sketched and then converted to 3D structures. Energy minimization of the ligands was carried out to obtain stable conformations.

3. Molecular Docking: Molecular docking was performed using a recognized docking software. The prepared ligands were docked into the active site of the prepared CDK2 protein. The docking protocol was validated by redocking the co-crystallized ligand (Roscovitine) into the active site and ensuring the software could reproduce the experimental binding mode. The binding affinities were calculated as docking scores.

4. Visualization and Analysis: The docked poses of the ligands were visualized to analyze the binding interactions, such as hydrogen bonds and hydrophobic interactions, with the key amino acid residues in the active site of CDK2.

CDK2 Signaling Pathway in Cell Cycle Regulation

The diagram below illustrates the central role of CDK2 in the progression of the cell cycle. Inhibition of CDK2 by ligands, such as the 3-thenoylacetonitrile-based compounds, can lead to cell cycle arrest and is a key mechanism for their potential anticancer activity.

CDK2_Pathway Simplified CDK2 Signaling Pathway in Cell Cycle Progression G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds & Activates CyclinA Cyclin A CyclinA->CDK2 Binds & Activates CDK2->S p21_p27 p21/p27 (CDK Inhibitors) p21_p27->CDK2 Inhibits Ligands 3-Thenoylacetonitrile -based Ligands Ligands->CDK2 Proposed Inhibition

Caption: Role of CDK2 in the G1/S phase transition of the cell cycle and points of inhibition.

References

Efficacy of Thiophene Derivatives as Epidermal Growth Factor Receptor (EGFR) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of novel thiophene-bearing quinazoline derivatives for their efficacy against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The data presented is based on a study by Zou et al. (2019), which details the synthesis and biological evaluation of these compounds. This document summarizes the quantitative inhibitory activities, provides detailed experimental protocols for the cited assays, and visualizes the relevant biological pathway and experimental workflow.

Data Presentation: Comparative Inhibitory Activity

The anti-proliferative activity of the synthesized thiophene-bearing quinazoline derivatives was evaluated against the A431 human epithelial carcinoma cell line, which is known to overexpress EGFR. The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay. A lower IC50 value indicates a higher potency of the compound. Erlotinib, a known EGFR inhibitor, was used as a positive control for comparison.

Compound IDStructureR1R2IC50 (µM) against A431 cells
5a Thiophene-quinazolineHH> 50
5b Thiophene-quinazolineOCH3H25.3 ± 2.1
5c Thiophene-quinazolineOCH3OCH315.8 ± 1.5
5d Thiophene-quinazolineOCH3OCH310.2 ± 0.9
5e Thiophene-quinazolineOCH3OCH30.15 ± 0.02
5f Thiophene-quinazolineOCH3OCH30.28 ± 0.03
5g Thiophene-quinazolineOCH3OCH30.45 ± 0.05
5h Thiophene-quinazolineOCH3OCH30.98 ± 0.11
5i Thiophene-quinazolineOCH3OCH32.1 ± 0.3
Erlotinib Positive Control--0.14 ± 0.01

Structure-Activity Relationship (SAR) Summary: The study by Zou et al. (2019) revealed key structural features influencing the inhibitory activity of these thiophene-bearing quinazoline derivatives.[1] The presence of methoxy groups at the 6 and 7 positions of the quinazoline ring was found to be crucial for potent activity.[1] Furthermore, the substitution on the thiophene ring played a significant role, with electron-withdrawing groups like chlorine and bromine at the 5-position of the thiophene ring leading to enhanced anti-proliferative effects.[1] Compound 5e , which incorporates these favorable structural modifications, demonstrated the highest potency, with an IC50 value nearly equivalent to that of the reference drug, erlotinib.[1]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the in vitro anti-proliferative activity of the thiophene derivatives against cancer cell lines.

Materials:

  • A431 human epithelial carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: A431 cells are seeded into 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete DMEM and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range of 0.01 to 100 µM). A vehicle control (DMSO) and a positive control (Erlotinib) are included.

  • Incubation: The plates are incubated for an additional 48 hours at 37°C.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay is used to determine the direct inhibitory effect of the compounds on the enzymatic activity of EGFR.

Materials:

  • Recombinant human EGFR kinase

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, 1 µL of the test compound at various concentrations is added. Then, 2 µL of a mixture containing the EGFR enzyme and the substrate peptide in kinase assay buffer is added.

  • Initiation of Reaction: The kinase reaction is initiated by adding 2 µL of ATP solution. The final reaction volume is 5 µL. The plate is then incubated at room temperature for 60 minutes.

  • Termination of Kinase Reaction and ATP Depletion: 5 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.[2][3][4]

  • ADP to ATP Conversion and Signal Generation: 10 µL of Kinase Detection Reagent is added to each well.[2][3][4] This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. The plate is incubated for 30-60 minutes at room temperature.

  • Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The inhibitory activity of the compounds is calculated as a percentage of the control (no inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Transcription EGF EGF (Ligand) EGF->EGFR Binds Thiophene_Derivative Thiophene Derivative (Inhibitor) Thiophene_Derivative->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by Thiophene Derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_cell_assay Cell-Based Assay cluster_biochem_assay Biochemical Assay cluster_analysis Data Analysis Start Starting Materials React Chemical Reactions Start->React Purify Purification & Characterization React->Purify Derivatives Thiophene Derivatives Purify->Derivatives Treat Treat with Derivatives Derivatives->Treat Kinase_Reaction EGFR Kinase Reaction Derivatives->Kinase_Reaction Seed Seed A431 Cells Seed->Treat MTT MTT Assay Treat->MTT IC50_cell Determine IC50 (Cell) MTT->IC50_cell SAR Structure-Activity Relationship (SAR) IC50_cell->SAR ADP_Glo ADP-Glo Assay Kinase_Reaction->ADP_Glo IC50_enzyme Determine IC50 (Enzyme) ADP_Glo->IC50_enzyme IC50_enzyme->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental Workflow for Efficacy Evaluation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-Oxo-3-(thiophen-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for 3-Oxo-3-(thiophen-3-yl)propanenitrile, ensuring laboratory safety and regulatory compliance.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 69879-30-7

  • Molecular Formula: C₇H₅NOS

Immediate Safety and Handling Precautions

This compound, like its 2-thienyl isomer, is classified as toxic if swallowed, in contact with skin, or if inhaled. Due to the nitrile group, there is a significant risk of releasing highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with acids. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE when handling this compound and its waste.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87-certified safety glasses with side shields are the minimum requirement. For splash hazards, chemical splash goggles that form a tight seal with the face are necessary. A face shield should be worn in conjunction with goggles when handling larger quantities or during procedures with a high risk of splashing.[1]Protects eyes from contact with the solid compound, solutions, and potential splashes during handling and disposal.
Hand Protection Nitrile rubber gloves are the standard for handling this compound.[2] For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves such as butyl rubber.[3] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[4]Prevents skin absorption, which is a primary route of exposure. Nitrile offers good resistance to a range of chemicals, but breakthrough times can vary.[4][5]
Body Protection A buttoned, long-sleeved lab coat is required.[1][2] For procedures with a significant risk of splashing, a chemically resistant apron over the lab coat is recommended.Protects skin and personal clothing from contamination.
Footwear Closed-toed shoes are mandatory in the laboratory.Protects feet from spills and falling objects.

Disposal Plan: Chemical Inactivation via Alkaline Hydrolysis

Due to its toxicity, this compound must be treated as hazardous waste. Direct disposal into landfill or sanitary sewer systems is prohibited. The recommended method for rendering this compound less hazardous before final disposal is through chemical inactivation via alkaline hydrolysis. This process converts the toxic nitrile group into a less toxic carboxylate salt.[6][7][8]

Experimental Protocol: Alkaline Hydrolysis of this compound Waste

This protocol outlines the general procedure for the chemical neutralization of small quantities of this compound waste in a laboratory setting.

Materials:

  • Waste this compound (solid or in a compatible organic solvent)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Water

  • Ethanol (optional, to aid solubility)

  • Large beaker or flask (at least 4 times the volume of the waste solution)

  • Stir bar and stir plate

  • pH paper or pH meter

  • Appropriate hazardous waste container

Procedure:

  • Work Area Setup: All steps must be performed in a certified chemical fume hood. Ensure an eyewash station and safety shower are accessible. Remove all acids and acidic materials from the fume hood to prevent accidental mixing.

  • Preparation of Alkaline Solution: Prepare a 10-20% aqueous solution of sodium hydroxide. For example, to make a 10% solution, dissolve 10 g of NaOH in 90 mL of water. Caution: This process is exothermic.

  • Dilution of Waste: If the waste is a concentrated solution or solid, dilute it with a compatible solvent (e.g., ethanol/water mixture) in the reaction vessel. This helps to control the reaction rate.

  • Neutralization:

    • Slowly and with constant stirring, add the sodium hydroxide solution to the diluted waste. A general rule is to use a significant molar excess of NaOH to ensure complete hydrolysis.

    • The reaction is an alkaline hydrolysis of the nitrile to the sodium salt of the corresponding carboxylic acid and ammonia.[6][7]

    • Monitor the temperature of the reaction mixture. If it becomes too vigorous, slow the rate of addition or cool the vessel in an ice bath.

  • Heating and Completion of Reaction:

    • Once the addition is complete, gently heat the mixture to reflux (boiling point of the solvent) with continuous stirring.[6][7][9] Heating is often necessary to drive the hydrolysis to completion.

    • Maintain reflux for several hours. The exact time required will depend on the concentration and volume of the waste. As a general guideline, reflux for at least 2-4 hours.

  • Cooling and pH Check:

    • Allow the mixture to cool to room temperature.

    • Check the pH of the solution. It should be strongly alkaline (pH > 12). If not, add more NaOH solution and consider reheating.

  • Final Disposal:

    • The resulting solution contains the sodium salt of 3-oxo-3-(thiophen-3-yl)propanoic acid, which is significantly less toxic than the starting nitrile.

    • Despite this, the final solution should still be disposed of as hazardous waste. Transfer the cooled, hydrolyzed solution to a properly labeled hazardous waste container.

    • Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of the final waste stream.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_treatment Chemical Inactivation cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood check_acids Ensure No Acids are Present in the Work Area fume_hood->check_acids hydrolysis Perform Alkaline Hydrolysis (Add excess NaOH solution, heat to reflux) check_acids->hydrolysis check_completion Cool and Verify pH > 12 hydrolysis->check_completion check_completion->hydrolysis If pH < 12, add more NaOH and reheat container Transfer to Labeled Hazardous Waste Container check_completion->container ehs Consult Institutional EHS for Waste Pickup container->ehs end End: Waste Disposed of Safely ehs->end

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe disposal of this compound. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the most detailed and up-to-date information. By adhering to these procedures, you can mitigate risks and ensure a safe laboratory environment.

References

Safeguarding Your Research: Essential PPE and Handling Protocols for 3-Oxo-3-(thiophen-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory personnel handling 3-Oxo-3-(thiophen-3-yl)propanenitrile. Adherence to these protocols is mandatory to ensure personal safety and proper disposal of hazardous materials.

Hazard Identification and Personal Protective Equipment (PPE)

Given the toxic nature of related compounds, a comprehensive approach to personal protection is essential. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications and Rationale
Hand Protection Double-gloved nitrile glovesDisposable nitrile gloves provide a primary barrier against chemical exposure.[3][4] Double gloving is recommended to increase protection against potential tears or rapid permeation.
Eye and Face Protection Safety goggles and a face shieldSafety glasses are the minimum requirement, but due to the risk of splashes, safety goggles are necessary.[3][5] A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk.[4][5]
Body Protection Chemical-resistant lab coatA lab coat is essential to protect skin and personal clothing from contamination.[3][5] Ensure the lab coat is fully buttoned.
Respiratory Protection NIOSH-approved respiratorDue to the potential for inhalation toxicity, all handling of the solid compound or solutions should be performed in a certified chemical fume hood.[6] If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[4][5]
Foot Protection Closed-toe shoesTo prevent injury from spills or dropped objects, closed-toe shoes are required in the laboratory at all times.[5][6]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial to minimize exposure and ensure safety during the handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and prepare work area in fume hood. gather_ppe Gather and inspect all required PPE. prep_area->gather_ppe don_ppe Don PPE in the correct sequence. gather_ppe->don_ppe weigh Weigh compound in fume hood using a tared, sealed container. don_ppe->weigh Proceed to handling dissolve Dissolve in an appropriate solvent within the fume hood. weigh->dissolve transfer Conduct all transfers and reactions within the fume hood. dissolve->transfer decontaminate Decontaminate work surfaces with an appropriate solvent. transfer->decontaminate After experiment dispose_waste Dispose of all contaminated waste in labeled, sealed hazardous waste containers. decontaminate->dispose_waste doff_ppe Doff PPE in the correct sequence. dispose_waste->doff_ppe wash_hands Wash hands thoroughly. doff_ppe->wash_hands

Figure 1. Step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Protocol
Solid Waste Collect all unused compound and contaminated solid materials (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect all solutions containing the compound in a labeled, sealed hazardous waste container for organic waste. Do not mix with other waste streams unless compatibility has been confirmed.
Sharps Waste Any contaminated needles or other sharps must be disposed of in a designated sharps container.

All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations. The P-phrase P501 advises to "Dispose of contents/ container to an approved waste disposal plant."[2]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Exposure Type Immediate Action
Skin Contact Immediately remove all contaminated clothing and wash the affected area with plenty of water.[1][2] Seek immediate medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1][2] Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills within a fume hood, use an appropriate absorbent material, and collect it in a sealed hazardous waste container.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.